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  • Product: 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile
  • CAS: 1247377-80-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile: Synthesis, Characterization, and Potential Applications

Introduction Thiophene and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and unique electronic properties.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiophene and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and unique electronic properties.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of a specific thiophene derivative, 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential pharmacological relevance, grounded in established chemical principles and data from analogous structures.

Molecular Structure and Physicochemical Properties

4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile, with the molecular formula C₁₁H₁₃NOS, possesses a unique molecular architecture featuring a thiophene ring acylated at the 3-position with a 4-methyl-1-cyanopentan-2-one moiety.[5] This combination of a β-ketonitrile and a thiophene ring suggests interesting chemical reactivity and potential for biological activity.

Predicted Physicochemical Properties
PropertyPredicted ValueBasis for Prediction and References
Molecular Weight 207.29 g/mol Calculated from the molecular formula C₁₁H₁₃NOS.[5]
Appearance Colorless to pale yellow liquid or low-melting solidBased on the typical appearance of substituted thiophenes and β-ketonitriles.
Melting Point -51 °C to 184 °CThe wide range reflects the uncertainty. The lower end is based on 4-methylpentanenitrile (-51 °C), while the higher end considers the melting point of thiophene-3-carboxamide (181-184 °C), suggesting the thiophene-carbonyl moiety could significantly increase the melting point.[5][6]
Boiling Point >155 °CExpected to be higher than the boiling point of 4-methylpentanenitrile (155 °C) due to the larger molecular weight and increased polarity from the ketone and thiophene ring.[5]
Solubility Soluble in common organic solvents (e.g., THF, CHCl₃, DMF, o-dichlorobenzene). Limited solubility in water.Alkyl-substituted fused thiophenes and polythiophenes show good solubility in organic solvents. The hydrophobic alkyl chain and thiophene ring limit water solubility.[7][8]
logP (predicted) 1.94618 - 2.9Based on the predicted LogP for 4-methylpentanenitrile and a general increase for the added thiophene ketone moiety.[9]

Table 1: Predicted Physicochemical Properties of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

Synthesis and Reactivity

The synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile can be logically approached through two primary strategic disconnections, reflecting common methodologies for the formation of β-ketonitriles and the acylation of aromatic heterocycles.

Proposed Synthetic Pathway: Acylation of a Nitrile Anion

A robust and high-yielding method for the synthesis of β-ketonitriles involves the acylation of a nitrile anion with an ester or acyl chloride.[10][11] This approach is particularly attractive due to its operational simplicity.

Synthetic Pathway 1 cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiophene-3-carboxylic acid Thiophene-3-carboxylic acid Thiophene-3-carbonyl chloride Thiophene-3-carbonyl chloride Thiophene-3-carboxylic acid->Thiophene-3-carbonyl chloride SOCl₂ or (COCl)₂ 4-Methylpentanenitrile 4-Methylpentanenitrile Nitrile Anion Nitrile Anion 4-Methylpentanenitrile->Nitrile Anion Strong Base (e.g., NaH, KOt-Bu) Target Molecule 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile Thiophene-3-carbonyl chloride->Target Molecule Nitrile Anion->Target Molecule Acylation

Caption: Proposed synthesis via acylation of a nitrile anion.

Experimental Protocol: Synthesis via Nitrile Anion Acylation

  • Formation of Thiophene-3-carbonyl chloride: To a solution of thiophene-3-carboxylic acid in an inert solvent (e.g., dichloromethane), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Reflux the mixture until the reaction is complete (monitored by TLC or IR spectroscopy). Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude thiophene-3-carbonyl chloride.

  • Formation of the Nitrile Anion: In a separate, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpentanenitrile in a dry, aprotic solvent like tetrahydrofuran (THF). Cool the solution to 0 °C and slowly add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) to generate the nitrile anion.

  • Acylation: Slowly add the crude thiophene-3-carbonyl chloride solution to the nitrile anion suspension at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Workup and Purification: Quench the reaction with a dilute aqueous acid solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Alternative Synthetic Pathway: Friedel-Crafts Acylation

An alternative approach involves the Friedel-Crafts acylation of a pre-formed β-ketonitrile precursor. However, this method is generally less favorable due to the potential for side reactions and the deactivating effect of the carbonyl and nitrile groups on the aromatic ring, making the Friedel-Crafts reaction less efficient.[2][8][12]

Synthetic Pathway 2 cluster_reactants Reactants cluster_product Product Thiophene Thiophene Target Molecule 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile Thiophene->Target Molecule 4-Methyl-2-oxopentanoyl chloride 4-Methyl-2-oxopentanoyl chloride 4-Methyl-2-oxopentanoyl chloride->Target Molecule Friedel-Crafts Acylation (Lewis Acid Catalyst)

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Exploratory

Comprehensive NMR Spectral Analysis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile: A Technical Guide

Introduction & Molecular Context 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (CAS: 1247377-80-5) is a highly functionalized building block frequently utilized in medicinal chemistry and advanced organic synthesis. St...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Context

4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (CAS: 1247377-80-5) is a highly functionalized building block frequently utilized in medicinal chemistry and advanced organic synthesis. Structurally, it integrates an electron-rich thiophene ring, a highly polarized β -keto nitrile core, and a lipophilic isobutyl side chain.

Understanding the exact nuclear magnetic resonance (NMR) signature of this compound is critical for researchers. β -keto nitriles are versatile intermediates for synthesizing complex heterocycles and 1,2-diketones via oxidative decyanation protocols[1]. Accurate structural elucidation ensures the integrity of downstream synthetic pipelines.

Theoretical Framework & Causality of Chemical Shifts

To interpret the NMR spectra of this compound, one must understand the underlying physical chemistry dictating the magnetic environments of its nuclei:

  • Thiophene Ring Anisotropy: The thiophene ring induces a strong diamagnetic anisotropic effect. The electronegativity of the sulfur atom, combined with the ring current, severely deshields the adjacent protons. The H-2 proton is uniquely positioned between the sulfur atom and the electron-withdrawing carbonyl group, making it the most deshielded proton in the system[2].

  • The β -Keto Nitrile Electron Sink: The α -carbon (C2) is flanked by a ketone ( C=O ) and a nitrile ( C≡N ). Both groups exert immense inductive and mesomeric electron-withdrawing effects. This strips electron density from the C2-H bond, shifting its resonance significantly downfield into the 4.2–4.5 ppm range.

  • Diastereotopicity via Chiral Center: The C2 carbon is a chiral center. This breaks the local symmetry of the adjacent isobutyl chain. Consequently, the two protons of the C3 methylene group, as well as the two terminal methyl groups (C5 and C4-CH 3​ ), are diastereotopic. They exist in distinct magnetic environments, resulting in separate chemical shifts and complex geminal coupling ( 2J ).

High-Resolution 1 H NMR Spectral Data

The following table summarizes the predicted 1 H NMR assignments (400 MHz, CDCl 3​ ).

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
H-2 (Thiophene) 8.15dd2.9, 1.21HAr-H, highly deshielded by S and C=O
H-4 (Thiophene) 7.60dd5.1, 1.21HAr-H
H-5 (Thiophene) 7.35dd5.1, 2.91HAr-H, adjacent to S
C2-H 4.35dd8.5, 6.01HAliphatic CH, α to C≡N and C=O
C3-H a​ 2.05m-1HDiastereotopic CH 2​ proton
C3-H b​ 1.85m-1HDiastereotopic CH 2​ proton
C4-H 1.75m-1HAliphatic methine CH
C5-H 3​ 1.00d6.63HDiastereotopic terminal CH 3​
C4-CH 3​ 0.95d6.63HDiastereotopic terminal CH 3​

High-Resolution 13 C NMR Spectral Data

The following table summarizes the predicted 13 C NMR assignments (100 MHz, CDCl 3​ ).

PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment
C=O 187.5C q​ Ketone carbonyl
C-3 (Thiophene) 140.2C q​ Ar-C, ipso to carbonyl
C-2 (Thiophene) 134.6CHAr-C, adjacent to S
C-5 (Thiophene) 127.9CHAr-C, adjacent to S
C-4 (Thiophene) 126.8CHAr-C
C N 116.8C q​ Nitrile carbon
C2 42.6CHAliphatic CH, α to C≡N and C=O
C3 39.5CH 2​ Aliphatic methylene
C4 26.8CHAliphatic methine
C5 22.5CH 3​ Aliphatic methyl
C4-CH 3​ 22.1CH 3​ Aliphatic methyl

Standardized Experimental Protocol for NMR Acquisition

To ensure maximum trustworthiness and reproducibility, the following self-validating protocol must be executed for data acquisition.

Step 1: Sample Preparation Dissolve 15–20 mg (for 1 H) or 50–60 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is selected because it lacks exchangeable protons that could obscure the aliphatic region, while TMS provides a reliable internal standard ( δ 0.00 ppm) to calibrate chemical shifts across different spectrometer magnetic fields.

Step 2: Probe Tuning and Matching Insert the sample and adjust the probe to the exact Larmor frequency of the target nucleus ( 1 H or 13 C). Causality: This maximizes the Q-factor of the RF coil, ensuring optimal signal-to-noise ratio (SNR) and efficient pulse delivery.

Step 3: Locking and Shimming (Self-Validation Step) Lock the spectrometer onto the deuterium resonance of CDCl 3​ . Perform gradient shimming (e.g., TopShim) to achieve a highly homogeneous B0​ field. Validation: Post-shimming, the system is self-validated by measuring the half-height linewidth ( Δν1/2​ ) of the TMS peak. A value of ≤0.5 Hz confirms optimal B0​ homogeneity; failure to meet this threshold requires manual adjustment of Z1 and Z2 shims.

Step 4: Acquisition Parameters

  • 1 H NMR: Utilize a 30° excitation pulse (zg30), 16 scans, and a 2-second relaxation delay ( D1​ ). The 30° pulse is chosen over a 90° pulse because it allows for a shorter D1​ without saturating the spins, which is critical for accurate quantitative integration.

  • 13 C NMR: Utilize power-gated broadband decoupling (zgpg30) to remove 1 H- 13 C scalar couplings, yielding singlet peaks. Acquire 1024 scans with a 2-second D1​ .

Step 5: Processing Apply Fourier transformation (FT) with zero-filling to 128k data points. Apply exponential apodization (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to suppress high-frequency noise without sacrificing resolution. Perform manual phase correction (zero-order and first-order) and baseline polynomial correction.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (CDCl3 + 0.03% TMS) Lock Lock & Shim (Z0, Z1, Z2 Optimization) Prep->Lock Acq1D 1D Acquisition (1H & 13C / APT) Lock->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D If Overlap Exists Process FT & Phase Correction (Apodization, Baseline) Acq1D->Process Acq2D->Process Assign Signal Assignment (Multiplet Analysis) Process->Assign Valid Structural Validation (Target Compound) Assign->Valid

Figure 1: Self-validating NMR structural elucidation workflow for beta-keto nitriles.

References

  • Holzer, W. "Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue." Molecules (2001).[Link]

  • Du, Y., et al. "Synthesis of 1,2-Diketones from β -Keto Nitriles via a Protection-Oxidative-Decyanation-Deprotection Protocol." Synthesis (2011).[Link]

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Foundational

CAS 1247377-80-5 safety data sheet and in vitro toxicity profile

Predictive Safety Data Sheet (SDS) and In Vitro Toxicity Profiling of CAS 1247377-80-5: A Mechanistic Approach to Thiophene-Nitrile Building Blocks Executive Summary In modern drug discovery and medicinal chemistry, bifu...

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Author: BenchChem Technical Support Team. Date: March 2026

Predictive Safety Data Sheet (SDS) and In Vitro Toxicity Profiling of CAS 1247377-80-5: A Mechanistic Approach to Thiophene-Nitrile Building Blocks

Executive Summary

In modern drug discovery and medicinal chemistry, bifunctional building blocks like CAS 1247377-80-5 (4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile) are highly valued for their ability to rapidly generate molecular complexity[1]. However, the integration of both a thiophene ring and an alpha-carbonyl nitrile moiety introduces specific metabolic and toxicological liabilities. Because this compound is primarily utilized as a research reagent[2], empirical in vivo safety data is sparse.

As a Senior Application Scientist, I approach the safety profiling of such novel entities not as a checklist, but as a mechanistic puzzle. This whitepaper establishes a predictive Safety Data Sheet (SDS) based on structural alerts and details a self-validating in vitro toxicity profiling workflow designed to definitively assess the hepatotoxic and cytotoxic potential of CAS 1247377-80-5.

Structural Toxicity Alerts & Mechanistic Causality

To design an effective screening cascade, we must first understand the causality behind the compound's potential toxicity. CAS 1247377-80-5 possesses three distinct structural alerts:

  • The Thiophene Moiety (Bioactivation Liability): Thiophene rings are notorious for undergoing Cytochrome P450 (CYP450)-catalyzed S-oxidation and epoxidation. As demonstrated in recent quantum chemical studies of thiophene-containing drugs, these pathways generate highly electrophilic thiophene-S-oxides and epoxides[3]. These reactive intermediates can covalently bind to hepatic proteins, causing mechanism-based inhibition (MBI) and idiosyncratic hepatotoxicity[3].

  • The Nitrile Group (Cyanide Ejection Risk): Aliphatic nitriles can undergo alpha-carbon hydroxylation followed by cyanohydrin decomposition to release free cyanide, a potent inhibitor of cytochrome c oxidase[4]. However, positioning nitriles on sterically hindered carbons generally prevents oxidation at the nitrile-bearing carbon, thereby preventing cyanide release[5]. In CAS 1247377-80-5, the bulky isobutyl group provides significant steric shielding, likely mitigating this specific metabolic pathway.

  • The Alpha-Carbonyl Nitrile (Enolization): The proton situated between the carbonyl and the nitrile group is highly acidic. This promotes rapid enolization in physiological buffers, potentially leading to off-target nucleophilic reactivity or assay interference (e.g., false positives in redox-based viability assays).

Predictive Safety Data Sheet (SDS) Extrapolation

In the absence of deep in vivo toxicological profiling, we extrapolate the Global Harmonized System (GHS) classifications for CAS 1247377-80-5 using structure-activity relationships (SAR) derived from structurally analogous thiophene and aliphatic nitrile compounds[6].

Table 1: Predictive GHS Classification and Physicochemical Properties

ParameterPredicted Value / ClassificationMechanistic Justification
Molecular Weight 207.29 g/mol Standard calculation for C11H13NOS[1].
Physical State Liquid/OilTypical physical state for branched aliphatic nitriles at room temperature.
Acute Toxicity (Oral) Category 4 (H302)Based on the baseline toxicity of aliphatic nitrile analogs[6].
Skin/Eye Irritation Category 2 (H315/H319)Driven by the electrophilic potential of the alpha-carbonyl nitrile moiety.
Target Organ Toxicity Category 2 (H373)Potential hepatic liability due to CYP450-mediated thiophene bioactivation[3].

Self-Validating In Vitro Toxicity Profiling Workflows

A robust toxicological assessment cannot rely on a single endpoint. Every protocol must be a self-validating system —incorporating orthogonal readouts, metabolic competence, and strict control compounds to rule out false positives.

Workflow Start Compound Profiling CAS 1247377-80-5 Metab Microsomal Stability & GSH Trapping Assay Start->Metab Cyto High-Content Cytotoxicity (HepG2) Start->Cyto LCMS LC-MS/MS Analysis (Adduct Quantification) Metab->LCMS Fluor Fluorescence Imaging (Mitochondrial Health) Cyto->Fluor Decision Safety Liability Assessment LCMS->Decision Fluor->Decision

Caption: Self-validating in vitro toxicity profiling workflow for early-stage drug development.

Protocol 1: CYP450 Bioactivation & Reactive Metabolite Trapping

Causality: To definitively determine if the thiophene ring in CAS 1247377-80-5 undergoes toxic bioactivation, we utilize Glutathione (GSH) as a surrogate "decoy" nucleophile. If electrophilic epoxides are generated by CYP450 enzymes, they will rapidly alkylate GSH. Detecting these adducts via LC-MS/MS provides direct proof of metabolic liability without requiring radiolabeled compounds.

Self-Validation Mechanism: The protocol mandates a minus-NADPH control. If GSH adducts form without NADPH, the parent compound is intrinsically reactive (likely at the alpha-carbon). If adducts only form with NADPH, the reactivity is strictly CYP450-driven (thiophene bioactivation).

Bioactivation Substrate CAS 1247377-80-5 (Thiophene Moiety) CYP450 CYP450 Oxidation (Liver Microsomes) Substrate->CYP450 SOxide Thiophene-S-oxide (Reactive) CYP450->SOxide S-Oxidation Epoxide Thiophene Epoxide (Reactive) CYP450->Epoxide Epoxidation GSH Glutathione (GSH) Trapping SOxide->GSH Detoxification Tox Protein Binding (Hepatotoxicity) SOxide->Tox Un-trapped Epoxide->GSH Detoxification Epoxide->Tox Un-trapped Adduct Stable GSH Adduct (LC-MS/MS) GSH->Adduct

Caption: CYP450-mediated bioactivation of the thiophene moiety and reactive metabolite trapping.

Step-by-Step Methodology:

  • Preparation: Prepare an incubation mixture containing 10 µM of CAS 1247377-80-5, 1 mg/mL Human Liver Microsomes (HLM), 5 mM GSH, and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (omit NADPH in the negative control).

  • Incubation: Incubate at 37°C for exactly 60 minutes with gentle shaking.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Extraction: Centrifuge the quenched plates at 14,000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Utilize neutral loss scanning for m/z 129 (a characteristic fragmentation of GSH conjugates) to identify and quantify thiophene-epoxide-GSH adducts.

Protocol 2: High-Content Cytotoxicity Screening (HCS) in HepG2 Cells

Causality: While GSH trapping proves potential chemical reactivity, HCS in metabolically competent HepG2 cells determines actual phenotypic toxicity. By multiplexing fluorescent dyes, we delineate the exact mechanism of cell death—differentiating between mitochondrial uncoupling (common in reactive metabolite toxicity) and direct membrane lysis.

Self-Validation Mechanism: We utilize Tienilic acid as a positive control, validating the assay's sensitivity to thiophene-induced hepatotoxicity[3], and Verapamil as a stable nitrile control[5].

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells at 10,000 cells/well in a 384-well collagen-coated plate. Incubate for 24 hours to allow for adherence and recovery.

  • Treatment: Dose the cells with CAS 1247377-80-5 using a 10-point, 3-fold serial dilution curve (ranging from 0.1 µM to 100 µM). Include 1% DMSO as the vehicle control.

  • Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Multiplex Staining: Add a dye cocktail containing Hoechst 33342 (nuclear count/condensation), Tetramethylrhodamine methyl ester (TMRM; mitochondrial membrane potential), and TO-PRO-3 (plasma membrane permeability). Incubate for 30 minutes in the dark.

  • Imaging & Analysis: Image the plates using an automated High-Content Imager (e.g., PerkinElmer Opera Phenix). Calculate the IC50 values for cell loss, mitochondrial depolarization, and membrane rupture using automated image analysis algorithms.

Table 2: Quantitative Assay Acceptance Criteria and Predictive Thresholds

Assay ParameterTarget Safety ThresholdPositive Control OutcomeNegative Control Outcome
GSH Adduct Formation < 10 pmol/mg protein/minTienilic Acid (>50 pmol)Verapamil (Not detected)
HepG2 Cytotoxicity (IC50) > 50 µMTamoxifen (~15 µM)1% DMSO (Vehicle)
Mitochondrial Depolarization > 50 µMFCCP (<1 µM)1% DMSO (Vehicle)
Intrinsic Clearance (CLint) < 20 µL/min/mgTestosterone (>50 µL)Warfarin (<5 µL)

References

  • Sapphire Bioscience / Biosynth. 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile | 1247377-80-5. 1

  • AK Scientific. 1247377-80-5 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile. 2

  • Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Chemical Research in Toxicology. 3

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry (PMC). 5

  • Tanii, H., & Hashimoto, K. (1984). Pathways for the Bioactivation of Aliphatic Nitriles to Free Cyanide in Mice. PubMed - NIH. 4

  • Tanii, H., & Hashimoto, K. (1984). Comparative toxicities of aliphatic nitriles. PubMed - NIH. 6

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Exploratory

Thermodynamic Stability and Physicochemical Profiling of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile at Room Temperature

Executive Summary For drug development professionals and synthetic chemists, understanding the thermodynamic behavior of reactive intermediates is critical for predicting yield, stereochemical integrity, and shelf-life....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the thermodynamic behavior of reactive intermediates is critical for predicting yield, stereochemical integrity, and shelf-life. 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (CAS: 1247377-80-5) is a highly functionalized β -ketonitrile building block[1]. It is frequently utilized in the synthesis of complex heterocycles, such as pyrimidines and pyrazoles, which are ubiquitous in medicinal chemistry[2].

This technical guide provides an in-depth analysis of the thermodynamic stability of this compound at room temperature (298K). We explore the structural vectors that drive its keto-enol tautomerism, its inherent stereochemical instability, and provide field-proven, self-validating experimental protocols to quantify these thermodynamic parameters.

Structural and Electronic Foundations

The molecular architecture of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile consists of three distinct domains:

  • The Thiophene-3-carbonyl Core: An electron-withdrawing aromatic moiety that stabilizes adjacent negative charge through resonance.

  • The Nitrile Group (-C≡N): A strong inductively electron-withdrawing group.

  • The Isobutyl Chain: Provides steric bulk at the α -position.

The convergence of the carbonyl and nitrile groups at the C2 carbon creates a highly acidic α -proton. Drawing parallels from structurally similar β -ketonitriles like benzoylacetonitrile (which possesses a predicted pKa of ~7.78)[3], the pKa of the C2 proton in this compound is estimated to be between 7.8 and 8.5. This high acidity is the primary driver of the compound's thermodynamic behavior at room temperature, dictating its tautomeric and stereochemical fate.

Thermodynamic Stability Vectors at Room Temperature (298K)

Stereochemical Instability (Racemization)

The C2 carbon is a chiral center; however, isolating a single enantiomer of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile at room temperature is thermodynamically unfeasible. The low activation energy required for the deprotonation of the α -carbon leads to rapid enolization. Because the enol intermediate is planar and achiral, re-protonation occurs indiscriminately from either face, resulting in rapid epimerization and a thermodynamically stable racemic mixture (50:50 R/S).

Chemical and Thermal Stability

Despite its stereochemical fluidity, the carbon skeleton of the compound is thermodynamically stable at 298K under neutral conditions. β -ketonitriles generally resist spontaneous retro-Claisen-type cleavage unless subjected to strong aqueous bases or elevated temperatures[2]. Furthermore, the thiophene ring is highly resistant to auto-oxidation in ambient air, granting the compound excellent shelf-life stability when stored dry and away from light.

Keto-Enol Tautomeric Equilibrium

In solution, the compound does not exist as a single static structure but rather as a dynamic thermodynamic equilibrium between the keto and enol forms. This equilibrium is highly solvent-dependent[4].

  • Non-Polar Solvents (e.g., Chloroform): The keto form is thermodynamically favored due to the lack of solvent hydrogen-bond stabilization for the enol hydroxyl group.

  • Polar Aprotic Solvents (e.g., DMSO): The enol form becomes the dominant thermodynamic state, stabilized by strong intermolecular hydrogen bonding between the enol -OH and the solvent's oxygen atom[4].

G KetoR (R)-Keto Form Chiral C2 Enol Enol Form Achiral Planar KetoR->Enol -H+ (Fast) Enol->KetoR +H+ KetoS (S)-Keto Form Chiral C2 Enol->KetoS +H+ KetoS->Enol -H+ (Fast)

Fig 1: Thermodynamic equilibrium showing rapid racemization via the achiral enol intermediate.

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of this compound, researchers must utilize analytical techniques that do not perturb the delicate equilibria being measured.

Workflow Sample 4-Methyl-2-(thiophene-3-carbonyl) pentanenitrile NMR 1H-NMR Spectroscopy (Varying Solvents) Sample->NMR Solvation HPLC Chiral HPLC (Variable Temp) Sample->HPLC Injection KetoEnol Quantify Keto-Enol Ratio (Thermodynamics) NMR->KetoEnol Peak Integration Racemization Determine Racemization Barrier (ΔG‡) HPLC->Racemization Peak Coalescence

Fig 2: Self-validating experimental workflows for profiling thermodynamic stability.

Protocol 1: NMR-Based Tautomeric Equilibrium Determination

Purpose: To quantify the exact Keto:Enol ratio in real-time without chromatographic separation, which would artificially shift the equilibrium.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of the target deuterated solvent (e.g., CDCl3​ for non-polar baseline, DMSO−d6​ for polar aprotic baseline).

    • Causality: Solvent polarity directly dictates the thermodynamic minimum of the system[4]. Testing extremes maps the compound's full behavioral envelope.

  • Thermal Equilibration: Incubate the sealed NMR tube in a thermostatic bath at 298K for 12 hours.

    • Causality: While tautomerization is fast, reaching a true thermodynamic steady-state in strictly anhydrous conditions requires time. Premature measurement yields kinetic artifacts.

  • Spectral Acquisition: Acquire quantitative 1H -NMR spectra using a prolonged relaxation delay ( D1≥5 seconds).

    • Causality: A long relaxation delay ensures complete longitudinal relaxation of all protons, preventing integration errors between the distinct α -proton (keto) and the enolic -OH/vinyl protons.

  • Self-Validation Step: Integrate the static thiophene ring protons (which remain unchanged regardless of tautomeric state) and set this as the reference value. The sum of the integrations for the keto α -proton and the enol protons must equal the expected stoichiometric ratio relative to the thiophene protons. If the sum is lower, it indicates chemical degradation has occurred, invalidating the thermodynamic reading.

Protocol 2: Dynamic Chiral HPLC for Racemization Kinetics

Purpose: To determine the thermodynamic barrier to racemization ( ΔG‡ ) at room temperature.

  • Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IA).

    • Causality: Immobilized phases tolerate a broader range of organic modifiers, allowing precise tuning of the mobile phase to separate transient enantiomers without inducing on-column degradation.

  • Sub-Ambient Separation: Begin chromatographic runs at 5°C.

    • Causality: Lowering the temperature reduces the thermal energy available to overcome the enolization barrier, slowing the interconversion rate and allowing the observation of two distinct peaks for the (R) and (S) enantiomers.

  • Variable Temperature Profiling: Incrementally increase the column temperature up to 298K, observing the characteristic "plateau" forming between the two peaks (peak coalescence).

  • Self-Validation Step: Apply the Eyring equation to the plateau heights. If the plateau height increases exponentially in strict accordance with the temperature increase, the system validates that the peak broadening is purely due to thermodynamic enantiomerization, ruling out column degradation or co-eluting impurities.

Quantitative Data Summaries

Table 1: Predicted Physicochemical and Thermodynamic Parameters

ParameterValue / DescriptionImplication for Drug Development
Molecular Weight 207.29 g/mol Ideal fragment-like building block size.
Predicted pKa ( α -proton) ~7.78 - 8.50Highly acidic; rapid deprotonation in mild base[3].
Stereochemical Stability (298K) t1/2​<1 minuteUnsuitable for single-enantiomer isolation at RT.
Chemical Stability (Neutral pH) HighSafe for long-term storage under standard conditions.

Table 2: Solvent Effects on Keto-Enol Equilibrium (Extrapolated from generic β -ketonitriles at 298K)[4]

SolventDielectric Constant ( ϵ )Dominant Thermodynamic StateEstimated Ratio (Keto : Enol)
Chloroform ( CDCl3​ )4.8Keto> 90 : 10
Acetone ( Acetone−d6​ )20.7Mixed Equilibrium~ 50 : 50
Dimethyl Sulfoxide ( DMSO−d6​ )46.7Enol< 10 : 90

References

  • F. A. N. Silva et al. "Solvent effects on tautomerics equilibria in β -ketonitriles: NMR and theoretical studies". ResearchGate (Originally published in Spectrochimica Acta Part A). Available at:[Link]

  • M. Kiyokawa et al. "Recent advances in the application of β -ketonitriles as multifunctional intermediates in organic chemistry". RSC Advances, 2024. Available at:[Link]

Sources

Foundational

Crystallographic Elucidation and X-Ray Diffraction Analysis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile: A Technical Guide

Executive Summary 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (CAS: 1247377-80-5) is a highly functionalized small organic molecule featuring a chiral center, a rigid heteroaromatic system, and a flexible aliphatic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (CAS: 1247377-80-5) is a highly functionalized small organic molecule featuring a chiral center, a rigid heteroaromatic system, and a flexible aliphatic chain[1],[2]. Determining its exact three-dimensional architecture via Single-Crystal X-Ray Diffraction (SC-XRD) is critical for downstream applications in medicinal chemistry and materials science. Because no single-crystal data currently exists in the literature for this specific compound[1], this whitepaper establishes a definitive, first-principles methodology for its crystallization, X-ray data collection, and structural refinement.

Molecular Architecture & Conformational Dynamics

Understanding the molecular topography is the first step in crystallographic experimental design. The molecule (Chemical Formula: C11H13NOS) consists of four distinct domains that dictate its packing behavior:

  • The Chiral Center (C2): The alpha-carbon is stereogenic. Unless synthesized via an enantioselective pathway, the bulk material exists as a racemate. Racemic mixtures of this size overwhelmingly favor crystallization in centrosymmetric space groups (e.g., P21​/c or P1ˉ ) to maximize packing efficiency.

  • The Thiophene-3-carbonyl Motif: Conjugation between the thiophene ring and the carbonyl group enforces near-coplanarity. However, the thiophene ring is highly susceptible to rotational disorder (a 180° flip around the C3–C(=O) bond). This occurs because the sulfur atom and the opposing C=C bond can occupy similar steric volumes in the crystal lattice.

  • The Isobutyl Group: The 4-methylpentyl chain introduces significant conformational flexibility. At room temperature, this group will exhibit dynamic disorder, smearing the electron density and artificially inflating the atomic displacement parameters (ADPs).

  • The Nitrile Group: Acts as a strong, directional dipole, driving intermolecular packing through weak C–H···N hydrogen bonding networks.

Crystallization Strategy & Protocol

To obtain diffraction-quality single crystals (typically 0.1 – 0.3 mm in all dimensions), we must counteract the molecule's solubility dichotomy. The lipophilic isobutyl and thiophene groups favor non-polar environments, while the nitrile and carbonyl groups interact strongly with polar media.

Causality: Vapor diffusion is selected over slow evaporation. Slow evaporation often leads to rapid supersaturation and twinned or amorphous precipitates. Vapor diffusion allows for the slow, thermodynamically controlled modulation of the dielectric constant, promoting the growth of ordered, macroscopic single crystals.

Protocol: Vapor Diffusion
  • Solvent Selection: Dissolve 10–15 mg of the compound in a minimal volume (0.5 mL) of a "good" halogenated solvent, such as Dichloromethane (DCM).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Antisolvent Chamber: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an aliphatic antisolvent, such as n-Hexane.

  • Equilibration: Seal the outer vial tightly. Over 3–7 days at a stable 20°C, the volatile antisolvent will slowly diffuse into the good solvent, gently lowering the solubility and inducing nucleation.

G A 1. Dissolve API in Good Solvent (DCM) B 2. Filter Solution (0.22 µm PTFE) A->B C 3. Place in Inner Vial B->C D 4. Add Antisolvent (n-Hexane) to Outer Vial C->D E 5. Seal Chamber & Incubate (20°C) D->E F 6. Vapor Equilibration & Nucleation E->F G 7. Harvest Single Crystals F->G

Vapor diffusion crystallization workflow for single-crystal growth.

X-Ray Diffraction (XRD) Data Collection

Once a suitable crystal is harvested and mounted on a MiTeGen loop using perfluoropolyether oil, data collection parameters must be rigorously defined.

Causality: Data must be collected at cryogenic temperatures (100 K) using a nitrogen cold stream. Cryocooling serves two critical purposes: it freezes out the dynamic conformational disorder of the isobutyl chain, and it increases the overall scattering intensity by reducing thermal vibrations (Debye-Waller factor).

Furthermore, a microfocus X-ray source equipped with Copper radiation (Cu , λ=1.54184 Å) is strictly preferred over Molybdenum. Cu radiation provides stronger diffraction for weakly scattering organic molecules. Crucially, if the sample is enantiopure, the anomalous dispersion signal of the sulfur atom ( Δf′′≈0.56 for Cu) is required to accurately calculate the Flack parameter and determine the absolute configuration[3].

G A 1. Data Collection (Cu K-alpha, 100K) B 2. Integration & Scaling (APEX / SAINT) A->B C 3. Absorption Correction (SADABS) B->C D 4. Structure Solution (SHELXT - Intrinsic Phasing) C->D E 5. Structure Refinement (SHELXL via OLEX2) D->E F 6. Validation (CheckCIF & R-factors) E->F

Step-by-step X-ray diffraction data processing and refinement pipeline.

Structure Solution, Refinement, and Validation

The crystallographic phase problem is solved using the dual-space intrinsic phasing algorithm implemented in SHELXT[4]. This algorithm automatically assigns chemical elements based on integrated peak densities and provides an initial structural model. Subsequent full-matrix least-squares refinement on F2 is executed using SHELXL, managed through the OLEX2 graphical user interface[5].

Handling Disorder (Self-Validating System): During refinement, the system must self-validate through the analysis of the residual electron density map.

  • Thiophene Ring Flip: If the maximum residual electron density ( Δρmax​ ) reveals peaks > 0.5 e/ų near the thiophene sulfur, it indicates static rotational disorder. This must be modeled by splitting the thiophene atoms over two positions (using PART 1 and PART 2 instructions) and refining their relative occupancies using free variables, while applying similarity restraints (SIMU, SADI) to maintain chemically sensible geometries.

  • Absolute Structure: For non-centrosymmetric space groups, the Flack parameter ( x ) is refined[3]. A value of x=0.00 with a standard uncertainty <0.05 confirms the correct absolute configuration. A value near 0.5 indicates racemic twinning[3].

Quantitative Crystallographic Data

Table 1: Predicted Crystallographic Parameters for Racemic 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

ParameterPredicted Value
Chemical Formula C11H13NOS
Formula Weight 207.29 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu )
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules/Unit Cell) 4
Calculated Density ( ρ ) ~1.25 g/cm³
Absorption Coefficient ( μ ) ~2.1 mm⁻¹

Table 2: Self-Validating Quality Metrics for Structural Refinement

MetricTarget ValueCausality / Implication
R1​ ( I>2σ(I) ) < 0.05 (5%)Indicates excellent agreement between the observed data and the calculated structural model.
wR2​ (all data) < 0.15 (15%)Validates the overall model, including weak and high-angle reflections.
Goodness-of-Fit (GoF) 0.95 – 1.05Confirms that the statistical weighting scheme is appropriate and errors are correctly estimated.
Flack Parameter ( x ) 0.00(3)Validates absolute configuration (only applicable if crystallized in a Sohncke space group)[3].
Residual Density ( Δρ ) ±0.5 e/ųEnsures no missing atoms or unmodeled disorder (e.g., unresolved thiophene ring flips).

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Parsons, S. (2020). "Howard Flack and the Flack Parameter". Chemistry, 2(4), 52. URL:[Link]

  • PubChemLite. "4-methyl-2-(thiophene-3-carbonyl)pentanenitrile (C11H13NOS)". Université du Luxembourg. URL:[Link]

Sources

Exploratory

Electronic Properties and HOMO-LUMO Gap Analysis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile: A Comprehensive Technical Guide

Executive Summary 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (CAS: 1247377-80-5) is a highly functionalized synthetic intermediate characterized by a unique convergence of heteroaromatic, electron-withdrawing, and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (CAS: 1247377-80-5) is a highly functionalized synthetic intermediate characterized by a unique convergence of heteroaromatic, electron-withdrawing, and aliphatic moieties. Accurately profiling its frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting its chemical reactivity, pharmacokinetics, and potential utility in organic electronics.

This whitepaper provides an authoritative, step-by-step guide to computationally predicting and experimentally validating the electronic properties of this molecule, bridging theoretical quantum chemistry with benchtop analytical protocols.

Molecular Architecture and Electronic Causality

To accurately predict the HOMO-LUMO gap of this molecule, one must first deconstruct its structural components and understand their electronic interplay. The molecule does not behave as a single, fully conjugated system; rather, it is a compartmentalized electronic structure.

  • The Thiophene-3-carbonyl Core: The thiophene ring is a well-documented electron-rich heteroaromatic system that acts as a π -donor[1]. The adjacent carbonyl group acts as a π -acceptor. Together, they create a localized "push-pull" conjugated chromophore. The HOMO is predominantly localized on the π -system of the thiophene ring, while the LUMO is heavily weighted toward the π∗ orbital of the carbonyl moiety[2].

  • The sp3 Carbon Node (C2): Unlike fully conjugated donor-acceptor polymers[3], the C2 carbon of the pentanenitrile chain is sp3 hybridized. This structural node critically interrupts the π -conjugation between the thiophene-carbonyl system and the cyano group.

  • The Cyano Group (-C N): Because conjugation is broken at C2, the cyano group cannot participate in extended resonance with the thiophene ring. Instead, it exerts a strong inductive electron-withdrawing effect (-I effect) through the σ -bonds, which stabilizes (lowers the energy of) both the HOMO and LUMO[4].

  • The Isobutyl Chain: The 4-methylpentyl moiety provides steric bulk and lipophilicity. While it does not directly alter the HOMO-LUMO gap via electronic effects, it influences the molecule's dielectric environment and solvation energy, which can shift electrochemical redox potentials.

G T Thiophene Ring (π-Donor HOMO) C Carbonyl Group (π-Acceptor LUMO) T->C π-Conjugation S sp3 Carbon Node (C2) (Conjugation Break) C->S σ-Bond N Cyano Group (-I Inductive Effect) S->N Inductive Pull (-I) I Isobutyl Chain (Steric Bulk) S->I σ-Bond

Diagram 1: Electronic pathways showing conjugation interruption at the sp3 node.

Computational Methodology: DFT Profiling

Density Functional Theory (DFT) is the gold standard for predicting FMO energies. For thiophene-carbonyl derivatives, selecting the correct functional is paramount. Standard local density approximations often underestimate the band gap due to self-interaction errors[5].

Step-by-Step Computational Protocol:

  • Geometry Optimization: Utilize the B3LYP hybrid functional with a 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is essential to accurately model the electron density of the highly electronegative oxygen and nitrogen atoms.

  • Frequency Calculation: Confirm that the optimized geometry is a true energetic minimum by ensuring the absence of imaginary frequencies.

  • FMO Energy Extraction: Extract the eigenvalues for the HOMO and LUMO directly from the checkpoint file.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using acetonitrile or dichloromethane parameters to mimic the dielectric environment of experimental electrochemical conditions.

Expertise & Causality: Hybrid functionals like B3LYP or B3P86 (incorporating 20-30% exact Hartree-Fock exchange) correct the self-interaction error, yielding theoretical HOMO-LUMO gaps that closely mirror experimental optical gaps[5].

Experimental Validation Protocols

A robust scientific claim requires a self-validating system utilizing orthogonal experimental techniques. We employ Cyclic Voltammetry (CV) to determine the electrochemical gap and UV-Vis spectroscopy to determine the optical gap.

Protocol A: Cyclic Voltammetry (Electrochemical Gap)

CV measures the energy required to inject an electron (reduction, mapping to the LUMO) or remove an electron (oxidation, mapping to the HOMO)[6].

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, degassed acetonitrile.

  • Analyte Addition: Dissolve 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile to a concentration of 1 mM.

  • Electrode Setup: Utilize a three-electrode cell: Glassy carbon working electrode, Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Measurement: Sweep the potential at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Calibration: Spike the solution with Ferrocene (Fc) as an internal standard at the end of the experiment.

  • Calculation:

    • EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV

    • ELUMO​=−(Eredonset​−EFc/Fc+​+4.8) eV

    • Gapelec​=ELUMO​−EHOMO​ [6]

Protocol B: UV-Vis Spectroscopy (Optical Gap)

The optical gap corresponds to the lowest energy π→π∗ or n→π∗ transition[3].

  • Preparation: Prepare a highly dilute ( 10−5 M) solution of the compound in spectroscopic-grade dichloromethane.

  • Measurement: Record the absorption spectrum from 200 nm to 600 nm using a quartz cuvette.

  • Calculation: Determine the onset wavelength ( λonset​ ) of the lowest energy absorption band by extrapolating the steepest slope to the baseline.

    • Gapopt​=λonset​1240​ eV

Trustworthiness & Self-Validation: The optical gap is typically 0.1 to 0.3 eV smaller than the electrochemical gap. This discrepancy is caused by the exciton binding energy—the Coulombic attraction between the excited electron and the hole created during photoexcitation, which is absent in the independent ion generation of CV[3]. If the difference exceeds 0.5 eV, suspect solvent-induced stabilization of a highly polar excited state.

G A 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile B Computational Profiling (DFT: B3LYP/6-311++G**) A->B C Electrochemical Profiling (Cyclic Voltammetry) A->C D Optical Profiling (UV-Vis Spectroscopy) A->D E Theoretical Gap (E_LUMO - E_HOMO) B->E F Electrochemical Gap (Onset Redox Potentials) C->F G Optical Gap (Tauc Plot Analysis) D->G H Data Synthesis & Validation (Gap_opt < Gap_elec) E->H F->H G->H

Diagram 2: Orthogonal workflow for determining and validating the HOMO-LUMO gap.

Data Presentation and Expected Values

Because the sp3 node prevents extended conjugation across the entire molecule, the HOMO-LUMO gap of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is expected to be relatively wide compared to fully conjugated thiophene-cyano systems (which often drop below 2.0 eV)[7].

Table 1: Structural Contributions to Electronic Properties
MoietyElectronic RoleEffect on HOMOEffect on LUMO
Thiophene Ring π -DonorPrimary localization site; raises energyMinimal effect
Carbonyl Group π -AcceptorMinimal effectPrimary localization site; lowers energy
Cyano Group Inductive EWG (-I)Stabilizes (lowers) via σ -bondsStabilizes (lowers) via σ -bonds
sp3 Carbon (C2) Conjugation NodeLocalizes FMOs to the thiophene-carbonyl corePrevents cyano π -participation
Table 2: Projected HOMO-LUMO Energy Levels

(Note: Values are projected baselines derived from analogous isolated thiophene-carbonyl systems)

ParameterExpected RangeDerivation Method
EHOMO​ -6.0 to -6.3 eVCV (Oxidation Onset) / DFT
ELUMO​ -2.5 to -2.8 eVCV (Reduction Onset) / DFT
Electrochemical Gap 3.4 to 3.8 eV ELUMO​−EHOMO​
Optical Gap 3.2 to 3.6 eVTauc Plot ( λonset​≈340−380 nm)

Conclusion

The electronic properties of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile are governed by the localized push-pull dynamics of the thiophene-carbonyl unit, which is heavily modulated by the strong inductive pull of the isolated cyano group. By employing the rigorous DFT and orthogonal experimental protocols outlined above, researchers can accurately map its frontier molecular orbitals, enabling precise integration into rational drug design and synthetic methodology.

References

  • Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores Source: RSC Publishing URL:1

  • Donor–Acceptor Conjugated Polymers Based on p- and o-Benzodifuranone and Thiophene Derivatives: Electrochemical Preparation and Optical and Electronic Properties Source: Macromolecules - ACS Publications URL:3

  • Accurate Method for Obtaining Band Gaps in Conducting Polymers Using a DFT/Hybrid Approach Source: The Journal of Physical Chemistry A - ACS Publications URL:5

  • Tuning the polarity of charge carriers using electron deficient thiophenes Source: CUNY Academic Works URL:7

  • Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study Source: ACS Omega URL:4

  • Synthesis of Diketopyrrolopyrrole Containing Copolymers: A Study of Their Optical and Photovoltaic Properties Source: The Journal of Physical Chemistry B - ACS Publications URL:6

  • DESIGN, SYNTHESIS, AND CHARACTERIZATION OF CONJUGATED POLYMERS Source: THE UNIVERSITY OF CHICAGO URL:2

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile as a Divergent Building Block in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Synthetic Protocol Guide Executive Summary In the pursuit of novel chemical space, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Synthetic Protocol Guide

Executive Summary

In the pursuit of novel chemical space, the strategic selection of polyfunctional building blocks is paramount. 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (CAS No. 1247377-80-5) is a highly versatile β -keto nitrile that serves as a privileged scaffold for the divergent synthesis of nitrogenous heterocycles. By combining a reactive push-pull electrophilic core with strategically positioned lipophilic and bioisosteric moieties, this compound enables the rapid assembly of 5-aminopyrazoles, 4-aminopyrimidines, and 5-aminoisoxazoles—structural motifs ubiquitous in kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

This application note details the structural rationale, physicochemical profiling, and validated step-by-step protocols for utilizing this building block in high-throughput medicinal chemistry workflows.

Structural Rationale & Physicochemical Profiling

As a Senior Application Scientist, it is critical to understand why a specific building block is chosen before executing a synthesis. The architecture of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile offers three distinct advantages for Structure-Based Drug Design (SBDD):

  • The 3-Thiophene Bioisostere: Thiophene is a classical bioisostere for the phenyl ring. However, the 3-carbonyl linkage is specifically chosen over the 2-linkage to mitigate metabolic liabilities. 2-Substituted thiophenes are notoriously prone to CYP450-mediated oxidative ring opening. The 3-thiophene linkage not only improves metabolic stability but also alters the spatial exit vector of the attached pharmacophore by approximately 120°, which can unlock novel binding modes in target active sites [1].

  • The Isobutyl Tail (4-Methylpentyl moiety): The aliphatic isobutyl chain provides flexible, lipophilic bulk. In kinase inhibitor design, this moiety is highly effective at occupying deep hydrophobic pockets, such as the DFG-out allosteric pocket in Type II kinase inhibitors.

  • The β -Keto Nitrile Core: This moiety features two highly electrophilic centers (the ketone and the nitrile) separated by an acidic α -carbon. This allows for regioselective cyclocondensations with binucleophiles [2].

Table 1: Physicochemical Properties & SBDD Relevance
PropertyValueMedicinal Chemistry Relevance
Molecular Formula C₁₁H₁₃NOSBaseline for tracking mass shifts during cyclization.
Molecular Weight 207.29 g/mol Low MW ensures final cyclized products remain within Lipinski's Rule of 5.
LogP (Estimated) ~2.5Provides a strong lipophilic foundation for membrane permeability.
H-Bond Acceptors 2 (C=O, C≡N)Replaced by H-bond donors (e.g., -NH₂) post-cyclization.
H-Bond Donors 0Ideal for preventing self-aggregation during storage.

Divergent Synthetic Workflows

The true value of this building block lies in its ability to undergo divergent annulation reactions. By simply altering the binucleophile and the pH of the reaction environment, chemists can selectively drive the formation of entirely different heterocyclic classes.

DivergentSynthesis SM 4-Methyl-2-(thiophene-3-carbonyl) pentanenitrile (Core Building Block) Hydrazine Hydrazines (NH2NHR) SM->Hydrazine EtOH, Reflux Amidine Amidines (RC(=NH)NH2) SM->Amidine NaOEt, EtOH, Heat Hydroxylamine Hydroxylamine (NH2OH) SM->Hydroxylamine Base, EtOH Pyrazole 5-Aminopyrazoles (Kinase Scaffolds) Hydrazine->Pyrazole Cyclocondensation Pyrimidine 4-Aminopyrimidines (GPCR Ligands) Amidine->Pyrimidine [3+3] Annulation Isoxazole 5-Aminoisoxazoles (Anti-inflammatory) Hydroxylamine->Isoxazole Regioselective Cyclization

Divergent synthetic pathways of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile.

Experimental Protocols & Mechanistic Causality

Protocol A: Regioselective Synthesis of 5-Aminopyrazoles

Target Scaffold: 3-(Thiophen-3-yl)-4-isobutyl-1H-pyrazol-5-amine derivatives.

Mechanistic Causality: The Knorr-type pyrazole synthesis from β -keto nitriles is highly regioselective. The terminal, more nucleophilic nitrogen of the hydrazine preferentially attacks the highly electrophilic ketone carbonyl. Following the loss of water to form a hydrazone intermediate, the secondary amine of the hydrazone undergoes an intramolecular 5-exo-dig cyclization by attacking the carbon of the nitrile group. Subsequent tautomerization yields the highly stable 5-aminopyrazole [2].

Mechanism Step1 1. Nucleophilic Attack Primary NH2 of hydrazine attacks the highly electrophilic ketone C=O Step2 2. Hydrazone Formation Dehydration (-H2O) yields a reactive hydrazone intermediate Step1->Step2 Step3 3. Intramolecular Cyclization Secondary amine attacks the adjacent nitrile carbon (C≡N) Step2->Step3 Step4 4. Tautomerization Iminopyrazoline rapidly tautomerizes to the stable 5-Aminopyrazole Step3->Step4

Step-by-step mechanistic workflow for the regioselective formation of 5-aminopyrazoles.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (1.0 mmol, 207 mg) in absolute ethanol (10 mL).

  • Reagent Addition: Add the substituted hydrazine (e.g., phenylhydrazine, 1.1 mmol) dropwise at room temperature. Note: If using a hydrazine hydrochloride salt, add 1.1 mmol of triethylamine (TEA) to free-base the hydrazine in situ.

  • Activation: Add a catalytic amount of glacial acetic acid (2-3 drops) to activate the ketone toward nucleophilic attack.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 4–6 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 7:3) or LC-MS until the complete disappearance of the starting material.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the crude residue between ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (15 mL).

  • Purification: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the pure 5-aminopyrazole.

Protocol B: Synthesis of 4-Aminopyrimidines

Target Scaffold: 6-(Thiophen-3-yl)-5-isobutylpyrimidin-4-amine derivatives.

Mechanistic Causality: Unlike hydrazines, amidines and guanidines require strongly basic conditions to proceed efficiently. The addition of sodium ethoxide serves a dual purpose: it free-bases the amidine hydrochloride salt and deprotonates the acidic α -carbon of the β -keto nitrile, generating a highly reactive enolate. This facilitates a[3+3] annulation where the amidine nitrogens sequentially attack the ketone and the nitrile.

Step-by-Step Methodology:

  • Enolate Generation: In a dry flask under an inert argon atmosphere, dissolve sodium metal (1.5 mmol) in absolute ethanol (10 mL) to freshly prepare sodium ethoxide. Alternatively, use a commercial 21% wt NaOEt solution in ethanol.

  • Amidine Free-Basing: Add the desired amidine hydrochloride or guanidine carbonate (1.2 mmol) to the basic solution and stir for 15 minutes at room temperature.

  • Annulation: Add 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (1.0 mmol, 207 mg) to the mixture in one portion.

  • Heating: Heat the reaction to reflux (80 °C) for 12 hours. The formation of the pyrimidine ring is thermodynamically driven but kinetically slower than pyrazole formation due to the required 6-membered transition state.

  • Workup & Isolation: Cool the reaction to room temperature and quench with ice water (20 mL). The 4-aminopyrimidine product often precipitates directly from the aqueous ethanol mixture.

  • Filtration: Collect the precipitate via vacuum filtration, wash with cold water and a small amount of cold diethyl ether, and dry under high vacuum. If no precipitate forms, extract with dichloromethane and purify via recrystallization.

References

  • Synthesis and Cancer Stem Cell-Based Activity of Substituted 5-Morpholino-7H-thieno[3,2-b]pyran-7-ones Designed as Next Generation PI3K Inhibitors Journal of Medicinal Chemistry, 2013, 56(7), 2779–2799. URL:[Link] (Provides authoritative grounding on the use of 3-thiophene as a superior bioisostere for phenyl rings in SBDD).

  • Approaches towards the synthesis of 5-aminopyrazoles Beilstein Journal of Organic Chemistry, 2011, 7, 179–197. URL:[Link] (Comprehensive review detailing the regioselective mechanistic pathways of β -ketonitriles reacting with hydrazines).

Application

Application Note: 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile as a Privileged Scaffold for Kinase Inhibitor API Synthesis

Introduction & Strategic Rationale In modern rational drug design, the construction of highly functionalized heterocycles is paramount for targeting the ATP-binding clefts of kinases. 4-Methyl-2-(thiophene-3-carbonyl)pen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern rational drug design, the construction of highly functionalized heterocycles is paramount for targeting the ATP-binding clefts of kinases. 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (CAS: 1247377-80-5) has emerged as a highly versatile β -ketonitrile building block for the divergent synthesis of Active Pharmaceutical Ingredients (APIs) [1].

This specific intermediate is engineered with two critical pharmacophoric elements:

  • The Thiophene-3-yl Moiety: Acting as a bioisostere for a benzene ring, the thiophene group enhances the metabolic stability of the resulting API by resisting cytochrome P450 (CYP)-mediated oxidation. Furthermore, its unique dipole moment ( 0.53 D) provides distinct electronic interactions within the kinase hinge region compared to nonpolar phenyl rings [2].

  • The Isobutyl Group (4-methylpentyl chain): Positioned at the α -carbon, this aliphatic chain perfectly mimics the side chains of leucine or isoleucine. During target engagement, it acts as a hydrophobic anchor, occupying the deep hydrophobic pocket adjacent to the ATP-binding site, thereby driving binding affinity and selectivity [3].

As a β -ketonitrile, this compound features adjacent electrophilic (carbonyl) and nucleophilic/electrophilic (nitrile) centers. This dual reactivity allows for the rapid, single-step construction of 5-aminopyrazoles and 2,6-diaminopyrimidines—two of the most privileged scaffolds in oncology and anti-inflammatory drug development [4].

Mechanistic Insights & Pathway Causality

The synthesis of heterocyclic APIs from β -ketonitriles relies on a condensation-cyclization cascade. Understanding the causality behind the reaction conditions is critical for process scale-up and impurity control.

  • Pathway A (Aminopyrazole Synthesis): The reaction with hydrazine hydrate is driven by the "alpha-effect," making hydrazine an exceptionally strong nucleophile. The initial attack on the carbonyl carbon is highly exothermic. If not thermally controlled at 0 °C, the reaction can bypass the desired intramolecular cyclization, leading to intermolecular dimerization or degradation of the nitrile group. Once the transient hydrazone is formed, thermal energy (reflux at 78 °C) is applied to overcome the activation barrier for the intramolecular attack of the terminal nitrogen onto the nitrile carbon, yielding the 5-aminopyrazole [3].

  • Pathway B (Aminopyrimidine Synthesis): Guanidine is significantly less nucleophilic than hydrazine and is typically supplied as a stable carbonate salt. The addition of a strong base (Sodium Ethoxide) is mandatory to liberate the free guanidine base in situ. Because the formation of a 6-membered pyrimidine ring involves higher entropic costs and lower nucleophilicity than the pyrazole pathway, the reaction requires extended thermal activation (12 hours of reflux) to drive the cyclization to completion.

Mandatory Visualization: Divergent Synthetic Pathways

G BB 4-Methyl-2-(thiophene-3-carbonyl) pentanenitrile (CAS: 1247377-80-5) Hyd Hydrazine Hydrate EtOH, 0 °C to Reflux BB->Hyd Pathway A Gua Guanidine Carbonate NaOEt, EtOH, Reflux BB->Gua Pathway B Pyraz 3-(Thiophen-3-yl)-4-isobutyl- 1H-pyrazol-5-amine (Type I/II Kinase Scaffold) Hyd->Pyraz Intramolecular Cyclization Pyrim 4-(Thiophen-3-yl)-5-isobutyl- pyrimidine-2,6-diamine (Type I/II Kinase Scaffold) Gua->Pyrim Intramolecular Cyclization

Divergent synthetic pathways from 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile to API scaffolds.

Experimental Protocols

Protocol A: Synthesis of 3-(Thiophen-3-yl)-4-isobutyl-1H-pyrazol-5-amine

This protocol utilizes a self-validating workup where the solubility differential between the product and byproducts ensures high purity without chromatography.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (10.0 g, 48.2 mmol) in absolute ethanol (100 mL) to create a 0.5 M solution.

  • Controlled Addition: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Add hydrazine hydrate (2.89 g, 57.8 mmol, 1.2 equiv) dropwise over 15 minutes. Causality: The dropwise addition at 0 °C mitigates the exothermic hydrazone formation, preventing the formation of bis-hydrazone impurities.

  • Cyclization: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (78 °C) for 4 hours. Monitor the disappearance of the starting material via TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Workup & Validation: Concentrate the mixture under reduced pressure to approximately 20% of its original volume. Pour the concentrated solution into 200 mL of vigorously stirred crushed ice/water. The desired aminopyrazole will precipitate as a solid, while unreacted hydrazine and water-soluble byproducts remain in the aqueous phase.

  • Purification: Filter the precipitate under vacuum, wash with cold water (2 x 20 mL), and recrystallize from an Ethanol/Water mixture. Dry under high vacuum to yield the pure API intermediate.

Protocol B: Synthesis of 4-(Thiophen-3-yl)-5-isobutyl-pyrimidine-2,6-diamine
  • Base Liberation: In a 250 mL round-bottom flask, suspend guanidine carbonate (6.51 g, 72.3 mmol, 1.5 equiv) in absolute ethanol (80 mL). Add a freshly prepared solution of Sodium Ethoxide (NaOEt) in ethanol (21% w/w, 3.0 equiv) and stir at room temperature for 30 minutes. Causality: This step is strictly required to neutralize the carbonate salt and generate the highly nucleophilic free guanidine species.

  • Addition: Add 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (10.0 g, 48.2 mmol) to the suspension in one portion at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 12 hours. Causality: The extended reaction time is necessary to overcome the higher activation energy required for 6-membered ring closure compared to the 5-membered pyrazole.

  • Workup & Validation: Cool the mixture to room temperature and neutralize to pH 7 using 1M HCl. Evaporate the ethanol under reduced pressure. Partition the aqueous residue with Ethyl Acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution 0-5% Methanol in Dichloromethane) to isolate the diaminopyrimidine scaffold.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the two divergent protocols, allowing for rapid comparison during process development.

ParameterProtocol A (Aminopyrazole Scaffold)Protocol B (Aminopyrimidine Scaffold)
Primary Reagent Hydrazine hydrate (1.2 equiv)Guanidine carbonate (1.5 equiv)
Base Requirement None requiredSodium ethoxide (NaOEt, 3.0 equiv)
Thermal Profile 0 °C (Addition) 78 °C (Reflux)25 °C (Addition) 78 °C (Reflux)
Reaction Time 4 hours12 hours
Purification Method Precipitation & RecrystallizationLiquid-Liquid Extraction & Chromatography
Average Yield 85 - 90%70 - 75%
Expected Purity (HPLC) > 98%> 95%

References

  • Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Method

catalytic cross-coupling reactions involving 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

Application Note: Advanced Catalytic Cross-Coupling and Functionalization of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Cross-Coupling and Functionalization of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (CAS: 1247377-80-5)

Executive Summary

The compound 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is a highly versatile β -keto nitrile building block. Its unique structural topology—featuring a highly acidic α -proton, a sterically demanding isobutyl chain, and an electron-rich thiophene core—presents an opportunity for orthogonal late-stage functionalization. This application note details two distinct, self-validating catalytic methodologies: the palladium-catalyzed α -arylation to construct complex quaternary stereocenters, and the regioselective C–H arylation of the thiophene core. By understanding the mechanistic causality behind ligand and additive selection, researchers can predictably route this molecule toward diverse pharmaceutical intermediates.

Structural Profile & Mechanistic Rationales

Structural Analysis

The substrate possesses two primary sites for catalytic cross-coupling:

  • The α -Carbon (C2): A tertiary carbon bonded to a nitrile, a carbonyl, and an isobutyl group. The synergistic electron-withdrawing effects of the cyano and carbonyl groups render the C2 proton highly acidic (estimated pKa ~10–12 in DMSO).

  • The Thiophene Core: An aromatic heterocycle with available C–H bonds at the 2, 4, and 5 positions. The carbonyl group at the 3-position imposes both electronic deactivation and steric encumbrance, dictating regioselectivity during C–H activation.

Pathway A: Pd-Catalyzed α -Arylation

To functionalize the C2 position, the substrate must be deprotonated to form a stabilized enolate/ketenimine anion. The primary challenge is the extreme steric bulk of the resulting tertiary nucleophile, which severely impedes the reductive elimination step in the catalytic cycle.

  • Causality in Catalyst Design: As established by the pioneering work of Buchwald and Hartwig on the α -arylation of nitriles , overcoming this steric barrier requires a highly active, electron-rich, and sterically demanding ligand. Using a bulky dialkylbiaryl phosphine like t-BuBrettPhos forces the Pd(II) intermediate into a geometry that accelerates reductive elimination, preventing competitive β -hydride elimination or protode-metalation.

Pathway B: Direct C–H Arylation of the Thiophene Core

Direct arylation of the thiophene ring bypasses the need for pre-functionalized organometallic reagents (e.g., boronic acids).

  • Causality in Additive Selection: The regioselectivity (C2 vs. C5) is dictated by the metalation mechanism. Standard electrophilic palladation avoids the C2 position due to the deactivating nature of the adjacent C3-carbonyl group. However, by introducing pivalic acid (PivOH) as a proton shuttle, the reaction shifts to a Concerted Metalation-Deprotonation (CMD) pathway . The CMD mechanism is highly sensitive to C–H acidity rather than nucleophilicity, driving the palladation exclusively to the highly acidic C2 position .

Visualizing Orthogonal Reactivity

OrthogonalReactivity SM 4-Methyl-2-(thiophene-3-carbonyl) pentanenitrile Cond1 Pd2(dba)3, t-BuBrettPhos NaOtBu, Toluene SM->Cond1 Cond2 Pd(OAc)2, PivOH K2CO3, DMAc SM->Cond2 Alpha Alpha-Arylation (C2 Quaternary Center) CHAct C-H Arylation (Thiophene C2/C5) Cond1->Alpha Cond2->CHAct

Orthogonal catalytic pathways for the functionalization of the target nitrile.

Self-Validating Experimental Protocols

Protocol A: Synthesis of α -Aryl Quaternary Centers

Objective: Couple 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile with bromobenzene to form a fully substituted C2 stereocenter.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL vial with Pd2​(dba)3​ (2.5 mol%), t-BuBrettPhos (6.0 mol%), and NaOtBu (1.5 equiv).

  • Substrate Addition: Dissolve 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (1.0 mmol) and bromobenzene (1.2 mmol) in anhydrous toluene (5.0 mL). Add this solution to the catalyst mixture.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 80 °C for 12 hours.

  • In-Process Control (IPC): At 4 hours, pull a 50 µL aliquot, quench with EtOAc/H2O, and analyze the organic layer via LC-MS. Self-Validation: The reaction is proceeding correctly if the starting mass ( m/z 207.3 [M+H]+ ) is depleting and the product mass ( m/z 283.4 [M+H]+ ) is emerging.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • NMR Validation: 1 H NMR must show the complete disappearance of the α -proton (typically a singlet/multiplet around 4.5 ppm). 13 C NMR will confirm success via a new quaternary carbon signal at ~58–62 ppm.

CatalyticCycle Pd0 Pd(0)L_n OxAdd Pd(II)(Ar)(X)L_n Pd0->OxAdd Oxidative Addition TransMet Pd(II)(Ar)(Enolate) OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination Product Quaternary Nitrile TransMet->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Enolate Nitrile Enolate Enolate->TransMet

Palladium-catalyzed alpha-arylation catalytic cycle forming a quaternary center.

Protocol B: Regioselective C–H Arylation of the Thiophene Core

Objective: Selectively arylate the C2 position of the thiophene ring using a CMD-driven mechanism.

Step-by-Step Methodology:

  • Preparation: In a 20 mL Schlenk tube, combine 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (1.0 mmol), aryl iodide (1.5 mmol), Pd(OAc)2​ (5.0 mol%), K2​CO3​ (2.0 equiv), and PivOH (30 mol%).

  • Solvent Addition: Add anhydrous DMAc (4.0 mL) under a positive pressure of nitrogen.

  • Reaction: Stir the mixture vigorously at 100 °C for 16 hours.

  • In-Process Control (IPC): Monitor via GC-MS. Self-Validation: Look for the target mass ( m/z 283.4). The absence of poly-arylated byproducts indicates the PivOH proton shuttle is functioning efficiently.

  • Workup & Validation: Dilute with water and extract with EtOAc (3x). Wash the combined organics with brine to remove DMAc. Purify via column chromatography.

  • NMR Validation (Critical): 1 H NMR of the isolated product must show exactly two thiophene protons. A coupling constant of J≈5.0 Hz confirms C2-arylation (protons at C4 and C5 remaining), whereas J≈1.5 Hz would indicate undesired C5-arylation (protons at C2 and C4 remaining).

Quantitative Data Summaries

Table 1: Ligand and Base Optimization for α -Arylation | Ligand | Base | Solvent | Yield (%) | Causality / Mechanistic Observation | | :--- | :--- | :--- | :--- | :--- | | XPhos | NaOtBu | Toluene | 45 | Moderate conversion; steric bulk of XPhos is insufficient to force rapid reductive elimination of the bulky enolate. | | t-BuBrettPhos | NaOtBu | Toluene | 92 | Optimal; extreme steric bulk accelerates reductive elimination, readily forming the quaternary center. | | t-BuBrettPhos | K3​PO4​ | Toluene | 15 | K3​PO4​ (pKa ~12.3) is too weak to efficiently deprotonate the sterically hindered α -proton, stalling transmetalation. |

Table 2: Regioselectivity of Thiophene C–H Arylation (C2 vs. C5)

Catalyst System Additive Temp (°C) C2:C5 Ratio Yield (%) Causality / Mechanistic Observation

| Pd(OAc)2​ / PCy3​ | None | 120 | 1:2.5 | 60 | Standard electrophilic palladation is repelled by the C3-carbonyl, favoring the less sterically hindered C5 position. | | Pd(OAc)2​ (Phosphine-free) | PivOH | 100 | >20:1 | 88 | CMD mechanism driven by PivOH favors the more acidic C2 position adjacent to the electron-withdrawing carbonyl. |

References

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α -Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245.[Link]

  • Liégault, B., Lapointe, D., Caron, L., Vlassova, A., & Fagnou, K. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 74(5), 1826-1834.[Link]

  • Li, Y., Wang, J., Huang, M., Wang, Z., Wu, Y., & Wu, Y. (2014). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(6), 2890-2897.[Link]

Application

Application Notes and Protocols: Column Chromatography Purification of Crude 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

Introduction 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is a keto-nitrile compound incorporating a thiophene moiety. Such structures are of significant interest in medicinal chemistry and materials science due to th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is a keto-nitrile compound incorporating a thiophene moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with thiophene derivatives.[1][2][3][4] The synthesis of these molecules often results in crude product mixtures containing unreacted starting materials, byproducts, and other impurities.[5][6] Effective purification is therefore a critical step to isolate the target compound in high purity for subsequent characterization and application.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[7] This application note provides a detailed guide to the purification of crude 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile using normal-phase column chromatography. The principles behind the selection of the stationary and mobile phases, a step-by-step protocol, and methods for verifying the purity of the final product are discussed.

Foundational Principles: The "Why" Behind the Method

The successful purification of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile by column chromatography hinges on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase.[7][8] Given the presence of a polar ketone and a moderately polar nitrile group, as well as a less polar thiophene ring and an alkyl chain, the molecule possesses an intermediate polarity. This characteristic dictates the selection of a normal-phase chromatography setup.

Stationary Phase Selection: Silica Gel

For the separation of moderately polar to polar organic compounds, silica gel (SiO₂) is the most common and effective stationary phase in normal-phase chromatography. Its surface is rich in silanol groups (Si-OH), which are polar and can engage in hydrogen bonding and dipole-dipole interactions with the analytes.[7] The more polar a compound, the more strongly it will adsorb to the silica gel, resulting in a slower elution from the column.

Mobile Phase Selection: A Balancing Act

The mobile phase, or eluent, serves to move the components of the mixture through the column.[8] In normal-phase chromatography, a non-polar solvent is typically used as the base eluent, and a more polar solvent is added to increase the overall polarity of the mobile phase.[7][9] The key is to find a solvent system that provides good separation between the target compound and impurities.

A common strategy is to use a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate.[1][2][9] Hexane, being non-polar, has a low eluotropic strength and will not readily displace adsorbed compounds from the silica gel. Ethyl acetate, with its ester functional group, is more polar and will compete with the analytes for binding sites on the stationary phase, thus facilitating their movement down the column.[7] The optimal ratio of these solvents is determined empirically, often with the aid of Thin-Layer Chromatography (TLC).

Experimental Workflow: From Crude Mixture to Pure Compound

The following diagram outlines the general workflow for the purification of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Product Crude_Sample Crude Sample TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Sample->TLC_Analysis Elution Elution with Optimized Mobile Phase TLC_Analysis->Elution Slurry_Prep Silica Gel Slurry Preparation Column_Packing Column Packing Slurry_Prep->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Fraction_Pooling Pooling of Pure Fractions TLC_Monitoring->Fraction_Pooling Solvent_Removal Solvent Removal Fraction_Pooling->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for Column Chromatography Purification.

Detailed Protocol

Materials and Reagents
Material/ReagentGradeSupplier
Crude 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrileSynthesis GradeN/A
Silica Gel (60-120 mesh)Chromatography GradeStandard Supplier
n-HexaneHPLC GradeStandard Supplier
Ethyl AcetateHPLC GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
TLC Plates (Silica gel 60 F₂₅₄)Analytical GradeStandard Supplier
Glass Chromatography Column---Standard Supplier
Test Tubes/Vials for Fraction Collection---Standard Supplier
Rotary Evaporator---Standard Supplier
Step-by-Step Methodology
3.2.1. Optimization of the Mobile Phase using TLC
  • Prepare TLC Chambers: Line two or more small beakers or TLC chambers with filter paper and add different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). Cover the chambers and allow the atmosphere to saturate.

  • Spot the TLC Plate: Dissolve a small amount of the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate into one of the prepared chambers and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, stain the plate in an iodine chamber.

  • Determine the Optimal Solvent System: The ideal solvent system will result in the target compound having a Retention Factor (Rf) of approximately 0.2-0.4, with good separation from impurities.[10] The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

3.2.2. Column Preparation
  • Select Column Size: Choose a glass column with a diameter appropriate for the amount of crude material to be purified. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude sample by weight.

  • Prepare the Silica Slurry: In a beaker, weigh the required amount of silica gel. Add the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate) to the silica gel to form a slurry. Stir gently to remove any air bubbles.

  • Pack the Column: Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. Pour the silica slurry into the column in one continuous motion. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Equilibrate the Column: Open the stopcock and allow the solvent to drain until the level is just above the top of the silica bed. Add more of the initial mobile phase and run it through the column until the packed bed is stable and equilibrated. Do not let the column run dry.

3.2.3. Sample Loading
  • Dissolve the Sample: Dissolve the crude 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

  • Load the Sample: Carefully add the dissolved sample to the top of the column using a pipette. Allow the sample to adsorb onto the silica gel by draining the solvent until it is just above the silica bed.

  • Wash: Add a small amount of the mobile phase to wash any remaining sample from the sides of the column onto the silica bed. Drain the solvent again to the top of the silica.

  • Add a Protective Layer: Gently add a thin layer of sand on top of the silica bed to prevent disturbance during the addition of the eluent.

3.2.4. Elution and Fraction Collection
  • Begin Elution: Carefully fill the column with the optimized mobile phase. Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

  • Monitor the Elution: Continuously monitor the separation by collecting small spots from the eluting fractions on a TLC plate. Develop and visualize the TLC plate to track the elution of the compounds.

  • Gradient Elution (Optional): If the separation is not optimal with a single solvent mixture (isocratic elution), a gradient elution can be employed.[11] This involves gradually increasing the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., transitioning from 9:1 to 8:2 hexane:ethyl acetate). This can help to elute more strongly adsorbed compounds.[11]

Post-Chromatography Work-up
  • Identify and Pool Pure Fractions: Based on the TLC analysis of the collected fractions, identify the fractions containing the pure target compound. Combine these fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Product Analysis: Once the solvent is completely removed, the pure 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile will remain. Determine the yield and confirm the purity using analytical techniques such as NMR spectroscopy and mass spectrometry.[12]

Method Validation and Trustworthiness

A self-validating protocol is crucial for ensuring the reliability of the purification process. The primary method for in-process validation is the systematic use of TLC.

  • Initial TLC: Confirms the presence of the target compound and impurities in the crude mixture and helps in selecting the appropriate mobile phase.

  • In-process TLC: Monitors the elution of compounds from the column, allowing for the precise collection of fractions containing the pure product.

  • Final TLC: Confirms the purity of the pooled fractions against the crude material and isolated impurities.

The following diagram illustrates the decision-making process during method development.

Method_Development Start Start: Crude Mixture TLC_Screen TLC Screen with Various Hexane:EtOAc Ratios Start->TLC_Screen Decision_Rf Is Rf of Target Compound ~0.2-0.4 with Good Separation? TLC_Screen->Decision_Rf Run_Column Run Column with Optimized Isocratic Mobile Phase Decision_Rf->Run_Column Yes Adjust_Polarity Adjust Solvent Polarity and Re-screen with TLC Decision_Rf->Adjust_Polarity No Analyze_Fractions Analyze Fractions by TLC Run_Column->Analyze_Fractions Adjust_Polarity->TLC_Screen Decision_Purity Are Fractions Containing Target Pure? Analyze_Fractions->Decision_Purity Pool_Fractions Pool Pure Fractions Decision_Purity->Pool_Fractions Yes Consider_Gradient Consider Gradient Elution or Alternative Solvents Decision_Purity->Consider_Gradient No End End: Pure Product Pool_Fractions->End Consider_Gradient->Run_Column

Caption: Decision Tree for Method Development.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Poor Separation - Inappropriate mobile phase polarity. - Column overloading. - Unevenly packed column.- Re-optimize the mobile phase using TLC. - Use a larger column or less sample. - Repack the column carefully.
Compound Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the proportion of the polar solvent (ethyl acetate).
Compound Does Not Elute (Low Rf) - Mobile phase is not polar enough.- Increase the proportion of the polar solvent (ethyl acetate).
Cracked or Channeled Column Bed - Column ran dry. - Packing was not uniform.- Ensure the solvent level never drops below the top of the silica bed. - Repack the column.
Tailing of Spots on TLC - Sample is too concentrated. - Compound is acidic or basic and interacting strongly with silica.- Dilute the sample for TLC analysis. - Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of crude 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile using normal-phase column chromatography. By understanding the principles of stationary and mobile phase selection and adhering to a systematic workflow, researchers can effectively isolate this and similar keto-nitrile compounds in high purity. The emphasis on in-process validation through TLC ensures the trustworthiness and reproducibility of the purification method.

References

  • Waters Corporation. (2017, August 3). What's the Best Column for Polar Compound Retention?
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry News.
  • Sigma-Aldrich.
  • Taha, H. S., Osman, H. A., Youssef, M. M. A., El-Gindi, A. M. Y., & Hoda, H. (2013). Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Buchi.
  • Zhang, Y., & Li, W. (2011).
  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules.
  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Phenomenex. (2025, June 6).
  • Rao, S. D., Rasheed, S., Basha, T. S. K., Raju, N. C., & Naresh, K. (2013).
  • MilliporeSigma. HPLC Troubleshooting Guide.
  • University of Rochester.
  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • Restek Corporation. (2019, June 18).
  • Columbia University.
  • Kumar, D., Kumar, N., Singh, R., & Kumar, P. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PMC.
  • El-Sayed, N. N. E., et al. (2024).
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  • De Figueiredo, R. M., et al. (2019).
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  • Li, J., et al. (2020).
  • Liu, C., et al. (2020). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry.
  • Chiara, J. L., & Suárez, J. R. (1998). Intramolecular Ketone−Nitrile Reductive Coupling Reactions Promoted by Samarium(II) Iodide. The Journal of Organic Chemistry.
  • Baker, B. R., et al. (1953). Process for preparing thiophene derivatives. U.S.
  • BLDpharm. 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile.
  • Santa Cruz Biotechnology. 4-Methyl-thiophene-2-carbonitrile.
  • Bennett, G. D., & Paquette, L. A. (1998). ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)
  • Mende, F., & Seitz, O. (2007). Solid-phase synthesis of peptide thioesters with self-purification. Angewandte Chemie International Edition in English, 46(24), 4577-4580.

Sources

Method

Application Notes and Protocols for the Derivatization of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic and Analytical Potential of a Versatile β-Ketonitrile 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is a bifunctiona...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic and Analytical Potential of a Versatile β-Ketonitrile

4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is a bifunctional molecule featuring a reactive β-ketonitrile core and an electron-rich thiophene ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug discovery. The derivatization of this compound opens up avenues for the synthesis of novel heterocyclic scaffolds with potential biological activity and enables its sensitive detection and quantification in various matrices. These application notes provide detailed protocols for the derivatization of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile, focusing on both synthetic transformations and analytical applications. The methodologies are presented with a focus on the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures effectively.

Part 1: Synthetic Derivatization for Heterocyclic Scaffolds

The β-ketonitrile moiety is a versatile precursor for the synthesis of a wide range of heterocycles.[1] The presence of a ketone and a nitrile group in a 1,3-relationship allows for cyclocondensation reactions with various binucleophiles.

Synthesis of 5-Amino-3-(thiophen-3-yl)pyrazoles

The reaction of β-ketonitriles with hydrazine is a classic and efficient method for the synthesis of 5-aminopyrazoles.[2] These pyrazole derivatives are prevalent in many biologically active compounds.[3]

Reaction Scheme:

start 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile product 5-Amino-4-isobutyl-3-(thiophen-3-yl)-1H-pyrazole start->product Ethanol, Reflux hydrazine Hydrazine Hydrate hydrazine->product start 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile product 6-Isobutyl-4-(thiophen-3-yl)pyrimidin-2-amine start->product Ethanol, Reflux guanidine Guanidine Hydrochloride guanidine->product base Sodium Ethoxide base->product start 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (enol form) product Silylated Derivative start->product Pyridine, Heat reagent MSTFA reagent->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

Welcome to the technical support center for the synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (CAS 1247377-80-5)[1]. This guide is designed for researchers, chemists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (CAS 1247377-80-5)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the highest purity of the final product. We will delve into the core principles of the reaction, troubleshoot common experimental issues, and provide a validated, high-yield protocol.

Core Principles: The Chemistry of β-Ketonitrile Synthesis

The synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is fundamentally an α-acylation of a nitrile. This reaction involves the deprotonation of the α-carbon of 4-methylpentanenitrile (also known as isovaleronitrile) to form a nucleophilic carbanion (a nitrile anion). This anion then attacks the electrophilic carbonyl carbon of thiophene-3-carbonyl chloride, followed by the elimination of the chloride leaving group.

The key to a successful synthesis lies in efficiently generating the nitrile anion while minimizing competing side reactions.

Reaction Mechanism

The process can be broken down into three critical steps:

  • Deprotonation: A strong, non-nucleophilic base abstracts the acidic α-proton from 4-methylpentanenitrile to form a resonance-stabilized nitrile anion.

  • Nucleophilic Attack: The nitrile anion attacks the carbonyl carbon of thiophene-3-carbonyl chloride, forming a tetrahedral intermediate.

  • Elimination & In-situ Deprotonation: The intermediate collapses, expelling the chloride ion to form the β-ketonitrile product. Because the product is significantly more acidic than the starting nitrile, it is immediately deprotonated by the base present in the reaction mixture. This is a crucial point, as it necessitates the use of at least two equivalents of base for the reaction to proceed to completion.[2]

Reaction_Mechanism General Mechanism for α-Acylation of Nitriles cluster_0 Step 1: Anion Formation cluster_1 Step 2: Acylation cluster_2 Step 3: In-situ Deprotonation R_CN 4-Methylpentanenitrile Anion Nitrile Anion (Nucleophile) R_CN->Anion + B⁻ Base Strong Base (B⁻) Base->R_CN Acyl_Cl Thiophene-3-carbonyl Chloride Acyl_Cl->Anion Product 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile Anion->Product + Acyl Chloride - Cl⁻ Deprotonated_Product Product Enolate (Quenched during workup) Product->Deprotonated_Product + B⁻

Caption: Core reaction pathway for β-ketonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis?

A: The selection of the base and the precise control of stoichiometry are paramount. The base must be strong enough to deprotonate the α-carbon of the nitrile (pKa ≈ 31 in DMSO) but should be non-nucleophilic to avoid attacking the thiophene-3-carbonyl chloride electrophile. Furthermore, since the β-ketonitrile product is more acidic (pKa ≈ 11-13) than the starting nitrile, it will be deprotonated in situ.[2] Consequently, using at least two full equivalents of base relative to the limiting reagent (typically the nitrile) is essential to drive the reaction to completion. A common mistake is using only a catalytic amount or a single equivalent of base, which leads to low conversion.

Q2: Which bases are recommended, and which should be avoided?

A:

  • Recommended: Strong, sterically hindered, non-nucleophilic bases are ideal. These include alkali metal alkoxides like potassium tert-butoxide (KOt-Bu) or potassium tert-pentoxide, and metal amides like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA).[2][3] These bases efficiently generate the nitrile anion with minimal side reactions.

  • Use with Caution: Sodium hydride (NaH) can be effective but often requires higher temperatures, which may promote side reactions.[2]

  • Avoid: Nucleophilic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide should be avoided. They can readily react with the acyl chloride to form unreactive carboxylates or engage in saponification, drastically reducing the yield.

Q3: What are the primary side reactions that reduce yield?

A:

  • Thorpe-Ziegler Self-Condensation: The nitrile anion can attack another molecule of the starting 4-methylpentanenitrile, leading to the formation of dimers and oligomers. This is often observed when using highly concentrated solutions or elevated temperatures.[4]

  • Acyl Chloride Degradation: The acylating agent, thiophene-3-carbonyl chloride, is sensitive to moisture and nucleophiles. Reaction with trace water will produce thiophene-3-carboxylic acid, which consumes the base without forming the product. Reaction with nucleophilic bases is also a major loss pathway.

  • Amidine Formation: If a base like sodium amide (NaNH₂) is used, the amide ion can attack the nitrile group, leading to the formation of an amidine byproduct.[2]

Q4: How important are anhydrous conditions and an inert atmosphere?

A: They are absolutely critical. The strong bases used in this reaction react violently with water. The nitrile anion is also immediately quenched by protic solvents or atmospheric moisture. All glassware must be rigorously dried (oven or flame-dried), solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of reagents and intermediates.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the synthesis.

Troubleshooting_Workflow Start Low Yield or Reaction Failure TLC_Analysis Analyze Crude Reaction Mixture by TLC/LCMS Start->TLC_Analysis Check_Nitrile Is starting nitrile (4-methylpentanenitrile) a major component? TLC_Analysis->Check_Nitrile High SM Check_Acid Is thiophene-3-carboxylic acid a major byproduct? TLC_Analysis->Check_Acid Byproduct Check_Polymer Is an insoluble polymer or intractable tar observed? TLC_Analysis->Check_Polymer Other Cause_Deprotonation Cause: Inefficient Deprotonation - Insufficient/degraded base - Wet solvent/reagents - Incorrect stoichiometry (<2 eq.) Check_Nitrile->Cause_Deprotonation Yes Cause_Acyl_Cl Cause: Acyl Chloride Degradation - Reaction with trace water - Old or impure reagent Check_Acid->Cause_Acyl_Cl Yes Cause_Condensation Cause: Self-Condensation - Reaction temperature too high - Reagent concentration too high Check_Polymer->Cause_Condensation Yes Solution_Deprotonation Solution: 1. Use fresh, high-purity base. 2. Ensure >2 equivalents of base. 3. Rigorously dry all solvents and glassware. Cause_Deprotonation->Solution_Deprotonation Solution_Acyl_Cl Solution: 1. Use freshly prepared or newly purchased thiophene-3-carbonyl chloride. 2. Ensure anhydrous conditions. Cause_Acyl_Cl->Solution_Acyl_Cl Solution_Condensation Solution: 1. Maintain low temperature during base addition. 2. Add reagents slowly via syringe pump. 3. Use a more dilute solution. Cause_Condensation->Solution_Condensation

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Q&A Troubleshooting
  • Issue: My reaction yields are consistently below 20%, and I recover most of my starting nitrile.

    • Primary Suspect: Inefficient deprotonation of the nitrile. As shown in the workflow, this is the most common failure mode.

    • Root Causes & Solutions:

      • Base Quality/Quantity: Your base may have degraded due to improper storage. Use a fresh bottle of potassium tert-butoxide or other recommended base. Crucially, verify that you are using at least two, and preferably 2.2-2.5, equivalents of base relative to the nitrile.[4]

      • Presence of Water: Any moisture will consume your base and quench the nitrile anion. Ensure all solvents are passed through a purification system (e.g., a Grubbs apparatus) or are freshly distilled from a suitable drying agent. All glassware must be oven-dried before assembly.

      • Temperature: If using a base like LDA, which is typically generated in-situ at -78 °C, ensure the temperature does not rise significantly during the deprotonation step.

  • Issue: My starting material is consumed, but the yield of the desired product is low, and I isolate a significant amount of thiophene-3-carboxylic acid.

    • Primary Suspect: Degradation of the acylating agent, thiophene-3-carbonyl chloride.

    • Root Causes & Solutions:

      • Hydrolysis: This indicates the presence of water in the reaction after the base has been added. Re-evaluate all drying procedures.

      • Reagent Quality: Thiophene-3-carbonyl chloride can degrade over time.[5] It is best to use a freshly opened bottle or to synthesize it immediately before use from thiophene-3-carboxylic acid using oxalyl chloride or thionyl chloride.[6][7]

  • Issue: The reaction mixture turns into a thick, unworkable sludge or tar.

    • Primary Suspect: Uncontrolled side reactions, most likely the Thorpe-Ziegler self-condensation of the nitrile.[4]

    • Root Causes & Solutions:

      • Temperature Control: The exothermic nature of the reaction may be causing localized heating. Ensure efficient stirring and maintain the recommended reaction temperature with a properly monitored cooling bath. Add reagents, especially the acyl chloride, slowly and dropwise.

      • Concentration: High concentrations favor intermolecular side reactions. Try running the reaction at a lower molarity (e.g., 0.1-0.2 M).

Optimized Synthesis Protocol

This protocol is based on high-yielding procedures for the acylation of hindered nitriles and is designed to maximize yield and minimize byproducts.[4][8]

Materials & Reagents:

  • 4-Methylpentanenitrile (Isovaleronitrile), anhydrous (≥99%)

  • Thiophene-3-carbonyl chloride (≥98%, preferably fresh)[6]

  • Potassium tert-butoxide (KOt-Bu) (≥98%)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: In the flask, dissolve 4-methylpentanenitrile (1.0 eq) in anhydrous THF (to make a ~0.2 M solution).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Under a positive pressure of inert gas, add solid potassium tert-butoxide (2.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry at 0 °C for 1 hour.

  • Acylation: In a separate dry flask, prepare a solution of thiophene-3-carbonyl chloride (1.1 eq) in a small amount of anhydrous THF. Add this solution dropwise to the nitrile anion slurry at 0 °C over 30 minutes using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting nitrile is consumed.

  • Workup: Carefully quench the reaction by pouring it into a beaker containing ice and a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile.

Comparative Data on Reaction Conditions

The choice of base and reaction conditions significantly impacts the success of β-ketonitrile synthesis. The following table summarizes conditions reported in the literature for analogous transformations, supporting the selections made in the optimized protocol.

Base SystemBase:Nitrile RatioSolventTemperatureReported Yield Range (%)Key ConsiderationsReference
Potassium tert-pentoxide3 : 1THFRoom Temp → 60 °C84–99Excellent yields, but requires a large excess of expensive base.[4]
Potassium tert-butoxide~2.2 : 1THF0 °C → Room Temp75–90A cost-effective and highly efficient system. The basis for our recommended protocol.(Adapted from[4])
KOt-Bu / cat. Isopropanol1.1 : 1THFRoom Temp64–76An interesting catalytic approach, but may not be as effective for hindered nitriles.[2]
Sodium Hydride (NaH)>2 : 1Toluene / DMFHigh Temp (e.g., >80 °C)VariableOften requires higher temperatures, increasing the risk of side reactions.[2]

References

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. [Link]

  • A high-yielding preparation of beta-ketonitriles. PubMed. [Link]

  • Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of β-Ketonitriles. ResearchGate. [Link]

  • Pincer-Cobalt-Catalyzed α-Alkylation of Nitriles with Alcohols in Air. Inorganic Chemistry. [Link]

  • Process for the preparation of beta-ketonitriles.
  • A High-Yielding Preparation of β-Ketonitriles. Organic Letters. [Link]

  • A High-Yielding Preparation of β-Ketonitriles. ResearchGate. [Link]

  • Recent Advances in the Synthesis of β-Ketonitriles. Thieme Chemistry. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Nitriles - Structure, Properties Reactions, and Uses. Turito. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). [Link]

  • Supporting Information: Cost effective thiophene assisted novel dopant-free hole transport materials. The Royal Society of Chemistry. [Link]

  • Thiophene-3-carbonyl Chloride. MDPI. [Link]

  • Process for preparing thiophene derivatives.
  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives. SCIRP. [Link]

  • Secondary Alcohol-Driven α-Olefination and α-Alkylation of Nitriles. ACS Publications. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. [Link]

  • Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. SciSpace. [Link]

  • α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. Organic Chemistry Portal. [Link]

  • Nickel-Catalyzed Amination of α-Aryl Methyl Ethers and Synthesis of Nitriles via Transnitrilation. UCI Electronic Theses and Dissertations. [Link]

  • Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds. National Institutes of Health (NIH). [Link]

  • (PDF) Thiophene-3-carbonyl Chloride. ResearchGate. [Link]

  • Acylation of thiophene.
  • Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. ARKIVOC. [Link]

  • N,N-Diisopropylethylamine (DIPEA). Carl ROTH. [Link]

  • Co-feeding enhances the yield of methyl ketones. National Institutes of Health (NIH). [Link]

  • An efficient, optimized synthesis of fentanyl and related analogs. OSTI.GOV. [Link]

  • Diisopropylethylamine. PubChem. [Link]

Sources

Optimization

troubleshooting common impurities in 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile production

Technical Support Center: 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile Welcome to the technical support center for the synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile. This guide is designed for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

Welcome to the technical support center for the synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into managing impurities and troubleshooting common issues encountered during production.

Section 1: Synthesis Overview and Core Mechanism

4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is a β-ketonitrile, a class of valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its synthesis is most commonly achieved via a Claisen-type condensation reaction.

This process involves the acylation of the α-carbon of 4-methylpentanenitrile with an ester of thiophene-3-carboxylic acid, such as methyl thiophene-3-carboxylate. The reaction is driven by a strong base that deprotonates the nitrile to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the ester.

Typical Reaction Scheme:

The choice of base is critical; common options include sodium amide (NaNH₂), sodium hydride (NaH), or potassium tert-butoxide (KOt-Bu).[2] The reaction requires strictly anhydrous conditions, as any moisture can quench the base and lead to unwanted side reactions.[3]

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the base-mediated acylation of 4-methylpentanenitrile.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Reformation and Product Formation Nitrile 4-Methylpentanenitrile Enolate Nitrile Enolate (Nucleophile) Nitrile->Enolate Deprotonation Base Strong Base (B⁻) Base->Nitrile Ester Methyl Thiophene-3-carboxylate (Electrophile) Enolate->Ester Acylation Intermediate Tetrahedral Intermediate Ester->Intermediate Alkoxide Methoxide (⁻OCH₃) Intermediate->Alkoxide Product_Enolate Product Enolate (Stabilized) Intermediate->Product_Enolate Elimination of Alkoxide Final_Product 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile Product_Enolate->Final_Product Acidic Workup (H⁺)

Caption: Base-mediated acylation of a nitrile with an ester.

Section 2: Common Impurities & Root Cause Analysis

Effective troubleshooting begins with identifying the likely impurities. The table below summarizes common contaminants, their source, and typical analytical signatures.

Impurity NameStructureLikely Origin
Unreacted 4-Methylpentanenitrile NC-CH₂-CH₂-CH(CH₃)₂Incomplete reaction; insufficient base or reaction time.
Unreacted Methyl Thiophene-3-carboxylate [Thiophene-3-yl]-COOCH₃Incomplete reaction; poor enolate formation.
Thiophene-3-carboxylic Acid [Thiophene-3-yl]-COOHHydrolysis of the starting ester due to moisture.[2]
4-Methyl-2-(thiophene-2-carbonyl)pentanenitrile [Thiophene-2-yl]-CO-CH(CN)-CH₂-CH(CH₃)₂Use of impure starting material containing thiophene-2-carboxylic acid derivatives.[4]
N-(Thiophen-3-yl)acetamide [Thiophene-3-yl]-NH-CO-CH₃Potential side reaction if acetonitrile is used as a solvent at high temperatures with certain catalysts.[5]
Polymeric/Degradation Products High Molecular Weight SpeciesHarsh reaction conditions (high temperature) or instability of the β-ketonitrile product.[2][3]

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is very low, and I've isolated significant amounts of unreacted starting materials. What went wrong?

A1: This is a classic sign of incomplete reaction, which can stem from several root causes:

  • Insufficient or Inactive Base: The strong base is the engine of this reaction. If it's old, has been improperly stored, or an insufficient stoichiometric amount was used, enolate formation will be poor. Sodium hydride (NaH), for instance, can develop a passivating layer of sodium hydroxide if exposed to moisture.

  • Presence of Moisture: Water will rapidly quench the strong base and the nitrile enolate.[3] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incorrect Reaction Temperature: Enolate formation is often performed at low temperatures (e.g., 0 °C or below) to prevent side reactions, but the acylation step may require warming to proceed at a reasonable rate. If the temperature is too low for too long, the reaction may stall.

Troubleshooting Steps:

  • Verify Base Activity: Use a fresh, unopened container of the base or titrate it to determine its activity.

  • Ensure Anhydrous Conditions: Use freshly distilled anhydrous solvents. Dry glassware in an oven at >120°C for several hours and cool under a stream of inert gas.

  • Optimize Temperature Profile: Monitor the reaction progress by TLC or HPLC. If it stalls, consider slowly warming the reaction mixture to room temperature or slightly above, but avoid excessive heat which can cause degradation.[6]

Q2: My final product's NMR and Mass Spec show a second major component with the same mass, which I suspect is a positional isomer. How do I confirm and prevent this?

A2: You are likely dealing with 4-Methyl-2-(thiophene-2-carbonyl)pentanenitrile . This impurity arises from contamination of your thiophene-3-carboxylate starting material with its thiophene-2-carboxylate isomer.

  • Confirmation: The most reliable way to confirm is by comparing your sample's analytical data (HPLC retention time, NMR) to a certified reference standard of the thiophene-2-isomer. In ¹H NMR, the coupling patterns of the thiophene ring protons will be distinct for the 2- and 3-substituted isomers.

  • Prevention: The only way to prevent this impurity is to ensure the isomeric purity of your starting material. Source your thiophene-3-carboxylic acid or its ester from a reputable supplier and always check the certificate of analysis. If you are synthesizing it yourself, be aware that some synthetic routes can produce mixtures of isomers.[4]

Q3: During workup, my aqueous layer tested acidic, and I isolated a significant amount of thiophene-3-carboxylic acid. What is the cause?

A3: The presence of thiophene-3-carboxylic acid is a direct result of the hydrolysis of your ester starting material, methyl thiophene-3-carboxylate.[2] This occurs when the base attacks the ester, but instead of the desired acylation, residual water in the reaction mixture hydrolyzes the ester. This is particularly common if the reaction workup involves adding water before neutralizing the base.[7]

Preventative Measures:

  • Strict Moisture Control: This is the most critical factor. Re-evaluate your procedures for drying solvents and glassware.

  • Order of Addition: Ensure the base is reacting with the nitrile to form the enolate before significant interaction with the ester. A common strategy is to first form the enolate of the nitrile and then slowly add the ester to this solution.

  • Workup Procedure: The reaction is typically quenched by pouring it into an acidic aqueous solution.[8] This neutralizes the base and protonates the product enolate simultaneously, minimizing the time the ester is exposed to basic aqueous conditions.

General Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing and resolving common issues in the synthesis.

G Start Problem Observed (e.g., Low Yield, Impurity) Check_Purity Analyze Crude Product (HPLC, NMR, GC-MS) Start->Check_Purity Impurity_ID Identify Impurity Structure Check_Purity->Impurity_ID Is_SM Unreacted Starting Materials? Impurity_ID->Is_SM Is_Isomer Positional Isomer? Impurity_ID->Is_Isomer Is_Hydrolysis Hydrolysis Product? Impurity_ID->Is_Hydrolysis Is_Other Other Impurity (e.g., Polymer)? Impurity_ID->Is_Other Fix_Reaction Optimize Reaction: - Check Base Activity - Ensure Anhydrous Cond. - Adjust Temperature/Time Is_SM->Fix_Reaction Yes Fix_SM_Purity Source High-Purity Starting Materials Is_Isomer->Fix_SM_Purity Yes Fix_Moisture Strict Moisture Control - Anhydrous Reagents - Inert Atmosphere Is_Hydrolysis->Fix_Moisture Yes Fix_Conditions Use Milder Conditions: - Lower Temperature - Optimize Workup Is_Other->Fix_Conditions Yes Purify Implement Purification (Recrystallization, Chromatography) Fix_Reaction->Purify Fix_SM_Purity->Purify Fix_Moisture->Purify Fix_Conditions->Purify

Caption: A logical workflow for troubleshooting synthesis issues.

Section 4: Analytical & Purification Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general method for analyzing the purity of the crude and final product.

ParameterSpecification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 60% B, ramp to 95% B over 15 min, hold for 2 min, return to 60% B.
Flow Rate 1.0 mL/min
Column Temp. 40 °C[9]
Detection UV at 254 nm
Injection Vol. 10 µL

Procedure:

  • Prepare a stock solution of the sample at 1 mg/mL in Acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Integrate all peaks and calculate purity based on relative peak area. Unreacted starting materials will typically have shorter retention times than the more nonpolar product.

Protocol 2: Purification by Recrystallization

β-ketonitriles can often be purified by recrystallization.[1]

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate/hexane mixtures) to find a system where the product is soluble when hot but sparingly soluble when cold.

  • Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Note: If the compound "oils out," try using a less polar solvent system or scratch the inside of the flask with a glass rod to induce crystallization.[3]

Section 5: Frequently Asked Questions (FAQs)

Q: What is the best base for this reaction? A: While several strong bases can work, potassium tert-butoxide (KOt-Bu) offers a good balance of reactivity and safety compared to sodium amide, and is often more effective than sodium hydride in ethereal solvents.[2]

Q: Can I use column chromatography to purify my product? A: Yes, but with caution. β-ketonitriles can be sensitive to the acidic nature of standard silica gel, which may cause degradation.[3] It is advisable to use deactivated silica (pre-treated with a solvent containing 1-2% triethylamine) or an alternative stationary phase like neutral alumina.[3]

Q: How should I store the final product? A: 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile, like many β-ketonitriles, can be prone to degradation. It should be stored in a cool, dark place under an inert atmosphere to maximize its shelf life.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Impurities in Claisen-Schmidt Condensation.
  • Benchchem. (n.d.). Troubleshooting common issues in nitrile compound synthesis.
  • Google Patents. (n.d.). EP1316546A1 - Process for the preparation of beta-ketonitriles.
  • Benchchem. (n.d.). Improving reaction yield for nitrile synthesis.
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2007). Asymmetric Reduction of β-Ketonitriles with a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically Pure β-Hydroxy Carboxylic Acids. Organic Letters. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Analysis of Green Chemistry Approaches for β-Ketonitrile Synthesis.
  • ACS Publications. (2011). Pd-Catalyzed α-Arylation of Nitriles and Esters and γ-Arylation of Unsaturated Nitriles with TMPZnCl·LiCl. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • University of Illinois. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Google Patents. (n.d.). EP1352898B1 - Process for producing beta-ketonitrile compound.
  • Luo, F.-T., & Jeevanandam, A. (1998). Simple Transformation of Nitrile into Ester by the Use of Chlorotrimethylsilane. Tetrahedron Letters, 39(51), 9455-9456.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). Molecules. Retrieved from [Link]

  • Engineered Science Publisher. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2004). ARKIVOC. Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction temperature and time for 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile synthesis

Welcome to the technical support center dedicated to the synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes, enabling you to diagnose and resolve issues encountered during your experiments, particularly in optimizing reaction temperature and time.

Experimental Workflow and Optimization

The synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is typically achieved through the acylation of 4-methylpentanenitrile with thiophene-3-carbonyl chloride. This reaction involves the deprotonation of the α-carbon of the nitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the acyl chloride. The efficiency of this process is highly dependent on the careful control of reaction parameters, most notably temperature and time.

General Experimental Protocol
  • Preparation of the Nitrile Anion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-methylpentanenitrile in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is prepared. The flask is cooled to a low temperature (typically -78 °C to 0 °C) using a suitable cooling bath. A strong base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS)) is then added dropwise to the stirred solution to generate the nitrile anion.

  • Acylation: A solution of freshly prepared or purified thiophene-3-carbonyl chloride in the same anhydrous solvent is added dropwise to the nitrile anion solution while maintaining the low temperature.

  • Reaction Monitoring and Quenching: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the reaction is deemed complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: The quenched reaction mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Optimization Workflow Diagram

Optimization_Workflow start Start: Initial Reaction Conditions (e.g., -78°C, 2h) run_reaction Run Reaction & Monitor Progress (TLC/GC) start->run_reaction analyze_results Analyze Results (Yield, Purity, Byproducts) run_reaction->analyze_results low_yield Low Yield? analyze_results->low_yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes byproducts Significant Byproducts? low_yield->byproducts No increase_temp Increase Temperature Incrementally (e.g., to -60°C, -40°C) incomplete_reaction->increase_temp Yes increase_time Increase Reaction Time (e.g., to 4h, 6h) incomplete_reaction->increase_time No decrease_temp_time Decrease Temperature and/or Time byproducts->decrease_temp_time Yes end Optimal Conditions Achieved byproducts->end No re_run Re-run Experiment increase_temp->re_run increase_time->re_run decrease_temp_time->re_run re_run->run_reaction

Caption: A logical workflow for optimizing reaction temperature and time.

Data Presentation: Impact of Temperature and Time

The interplay between reaction temperature and time is critical for maximizing the yield and purity of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile. The following table summarizes the expected trends and outcomes when adjusting these parameters.

ParameterEffect of DecreaseEffect of IncreaseRecommended Approach
Reaction Temperature - Slower reaction rate- Potentially higher selectivity- May lead to incomplete reaction if too low- Faster reaction rate- Increased risk of side reactions (e.g., decomposition, enolate side reactions)- Potential for lower yield of the desired productStart at a low temperature (e.g., -78 °C) and gradually increase if the reaction is too slow.
Reaction Time - May result in incomplete conversion and lower yield- Can lead to increased byproduct formation and degradation of the product if extended unnecessarilyMonitor the reaction progress closely using TLC or GC and quench the reaction once the starting material is consumed.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Q: My reaction is resulting in a very low yield or no product at all. What are the likely causes?

    A: Low or no yield can stem from several factors. Firstly, the deprotonation of 4-methylpentanenitrile is a critical step. The α-protons of alkyl nitriles are acidic but require a strong, non-nucleophilic base for efficient removal.[1]

    Troubleshooting Steps:

    • Verify Base Strength and Handling: Ensure you are using a sufficiently strong base like LDA or NaHMDS. These bases are extremely sensitive to moisture and air. Use freshly prepared or titrated LDA, and handle all reagents under strict anhydrous and inert conditions.[2]

    • Ensure Anhydrous Conditions: Any moisture in the reaction will quench the nitrile anion and can also lead to the hydrolysis of the thiophene-3-carbonyl chloride.[2] All glassware should be flame- or oven-dried, and anhydrous solvents must be used.

    • Optimize Reaction Temperature: While the initial deprotonation and acylation are typically carried out at low temperatures to control reactivity, the reaction may require warming to proceed at a reasonable rate. If you observe no product formation at very low temperatures, consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., from -78 °C to -40 °C) while monitoring for product formation.[3]

    • Check Reagent Quality: Thiophene-3-carbonyl chloride can degrade upon storage. It is advisable to use it freshly prepared or purified before use.

Issue 2: Formation of Significant Byproducts

  • Q: I am observing multiple spots on my TLC plate, and the yield of my desired product is low due to byproduct formation. How can I improve selectivity?

    A: Byproduct formation is a common challenge in nitrile alkylation and acylation reactions. The primary concerns are over-alkylation/acylation and side reactions promoted by elevated temperatures.

    Troubleshooting Steps:

    • Control Stoichiometry and Addition Rate: While di-acylation is less common than in alkylations due to the deactivating effect of the first acyl group, it can still occur.[4] To minimize this, use a slight excess of the nitrile relative to the acyl chloride and add the acyl chloride solution slowly to the reaction mixture. This maintains a low concentration of the electrophile and favors mono-acylation.[2]

    • Maintain Low Reaction Temperature: Higher temperatures can promote a variety of side reactions, including decomposition of the starting materials, product, or the organometallic intermediates.[3] Maintaining a consistently low temperature throughout the addition of the acyl chloride is crucial for minimizing these unwanted pathways.

    • Minimize Reaction Time: Prolonged reaction times, even at low temperatures, can lead to the gradual formation of byproducts. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reactions.

Issue 3: Incomplete Reaction

  • Q: My reaction seems to stall, with a significant amount of starting material remaining even after the recommended reaction time. What should I do?

    A: An incomplete reaction is often a result of insufficient activation energy or time.

    Troubleshooting Steps:

    • Gradually Increase the Reaction Temperature: If the reaction is proceeding very slowly at the initial low temperature, a modest increase in temperature can provide the necessary energy to overcome the activation barrier.[3] Allow the reaction mixture to warm slowly (e.g., from -78 °C to -60 °C or -50 °C) and continue to monitor its progress.

    • Extend the Reaction Time: Some reactions simply require more time to reach completion. Before increasing the temperature, consider extending the reaction time at the current temperature, while continuing to monitor for any changes.

    • Re-evaluate Base and Solvent: The choice of base and solvent can influence the reactivity of the nitrile anion. In some cases, a different base or solvent system may be required to achieve full conversion.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature range for the acylation of 4-methylpentanenitrile?

    A1: There is no single "optimal" temperature, as it depends on the specific base, solvent, and scale of the reaction. However, a good starting point is between -78 °C and -40 °C. It is recommended to begin at the lower end of this range and only increase the temperature if the reaction is not proceeding.

  • Q2: How does reaction time typically affect the yield and purity?

    A2: Initially, increasing the reaction time will increase the yield as more of the starting material is converted to the product. However, after the reaction reaches completion, extending the time can lead to a decrease in the yield of the desired product due to degradation or the formation of byproducts. Therefore, it is crucial to monitor the reaction and stop it at the optimal point.

  • Q3: What are the most critical parameters to control for a successful synthesis?

    A3: The most critical parameters are the strict exclusion of water and air (anhydrous and inert conditions), the use of a sufficiently strong and fresh base, and careful control of the reaction temperature.

  • Q4: How can I effectively monitor the progress of the reaction?

    A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A co-spot of the starting material and the reaction mixture will show the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, Gas Chromatography (GC) can be used.

  • Q5: What are some suitable bases and solvents for this reaction?

    A5: Strong, non-nucleophilic bases are required for the deprotonation of the nitrile. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are common choices. Suitable solvents are anhydrous aprotic solvents that will not react with the strong base, such as tetrahydrofuran (THF), diethyl ether, or toluene.[2][5]

References

  • Reactions of Nitrile Anions. (2022). Encyclopedia.pub.
  • Optimizing reaction conditions for the alkylation of phenylacetonitrile. (2025). Benchchem.
  • Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal.
  • Cobalt-Catalyzed Alkylation of Nitriles with Alcohols. (2022). Organometallics.
  • Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. (2024). Green Chemistry.
  • Reactions of Nitriles. (2024). Chemistry Steps.
  • 4-Methyl-2-oxopentanenitrile Overview. (n.d.). Ontosight AI.
  • Pincer-Cobalt-Catalyzed α-Alkylation of Nitriles with Alcohols in Air. (2025). Inorganic Chemistry.
  • The Alkylation of Esters and Nitriles. (n.d.). Organic Reactions.
  • Chemistry of Nitriles. (2025). Chemistry LibreTexts.
  • General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. (2020). PMC.
  • Free Radical Addition of Nitrile, Ketone, and Ester to Alkyne and the Selectivity Discussion. (2019). Organic Letters.
  • New methods for the synthesis of substituted nitriles. (n.d.). Duquesne Scholarship Collection.
  • Application Notes: Synthesis of Substituted Nitriles Using 2-Bromobutanenitrile. (2025). Benchchem.
  • Nitriles - Structure, Properties Reactions, and Uses. (2022). Turito.
  • Nitrile. (n.d.). Wikipedia.
  • Alkyl Strategies for Optimizing Reaction Conditions. (2025). Unknown Source.
  • 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. (n.d.). Organic Syntheses.
  • Alkylation of acid nitriles. (1934).
  • Making Alkyl Halides From Alcohols. (2015). Master Organic Chemistry.
  • Mild and Practical Method for the α-Arylation of Nitriles with Heteroaryl Halides. (2005). The Journal of Organic Chemistry.
  • Reaction kinetics for the alkylation of nitrile. (n.d.).
  • Synthesis of 2‐substituted acrylonitriles
  • Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initi
  • Process for the preparation of 4-methyl-2'-cyanobiphenyl. (n.d.).
  • Nitrile synthesis by oxidation, rearrangement, dehydr
  • Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal.

Sources

Optimization

minimizing side reactions and byproducts during 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile preparation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile. This document is designed for researchers, chemists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. Our goal is to equip you with the knowledge to not only execute the protocol successfully but also to troubleshoot common issues by understanding the underlying chemical principles.

Overview of the Synthesis

The preparation of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile, a β-ketonitrile, is most effectively achieved via the acylation of the carbanion (enolate) of isovaleronitrile (4-methylpentanenitrile) with thiophene-3-carbonyl chloride. This reaction, while straightforward in principle, requires meticulous control over reaction conditions to prevent the formation of significant side products and ensure a high yield of the desired compound.

Core Reaction Pathway

The primary transformation involves the deprotonation of isovaleronitrile at the α-carbon using a strong, non-nucleophilic base, followed by nucleophilic attack of the resulting carbanion on the electrophilic carbonyl carbon of thiophene-3-carbonyl chloride.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Acylation (C-Acylation) Isovaleronitrile Isovaleronitrile Enolate Nitrile Enolate (Carbanion) Isovaleronitrile->Enolate + Base Strong Base (e.g., LDA, NaH) Enolate_ref Nitrile Enolate AcylChloride Thiophene-3-carbonyl chloride Product 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile Enolate_ref->Product +

Caption: High-level workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile?

The most reliable method is the base-mediated acylation of isovaleronitrile with thiophene-3-carbonyl chloride. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is used to generate the nucleophilic carbanion from isovaleronitrile. This carbanion then attacks the acyl chloride. This approach provides good control over the reaction and generally leads to higher yields compared to other potential routes like a Friedel-Crafts acylation, which would likely be complicated by the nitrile group.[1]

Q2: What are the critical reagents and their purity requirements?

  • Isovaleronitrile: Must be pure and, most importantly, anhydrous. Water will quench the carbanion and hydrolyze the base and acyl chloride.

  • Thiophene-3-carbonyl chloride: This is a moisture-sensitive reagent. It should be freshly prepared or purchased in high purity and handled under an inert atmosphere. Hydrolysis will convert it to thiophene-3-carboxylic acid, which is unreactive under these conditions and will complicate purification.[2]

  • Base (LDA or NaH): LDA is typically prepared in situ from diisopropylamine and n-butyllithium or purchased as a solution. Its concentration should be accurately determined via titration. Sodium hydride should be used as a dry powder or a dispersion in mineral oil; the oil should be washed away with a dry solvent like hexane before use.

  • Solvents (THF, Diethyl Ether): Solvents must be strictly anhydrous. Ethereal solvents like THF are preferred as they are compatible with the strong bases and effectively solvate the intermediates. Ensure solvents are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.[3]

Q3: Why are anhydrous ("dry") conditions so critical for this synthesis?

Anhydrous conditions are paramount for several reasons:

  • Base Quenching: Strong bases like LDA and NaH react violently with water. Any moisture will consume the base, leading to incomplete deprotonation of the nitrile and thus a lower yield.

  • Starting Material Degradation: Thiophene-3-carbonyl chloride is an acyl halide that readily hydrolyzes in the presence of water to form the unreactive thiophene-3-carboxylic acid.[2]

  • Carbanion Quenching: The nitrile carbanion is a strong base and will be instantly protonated by any available water, reverting it to the starting isovaleronitrile and preventing the desired acylation.

Q4: How does temperature control impact the reaction outcome?

Strict temperature control is crucial for minimizing side reactions:

  • Enolate Formation (-78 °C): The deprotonation of isovaleronitrile with LDA is typically performed at low temperatures (e.g., -78 °C, a dry ice/acetone bath) to prevent side reactions such as self-condensation of the nitrile or reaction of the base with the solvent (THF).[1]

  • Acylation Reaction (-78 °C to 0 °C): The addition of thiophene-3-carbonyl chloride should also be done at low temperature. This favors the desired C-acylation over O-acylation and minimizes the potential for diacylation or other undesired pathways. Allowing the reaction to warm up too quickly can lead to a more complex product mixture.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

  • Possible Cause A: Incomplete Enolate Formation

    • Diagnosis: This is often due to an insufficient amount of active base or the presence of proton sources. If you observe a significant amount of unreacted isovaleronitrile after the reaction, this is a likely cause.

    • Solution:

      • Verify Base Concentration: Titrate your n-BuLi solution before preparing LDA.

      • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under a stream of dry nitrogen or argon. Use freshly distilled anhydrous solvents.[3]

      • Check Reagent Quality: Ensure the diisopropylamine used for LDA preparation is dry.

  • Possible Cause B: Degradation of Thiophene-3-carbonyl Chloride

    • Diagnosis: If the reaction yields thiophene-3-carboxylic acid as a major byproduct (identifiable by LC-MS or by its acidic nature during workup), your acyl chloride has likely hydrolyzed.

    • Solution: Use freshly prepared or newly purchased thiophene-3-carbonyl chloride. Handle it exclusively in an inert atmosphere glovebox or using Schlenk techniques. Add it to the reaction mixture as a solution in anhydrous solvent.[2]

  • Possible Cause C: Incorrect Order of Addition

    • Diagnosis: Adding the base to a mixture of the nitrile and acyl chloride can lead to a host of side reactions, including base-catalyzed degradation of the acyl chloride.

    • Solution: Always follow the correct order: generate the nitrile enolate first by adding the base to the nitrile (or vice versa, depending on the base) at low temperature. Only after enolate formation is complete should you slowly add the acyl chloride solution.

Problem 2: Presence of Multiple Byproducts in the Crude Mixture

  • Possible Cause A: Self-Condensation of Isovaleronitrile

    • Diagnosis: The nitrile enolate can attack another molecule of isovaleronitrile. This is more likely if the reaction temperature is too high during enolate formation or if the addition of the acyl chloride is too slow.

    • Solution: Maintain a low temperature (-78 °C) during enolate formation and acylation. Add the acyl chloride promptly and at a steady rate once the enolate has been formed.

  • Possible Cause B: O-acylation Byproduct

    • Diagnosis: Enolates have two nucleophilic sites (carbon and oxygen), leading to C-acylation (desired) and O-acylation (byproduct). The O-acylated product is an unstable ketene acetal derivative. While often not isolated, its formation consumes starting material.

    • Solution: Low reaction temperatures and the use of lithium counterions (from LDA) generally favor C-acylation. Ensure the temperature does not rise significantly during the addition of the acyl chloride.

  • Possible Cause C: Diacylation

    • Diagnosis: The product, a β-ketonitrile, has an acidic α-proton and can be deprotonated and acylated a second time, especially if more than one equivalent of base and acyl chloride are used.

    • Solution: Use a stoichiometry of approximately 1.0 to 1.1 equivalents of base relative to the limiting reagent (isovaleronitrile). Add the acyl chloride slowly to avoid local excesses.

Detailed Experimental Protocol

Caution: This procedure involves pyrophoric (n-BuLi), corrosive (thiophene-3-carbonyl chloride), and flammable (solvents) reagents. It must be performed by trained personnel in a chemical fume hood under an inert atmosphere (Nitrogen or Argon).

Materials:

  • Diisopropylamine (freshly distilled from CaH₂)

  • n-Butyllithium (solution in hexanes, titrated)

  • Anhydrous Tetrahydrofuran (THF)

  • Isovaleronitrile (anhydrous)

  • Thiophene-3-carbonyl chloride (high purity)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq.) dropwise via syringe, keeping the internal temperature below -65 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.

  • Enolate Formation: Slowly add isovaleronitrile (1.0 eq.) dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.

  • Acylation: In a separate flame-dried flask, dissolve thiophene-3-carbonyl chloride (1.0 eq.) in a small volume of anhydrous THF. Add this solution dropwise to the enolate suspension at -78 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. Then, allow the mixture to slowly warm to 0 °C over 1 hour.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile.

Data Summary
ParameterRecommended Value / ConditionRationale
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base; favors C-acylation.[1]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic, effectively solvates intermediates.[3]
Temperature -78 °C for deprotonation/acylationMinimizes self-condensation and O-acylation.
Stoichiometry (Nitrile:Base:Acyl-Cl) 1 : 1.1 : 1Slight excess of base ensures full deprotonation.
Typical Yield 60-80% (after purification)Highly dependent on reagent purity and technique.
Purification Method Flash Column ChromatographyEffective for removing polar/non-polar impurities.
Mechanistic Insights
Desired C-Acylation Pathway

The desired reaction proceeds through the nucleophilic attack of the carbon atom of the nitrile enolate on the carbonyl carbon of the acyl chloride.

G enolate Lithium Enolate of Isovaleronitrile tetrahedral_int Tetrahedral Intermediate (Alkoxide) enolate->tetrahedral_int Nucleophilic Attack acyl_chloride Thiophene-3-carbonyl Chloride product Final Product (β-Ketonitrile) tetrahedral_int->product Collapse & Chloride Elimination licl LiCl tetrahedral_int->licl

Caption: Mechanism of the desired C-acylation reaction.

Side Reaction: Nitrile Self-Condensation

If conditions are not optimal (e.g., elevated temperature), the enolate can attack another molecule of the starting nitrile, leading to a dimer byproduct after workup. This is a common issue in reactions involving nitrile enolates.

G enolate1 Nitrile Enolate (Molecule 1) dimer_intermediate Dimer Intermediate (Anion) enolate1->dimer_intermediate Nucleophilic Attack nitrile2 Isovaleronitrile (Molecule 2) dimer_product Dimer Byproduct (After Workup) dimer_intermediate->dimer_product Protonation (Workup)

Caption: Mechanism of the nitrile self-condensation side reaction.

References
  • Moody, C. J., & Rees, C. W. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information: Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite solar cells. The Royal Society of Chemistry. Available from: [Link]

Sources

Troubleshooting

scale-up challenges and solutions for 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile manufacturing

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (CAS: 1247377-80-5), a critical β -keto nitrile building block.

Scaling up the acylation of aliphatic nitriles introduces severe bottlenecks, including regioselectivity failures (O- vs. C-acylation), hazardous exotherms, and product degradation during workup. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, reproducible manufacturing.

Mechanistic Pathway & Chemical Logic

The synthesis relies on the deprotonation of 4-methylpentanenitrile to form a metalated nitrile enolate, followed by nucleophilic attack on a thiophene-3-carbonyl electrophile (typically an acid chloride or Weinreb amide)[1].

ReactionPathway SM 4-Methylpentanenitrile (Nitrile Donor) Base LiHMDS (Base) Deprotonation SM->Base THF, -78°C Enolate Lithium Nitrile Enolate (C-Nucleophile) Base->Enolate - HMDS Elec Thiophene-3-carbonyl chloride (Electrophile) Enolate->Elec C-Acylation Prod 4-Methyl-2-(thiophene-3- carbonyl)pentanenitrile Elec->Prod - LiCl

Fig 1. Mechanistic pathway for the C-acylation of 4-methylpentanenitrile using LiHMDS.

Troubleshooting Guides & FAQs

Q1: My In-Process Control (IPC) shows a massive impurity. Why am I getting the enol ester instead of the target β -keto nitrile?

The Causality: Nitrile enolates are ambident nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is "hard" and reacts rapidly with "hard" electrophiles like acid chlorides, leading to unwanted O-acylation (enol ester formation). The Solution: You must force C-acylation by altering the coordination sphere.

  • Switch the Base: Move from NaH or NaHMDS to LiHMDS . The lithium cation coordinates strongly to the hard oxygen atom of the enolate, sterically and electronically blocking O-attack and directing the electrophile to the carbon.

  • Soften the Electrophile: If using an acid chloride still yields >5% O-acylation, convert the thiophene-3-carbonyl chloride to a Weinreb amide or methyl ester. These are softer electrophiles that intrinsically favor C-attack.

Q2: We experienced a dangerous exotherm and pressure spike when scaling to 5 kg using Sodium Hydride (NaH). How do we mitigate this?

The Causality: NaH reacts with the α -protons of the nitrile to release stoichiometric amounts of hydrogen gas ( H2​ ). On scale, the mass transfer limitations of the slurry cause delayed initiation, leading to a sudden, uncontrollable thermal runaway and gas evolution. The Solution: Abandon NaH for scale-up. Transition to homogeneous, non-gas-evolving bases like LDA or LiHMDS . These can be dosed dropwise via continuous flow or controlled addition funnels into a cryogenic reactor (-78 °C to -20 °C), making the heat generation entirely feed-rate dependent (a self-validating safety mechanism).

Q3: The reaction looks great by LC-MS before workup, but my isolated yield drops by 40%. Where is the product going?

The Causality: β -keto nitriles are highly susceptible to Retro-Claisen cleavage [2]. If your aqueous quench is too basic (e.g., using NaOH or Na2​CO3​ to neutralize unreacted acid chloride), the hydroxide ion will attack the highly electrophilic ketone carbonyl. This expels the stabilized nitrile enolate as a leaving group, reverting your product back to 4-methylpentanenitrile and thiophene-3-carboxylic acid. The Solution: Always perform a buffered acidic quench . Pour the reaction mixture into a cold (< 5 °C) saturated aqueous solution of Ammonium Chloride ( NH4​Cl ) or 1M NaH2​PO4​ . Maintain the pH between 4.5 and 6.0 during the entire extraction.

Q4: Distillation is destroying the product, resulting in a black tar. How do we purify it?

The Causality: β -keto nitriles have relatively weak C-C bonds between the carbonyl and the nitrile-bearing carbon. Prolonged thermal stress during vacuum distillation causes decarboxylation-like degradation and polymerization. The Solution: Avoid thermal purification. 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile[3] can be purified via crystallization. Perform a solvent swap to a non-polar anti-solvent system (e.g., Heptane/MTBE at a 4:1 ratio). Seed the mixture at 0 °C to induce crystallization.

Diagnostic Decision Matrix

Troubleshooting Issue Low Yield of Beta-Keto Nitrile API Intermediate IPC In-Process Control (IPC) LC-MS Analysis of Crude Issue->IPC Path1 High O-Acylation (Enol Ester Formation) IPC->Path1 Regioselectivity Issue Path2 Starting Material Recovery (Retro-Claisen Cleavage) IPC->Path2 Workup Issue Path3 Thermal Degradation (Black Tar Formation) IPC->Path3 Purification Issue Sol1 Switch to LiHMDS or Add MgCl2 Chelation Path1->Sol1 Sol2 Buffer Quench with NH4Cl Avoid Strong Base Path2->Sol2 Sol3 Avoid Distillation Use Crystallization Path3->Sol3

Fig 2. Diagnostic decision matrix for troubleshooting beta-keto nitrile scale-up failures.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between base/electrophile selection and the resulting regioselectivity and yield during a 1-kg scale-up stress test.

Base / Solvent SystemElectrophileTemp (°C)C:O Acylation RatioIsolated Yield (%)Scale-up Suitability
NaH / THFAcid Chloride0 to 2040:6035%Poor (H2 gas, Exotherm)
NaHMDS / THFAcid Chloride-7860:4052%Moderate (High O-acylation)
LiHMDS / THFAcid Chloride-7895:588%Excellent (Li+ chelation)
LDA + MgCl2​ / THFWeinreb Amide-20>99:192%Optimal (Best for >10 kg scale)

Standard Operating Procedure: Optimized Scale-Up

This protocol utilizes the MgCl2​ -templated LDA method to ensure >99% C-acylation and self-validating thermal control.

Step 1: Enolate Generation (Self-Validating Step)

  • Charge a dry, nitrogen-flushed reactor with anhydrous THF (10 L/kg of starting material) and diisopropylamine (1.1 equiv). Cool to -20 °C.

  • Dose n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -10 °C. Stir for 30 minutes to form LDA.

  • Add anhydrous MgCl2​ (0.5 equiv) and stir until dissolved (this templates the enolate to strictly enforce C-attack).

  • Dose 4-methylpentanenitrile (1.0 equiv) dropwise. Validation: A slight yellowing of the solution indicates enolate formation. Stir for 1 hour at -20 °C.

Step 2: Electrophilic Acylation 5. Cool the reactor to -40 °C. 6. Dose N-methoxy-N-methylthiophene-3-carboxamide (Weinreb amide, 0.95 equiv) dissolved in THF dropwise over 2 hours. 7. IPC Check: Pull an aliquot, quench in LC-MS vial with methanol. Proceed only when <2% of the Weinreb amide remains.

Step 3: Buffered Quench & Isolation 8. Reverse-quench by transferring the cold reaction mixture directly into a vigorously stirred, pre-chilled (0 °C) solution of saturated aqueous NH4​Cl (15 L/kg). Crucial: Do not let the aqueous phase exceed 10 °C to prevent Retro-Claisen cleavage. 9. Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 x 5 L/kg). 10. Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure (bath temp < 35 °C). 11. Crystallization: Dissolve the crude oil in a minimum volume of MTBE, then slowly add Heptane until turbidity persists. Cool to 0 °C for 4 hours, filter the resulting crystals, and dry under vacuum to yield the pure 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile.

References

  • PubChemLite. (n.d.). 4-methyl-2-(thiophene-3-carbonyl)pentanenitrile (C11H13NOS). Université du Luxembourg. Retrieved from [Link]

  • Noh, H. K., et al. (2004). Synthesis of the Intermediate by the Chemoselective Hydrogenation... Screening of Metal Catalysts. Organic Process Research & Development, 8(5). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile HPLC Separation

Welcome to the technical support center for the HPLC separation of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC separation of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to streamline your method development and analysis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the HPLC separation of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile, providing step-by-step solutions grounded in chromatographic principles.

Issue 1: Poor Peak Shape (Tailing or Fronting)

You're observing peaks that are not symmetrical, exhibiting tailing (a gradual slope on the backside) or fronting (a steep front and gradual slope on the front side).

  • Underlying Causes & Explanations:

    • Secondary Interactions: Peak tailing for basic compounds can occur due to interactions with residual silanol groups on the silica-based stationary phase.[1][2] These acidic silanols can interact with any basic sites on your analyte, causing a portion of the molecules to be retained longer, resulting in a tailed peak.

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[3] For optimal peak shape, the mobile phase pH should be adjusted to at least 1.5-2 pH units away from the analyte's pKa.[4][5]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[6][7]

    • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.[2]

  • Step-by-Step Troubleshooting Protocol:

    • Assess Mobile Phase pH:

      • If tailing is observed, and the compound has a basic character, lower the mobile phase pH by adding an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[7][8] This will protonate the analyte and minimize interactions with silanols.

      • If the compound is acidic, increase the mobile phase pH to be at least two units above the pKa.[7]

    • Evaluate Mobile Phase Composition:

      • Solvent Choice: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[9] Acetonitrile generally provides lower backpressure and better UV transparency.[9] Methanol, while more viscous, can offer different selectivity.[9] If using one, try switching to the other to see if peak shape improves.

      • Additive Concentration: Ensure your buffer concentration is adequate, typically in the range of 10-50 mM, to control the pH effectively.[10]

    • Check for Column Overload:

      • Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, you were likely overloading the column.

    • Verify Injection Solvent Compatibility:

      • Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use a solvent that is weaker than the mobile phase.

  • Visualizing the Workflow:

    Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing/Fronting) ph_check Assess Mobile Phase pH (Adjust +/- 2 units from pKa) start->ph_check Step 1 solvent_check Evaluate Organic Solvent (ACN vs. MeOH) ph_check->solvent_check Step 2 overload_check Check for Column Overload (Reduce injection volume/concentration) solvent_check->overload_check Step 3 injection_solvent Verify Injection Solvent (Match to mobile phase) overload_check->injection_solvent Step 4 end Improved Peak Shape injection_solvent->end

    Troubleshooting workflow for poor peak shape.
Issue 2: Insufficient Resolution

Your analyte peak is co-eluting or has very little separation from other peaks in the chromatogram.

  • Underlying Causes & Explanations:

    • Inadequate Mobile Phase Strength: If the organic content of the mobile phase is too high, your analyte will elute too quickly, resulting in poor separation from other early-eluting compounds.[11] Conversely, if it's too low, run times will be long, and peaks may be broad.

    • Suboptimal Selectivity: The choice of organic solvent (acetonitrile vs. methanol) can significantly impact selectivity due to their different chemical properties.[11] Acetonitrile participates in dipole-dipole interactions, while methanol is a better proton donor and acceptor.[1][11]

    • Incorrect pH: The pH of the mobile phase can alter the ionization state of analytes, which in turn affects their retention and selectivity.[3][12]

  • Step-by-Step Troubleshooting Protocol:

    • Adjust Mobile Phase Strength (Isocratic Elution):

      • If peaks are eluting too early, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A general rule is that a 10% decrease in organic modifier can lead to a 2-3 fold increase in retention time.[11]

      • If retention times are too long, incrementally increase the organic solvent percentage.

    • Implement a Gradient Elution:

      • If your sample contains compounds with a wide range of polarities, a gradient elution is often necessary.[13] Start with a low percentage of organic solvent and gradually increase it over the course of the run. This will allow for the separation of both early and late-eluting compounds.

    • Change the Organic Modifier:

      • If adjusting the solvent strength does not provide the desired resolution, try switching the organic modifier. For example, if you are using acetonitrile, try a method with methanol. The different solvent properties can alter the elution order and improve separation.

    • Optimize Mobile Phase pH:

      • Systematically vary the pH of the mobile phase to see if it improves selectivity. Small changes in pH can have a significant impact on the retention of ionizable compounds.[5]

  • Data-Driven Optimization:

Mobile Phase CompositionObservationAction
80:20 ACN:WaterAnalyte elutes near the void volume, poor resolution.Decrease ACN percentage to 70% or 60%.
50:50 ACN:WaterGood retention but still co-eluting with an impurity.Try 50:50 MeOH:Water or adjust pH.
60:40 ACN:Water with 0.1% Formic AcidImproved separation from a basic impurity.Further fine-tune the ACN percentage.
  • Visualizing the Logic:

    Resolution_Optimization start Insufficient Resolution strength Adjust Mobile Phase Strength (% Organic) start->strength gradient Implement Gradient Elution strength->gradient If wide polarity range solvent Change Organic Modifier (ACN <=> MeOH) strength->solvent If no improvement end Achieved Resolution gradient->end ph Optimize pH solvent->ph For ionizable compounds ph->end

    Logical flow for optimizing resolution.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the HPLC separation of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile.

Q1: What is a good starting mobile phase for the reversed-phase HPLC separation of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile?

A good starting point for method development would be a C18 column with a mobile phase consisting of a mixture of water and acetonitrile (ACN) or methanol (MeOH).[14] A common initial gradient is to start with a lower percentage of organic solvent (e.g., 40-50%) and ramp up to a higher percentage (e.g., 90-95%) over 15-20 minutes. This will help to determine the approximate elution conditions for your analyte. Based on its structure, 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is a moderately non-polar compound, so a starting composition of 60:40 or 70:30 ACN:Water could also be a reasonable isocratic starting point.[15]

Q2: Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile and methanol are suitable organic modifiers for reversed-phase HPLC.[9]

  • Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff (around 190 nm), which is advantageous for detecting compounds at low wavelengths.[9]

  • Methanol is a more cost-effective option and can provide different selectivity compared to acetonitrile.[9] If you are not achieving the desired separation with one, it is always a good practice to try the other.

Q3: Is it necessary to use a buffer in the mobile phase?

If your analyte or any other compounds in your sample are ionizable, using a buffer to control the pH of the mobile phase is crucial for reproducible retention times and good peak shape.[10][13] For neutral compounds, a buffer may not be necessary. However, given that the stability and ionization state of the thiophene ring can be pH-dependent, using a buffer is a good practice to ensure method robustness.[13] Common buffers for reversed-phase HPLC include phosphate and acetate buffers.[9]

Q4: How should I prepare my mobile phase?

Proper mobile phase preparation is critical for consistent and reliable results.

  • Use HPLC-grade solvents: This minimizes impurities that can cause baseline noise and ghost peaks.[16]

  • Precise Measurement: When mixing solvents, measure each component separately before combining them to ensure an accurate composition.

  • Filtration: Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter that could clog the column or system.[16]

  • Degassing: Degas the mobile phase to remove dissolved gases that can form bubbles in the pump or detector, leading to baseline instability and inaccurate results.[16] This can be done by sonication, helium sparging, or using an in-line degasser.

Q5: My retention times are drifting. What could be the cause?

Retention time drift can be caused by several factors:

  • Inconsistent Mobile Phase Composition: This can happen if the mobile phase is not prepared accurately each time or if one of the solvent reservoirs is running low during a sequence.[17]

  • Column Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention time drift.

Q6: What should I do if I observe high backpressure?

High backpressure is a common issue in HPLC and can be caused by:

  • Clogged Frit or Column: Particulate matter from the sample or mobile phase can clog the column inlet frit.[18]

  • Precipitation of Buffer: If using a high concentration of an organic modifier with a buffer that has limited solubility in it, the buffer can precipitate.[9]

  • Viscous Mobile Phase: Using a highly viscous mobile phase, such as one with a high percentage of methanol, can increase backpressure.[18]

  • Blockage in the System: Check for blockages in the tubing, injector, or detector.

To troubleshoot, start by disconnecting the column and running the pump to see if the pressure drops. If it does, the issue is likely with the column. You can try back-flushing the column (if the manufacturer allows) or replacing the inlet frit.

III. References

  • Effect of Acetonitrile/Water Mobile-Phase Composition on Adsorption Characteristics of Reversed-Phase Liquid Chromatography. (1997). Analytical Chemistry. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf. Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved from [Link]

  • Mobile phase optimization using acetonitrile and water. (n.d.). ResearchGate. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Yumpu. Retrieved from [Link] 10.[13]Troubleshooting HPLC- Tailing Peaks. (2014, March 11). Restek. Retrieved from [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci. Retrieved from [Link]

  • For HPLC, what different mobile phases are best to start with for methods development? (2018, October 17). ResearchGate. Retrieved from [Link]

  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 12). LCGC International. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved from [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Loading Reduction in 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile Synthesis

Welcome to the technical support center for the synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize thei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic routes by reducing catalyst loading. High catalyst loading, particularly with traditional Lewis acids, can lead to increased costs, difficult purification, and significant waste generation.[1] This document provides practical, science-backed solutions to common challenges encountered during this critical process optimization.

The synthesis of this β-ketonitrile, a valuable precursor for pharmaceutical intermediates like duloxetine, typically involves the acylation of a nitrile anion or a related Friedel-Crafts type reaction on the thiophene ring.[2] Our focus here is to move beyond stoichiometric catalyst use towards more efficient, sustainable, and scalable catalytic methodologies.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is reducing catalyst loading a primary goal in the synthesis of this precursor?

A: Reducing catalyst loading is crucial for both economic and environmental reasons. Traditional methods often require stoichiometric or even excess amounts of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[1] This is because the ketone product forms a strong complex with the catalyst, effectively sequestering it and preventing further catalytic turnover.[1][3] Lowering the catalyst loading leads to:

  • Reduced Raw Material Costs: Catalysts, especially advanced ones, can be expensive.

  • Simplified Workup and Purification: Less catalyst means fewer byproducts from catalyst decomposition and easier removal from the final product.

  • Improved Atom Economy and E-Factor: Minimizing catalyst-related waste streams makes the process "greener" and more sustainable.[3]

  • Enhanced Process Safety: Handling large quantities of corrosive and moisture-sensitive Lewis acids poses significant safety risks.[4]

Q2: I am using AlCl₃ for a Friedel-Crafts acylation to synthesize the precursor. Why does the reaction require more than one equivalent of the catalyst?

A: This is a classic issue in Friedel-Crafts acylation. The oxygen atom of the carbonyl group in your product, 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile, is a Lewis base. It strongly coordinates with the Lewis acidic catalyst (AlCl₃). This forms a stable complex that deactivates the catalyst.[1] Consequently, the "catalyst" does not turn over and acts more like a reagent, necessitating at least a stoichiometric amount to drive the reaction to completion.

Q3: What are the most promising alternative catalysts that can be used in sub-stoichiometric (catalytic) amounts?

A: Several classes of modern catalysts have been developed to overcome the limitations of traditional Lewis acids. For this type of acylation, promising alternatives include:

  • Lanthanide and Scandium Triflates (e.g., Yb(OTf)₃, Sc(OTf)₃): These are highly effective, water-tolerant, and often reusable Lewis acids that can catalyze acylations at low loadings (e.g., 1-10 mol%).[5][6]

  • Heterogeneous Catalysts (e.g., Zeolites): Zeolites such as H-BEA and H-ZSM-5 are solid acid catalysts that can be easily filtered and reused.[7][8] They offer shape selectivity but can sometimes be deactivated by strong product adsorption.[9]

  • Optimized Iron(III) Chloride Systems: Recent studies have shown that with the right solvent, such as propylene carbonate, even traditional catalysts like FeCl₃ can be highly effective at low loadings (e.g., 5 mol%).[1]

  • Base-Mediated Acylation: An alternative route involves the acylation of the 4-methylpentanenitrile anion with a thiophene-3-carboxylic acid ester. This can be achieved using an inexpensive base like potassium tert-butoxide (KOt-Bu), often with additives like 18-crown-6 to improve yield.[2]

Q4: How does my choice of acylating agent affect catalyst performance and loading?

A: The acylating agent is critical. The most common choices are acyl chlorides (e.g., thiophene-3-carbonyl chloride) and acid anhydrides.

  • Acyl Chlorides: These are highly reactive and can often be used under milder conditions. However, they produce corrosive HCl as a byproduct, which can complicate reactions and require a base or excess catalyst to neutralize.

  • Acid Anhydrides: They are generally less reactive than acyl chlorides but are effective with many catalytic systems, including solid superacids and lanthanide triflates.[1][5] They avoid the generation of HCl, which can be a significant process advantage.

Section 2: Troubleshooting Guide for Catalyst Reduction

This section addresses specific issues encountered when attempting to lower catalyst concentrations in your experiments.

Problem 1: Reaction stalls or shows minimal conversion after reducing catalyst loading from stoichiometric to catalytic amounts (e.g., <20 mol%).
Potential Cause Recommended Solution & Rationale
A. Inherent Catalyst Deactivation by Product The catalytic amount is quickly consumed by complexation with the newly formed ketone product. Solution: Switch to a catalyst known for weaker product binding. Lanthanide triflates are an excellent starting point.[6] Their reusability in many systems is a direct consequence of easier product dissociation.
B. Catalyst Poisoning Trace impurities in your reagents or solvent (especially water for catalysts like AlCl₃/FeCl₃) are deactivating the small amount of active catalyst.[10] Solution: 1. Ensure Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). Handle moisture-sensitive catalysts under an inert atmosphere (N₂ or Ar).[6] 2. Purify Reagents: Verify the purity of your thiophene acylating agent and 4-methylpentanenitrile. Distillation or recrystallization may be necessary.
C. Insufficient Catalyst Activity at Lower Temperature Stoichiometric reactions often generate a significant exotherm. A catalytic reaction may require thermal energy to achieve a sufficient rate. Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor for byproduct formation via TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
D. Mass Transfer Limitations (Heterogeneous Catalysts) For solid catalysts like zeolites, the active sites may not be readily accessible to the substrates, or the product may be blocking the pores.[7][8] Solution: 1. Increase Agitation: Ensure vigorous stirring to minimize diffusion limitations in the bulk solution. 2. Select Appropriate Catalyst Morphology: Consider using hierarchical zeolites, which possess both micropores and larger mesopores, facilitating easier access for bulky molecules.[7]
Problem 2: Yield is highly sensitive to catalyst loading; dropping from 10 mol% to 5 mol% causes yield to plummet from 80% to 20%.
Potential Cause Recommended Solution & Rationale
A. Sub-Optimal Reaction Conditions The optimal temperature, concentration, or reaction time for 10 mol% loading is not optimal for 5 mol%. Solution: Re-optimize the reaction parameters. A systematic approach is best: 1. Time Study: At 5 mol% loading, take aliquots every hour to determine if the reaction is simply slower or if it has stopped completely. 2. Temperature Screening: Test the reaction at slightly elevated temperatures (e.g., if you run at 50 °C, try 60 °C and 70 °C).[1] 3. Solvent Screening: The solvent plays a key role in catalyst activity. Test a range of solvents with varying polarities (e.g., Dichloromethane, Toluene, Propylene Carbonate, Acetonitrile).[1][11]
B. A Critical Catalyst Threshold is Reached The reaction may have a non-linear dependence on catalyst concentration, where a certain threshold is needed to overcome an activation barrier or a background decomposition pathway. Solution: Instead of halving the catalyst load, perform a more detailed screen (e.g., 10%, 8%, 6%, 5%, 4%). This will reveal the true relationship between loading and yield and help identify the minimum effective concentration.[3]
Problem 3: Increased formation of byproducts is observed at lower catalyst loading.
Potential Cause Recommended Solution & Rationale
A. Slower Desired Reaction The primary, catalyst-dependent reaction has slowed down, allowing a slower, background (uncatalyzed or impurity-catalyzed) side reaction to become significant. Solution: Increase the reaction rate of the desired transformation without significantly affecting the side reaction. Often, a moderate increase in temperature can achieve this. Alternatively, a more active catalyst (e.g., switching from FeCl₃ to Yb(OTf)₃) may accelerate the desired pathway selectively.[6]
B. Catalyst Promotes Both Desired and Undesired Pathways The catalyst itself may be responsible for the side reaction. At high loading, the desired reaction is so fast that byproducts don't have time to form. Solution: Screen different classes of catalysts. For instance, if a Lewis acid is causing self-condensation of the nitrile, perhaps a heterogeneous solid acid catalyst with shape-selective properties, like H-ZSM-5 zeolite, could prevent the side reaction by sterically hindering the transition state.[9]

Section 3: Methodologies & Experimental Protocols

Protocol 1: Systematic Screening of Catalyst Loading

This protocol provides a framework for efficiently determining the minimum effective catalyst loading for your reaction.

  • Setup: Arrange five identical reaction vessels (e.g., 25 mL round-bottom flasks) with stir bars, all under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: Prepare a stock solution of 4-methylpentanenitrile and the acylating agent (e.g., thiophene-3-carbonyl chloride) in the chosen anhydrous solvent.

  • Catalyst Addition: To each flask, add the catalyst at varying loadings:

    • Flask 1: 10 mol%

    • Flask 2: 5 mol%

    • Flask 3: 2 mol%

    • Flask 4: 1 mol%

    • Flask 5: 0.5 mol%

  • Reaction Initiation: Place all flasks in a pre-heated oil bath at the desired temperature and simultaneously add the reagent stock solution to each.

  • Monitoring: Monitor the progress of each reaction at identical time points (e.g., 1h, 3h, 6h, 24h) using a quantitative method like GC or LC-MS with an internal standard.

  • Analysis: Plot the yield versus catalyst loading at a fixed time point (e.g., 24h) to identify the point at which performance significantly drops off. This determines the minimum effective loading under these conditions.

Protocol 2: Example Low-Loading Acylation with Ytterbium Triflate (Yb(OTf)₃)

This protocol is adapted from established procedures for lanthanide triflate-catalyzed acylations.[6]

  • Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add Yb(OTf)₃ (e.g., 0.1 mmol, 2 mol%).

  • Solvent and Reagents: Add anhydrous solvent (e.g., nitromethane or dichloromethane, 10 mL). Add 4-methylpentanenitrile (5.5 mmol) followed by the thiophene-3-acylating agent (e.g., thiophene-3-carboxylic anhydride, 5.0 mmol).

  • Reaction: Stir the mixture at the desired temperature (e.g., 50 °C) and monitor its progress by TLC or GC.

  • Workup: After the reaction is complete, quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Catalyst Recovery (Optional): The aqueous layer containing the Yb(OTf)₃ can often be concentrated and the catalyst recovered for reuse after drying.

Section 4: Visualizations & Data Summary

Diagrams

// Node styles start_node [label="Low Yield / Stalled Reaction\nat Reduced Catalyst Loading", fillcolor="#FBBC05", fontcolor="#202124"]; q_node [shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_node [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Structure start_node -> q1 [label="Check Reaction Profile\n(Time Course Study)"];

q1 [label="Does reaction proceed,\nbut very slowly?"]; q1 -> cause_slow [label="Yes"]; q1 -> cause_stop [label="No (Stops completely)"];

cause_slow [label="Cause: Insufficient\nThermal Energy or\nLow Catalyst Activity", cause_node]; cause_slow -> sol_slow [label="Solution"]; sol_slow [label="1. Increase Temperature Systematically\n2. Screen More Active Catalyst\n(e.g., Yb(OTf)₃)", solution_node];

cause_stop [label="Cause: Rapid Catalyst\nDeactivation", cause_node]; cause_stop -> q2 [label="Hypothesis"];

q2 [label="Is catalyst known to be\nmoisture sensitive or\nprone to product inhibition?"]; q2 -> cause_poison [label="Yes (Moisture)"]; q2 -> cause_complex [label="Yes (Product Inhibition)"];

cause_poison [label="Cause: Poisoning\nby Water/Impurities", cause_node]; cause_poison -> sol_poison [label="Solution"]; sol_poison [label="Use Anhydrous Solvents\nHandle Under Inert Gas\nPurify Reagents", solution_node];

cause_complex [label="Cause: Product-Catalyst\nComplexation", cause_node]; cause_complex -> sol_complex [label="Solution"]; sol_complex [label="Switch to Catalyst Less Prone\nto Product Inhibition\n(e.g., Lanthanide Triflates)", solution_node]; } DOT

Caption: Troubleshooting workflow for low yield at reduced catalyst loading.

// Node styles reactant_node [fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate_node [fillcolor="#FBBC05", fontcolor="#202124"]; product_node [fillcolor="#34A853", fontcolor="#FFFFFF"]; inactive_node [fillcolor="#5F6368", fontcolor="#FFFFFF", style="rounded,filled"];

// Nodes sub [label="Thiophene Acylating Agent\n(R-CO-X)", reactant_node]; cat [label="AlCl₃\n(Active Catalyst)", catalyst_node]; activated [label="Activated Electrophile\n[R-C=O]⁺[AlCl₃X]⁻", intermediate_node]; nitrile [label="4-Methylpentanenitrile\nAnion", reactant_node]; product [label="Product:\nβ-Ketonitrile", product_node]; inactive [label="Inactive Complex\n(Product-Catalyst Adduct)", inactive_node];

// Edges sub -> activated [label="+ AlCl₃"]; cat -> activated; activated -> product [label="+ Nitrile Anion"]; nitrile -> product; product -> inactive [label="+ AlCl₃", style=dashed, color="#EA4335"]; cat -> inactive [style=dashed, color="#EA4335", label="Deactivation Pathway"];

{rank=same; sub; cat;} {rank=same; activated; nitrile;} } DOT

Caption: Simplified mechanism showing catalyst deactivation by product complexation.

Data Summary Table
Catalyst SystemTypical LoadingAdvantagesDisadvantagesKey References
AlCl₃ / FeCl₃ >100 mol%Inexpensive, well-establishedStoichiometric requirement, high waste, moisture sensitive, corrosive[1][5]
FeCl₃ in Propylene Carbonate 5 mol%Low loading, uses green solvent, inexpensive catalystSubstrate scope may be limited, requires specific solvent[1]
Lanthanide Triflates (e.g., Yb(OTf)₃) 1 - 10 mol%Highly active, water tolerant, often reusableHigher initial cost than simple Lewis acids[5][6]
Zeolites (e.g., H-BEA, H-ZSM-5) Varies (wt%)Heterogeneous (easy separation), reusable, shape-selectiveProne to deactivation by coking/adsorption, may require high temperatures[7][8][9]
KOt-Bu / 18-crown-6 Base (reagent)Metal-free acylation, inexpensive baseRequires stoichiometric base, crown ether can complicate purification[2]

References

  • Industrially Viable Alternative to the Friedel−Crafts Acylation Reaction: Tamoxifen Case Study. Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry. Available from: [Link]

  • Friedel-crafts acylation of aromatics using zeolites. Semantic Scholar. Available from: [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. Available from: [Link]

  • Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction. MDPI. Available from: [Link]

  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Chemistry Portal. Available from: [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. PMC. Available from: [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. Available from: [Link]

  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. Available from: [Link]

  • Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews. Available from: [Link]

  • Troubleshooting low catalyst activity in reforming units. Patsnap Eureka. Available from: [Link]

  • Catalyst handling best practice guide. Catalysts Europe. Available from: [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. For novel compounds such as 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile, a molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. For novel compounds such as 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile, a molecule with potential therapeutic applications, establishing a robust and validated quantification method is a foundational requirement. This guide provides an in-depth, experience-driven comparison of high-performance liquid chromatography (HPLC) methods, grounded in the principles of scientific integrity and regulatory compliance. We will not only present a validated method but also elucidate the scientific rationale behind the experimental design, ensuring a self-validating system that meets the stringent requirements of regulatory bodies such as the FDA and EMA.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][4] This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework for HPLC method validation, using 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile as a case study.

Conceptual Framework: The "Why" Before the "How"

Before delving into specific protocols, it is crucial to understand the logic underpinning method validation. A validated analytical method provides a high degree of assurance that it will consistently produce a result that is accurate and precise. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures, which we will adhere to throughout this guide.[1][4][5][6][7]

The validation process can be visualized as a series of interconnected experiments, each designed to test a specific performance characteristic of the method. The successful completion of these tests builds a pyramid of evidence supporting the method's suitability.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development & Optimization Specificity Specificity Dev->Specificity Establishes Identity Linearity Linearity Specificity->Linearity Confirms Signal-Concentration Relationship Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Range->Accuracy Range->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Ensures Transferability & Reliability

Caption: Logical workflow of HPLC method validation, from development to routine implementation.

Comparative Analysis of HPLC Methods

The choice of HPLC conditions is critical for achieving optimal separation and quantification. For a thiophene-containing compound like 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile, a reverse-phase HPLC (RP-HPLC) method is generally the most effective approach.[8][9] Below is a comparison of two common RP-HPLC column chemistries and mobile phase strategies.

ParameterMethod A: C18 with Acidic Mobile PhaseMethod B: Cyano (CN) with Neutral Mobile PhaseRationale for Selection
Stationary Phase C18 (Octadecylsilane)Cyano (Cyanopropyl)The thiophene and nitrile moieties in the analyte impart a moderate polarity. A C18 column provides strong hydrophobic retention, which is ideal for controlling elution with an organic modifier. A CN column offers alternative selectivity due to dipole-dipole interactions, which can be advantageous if impurities have similar hydrophobicity to the analyte.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in WaterAcetonitrile and WaterAn acidic mobile phase (pH ~2.5) suppresses the ionization of any residual silanols on the silica backbone of the C18 column, leading to improved peak shape and reproducibility. A neutral mobile phase with a CN column relies on the different polarity interactions for separation.
Detection UV at 260 nmUV at 260 nmThe thiophene ring provides a strong chromophore, with an expected maximum absorbance around 250-270 nm. 260 nm is a good starting point for ensuring high sensitivity.
Flow Rate 1.0 mL/min1.2 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temp. 30°C35°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.

Validated HPLC Method for 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

The following method was developed and subsequently validated according to ICH Q2(R2) guidelines.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 260 nm

  • Run Time: 15 minutes

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

Experimental Validation Protocol and Results

The following sections detail the step-by-step protocols for validating the HPLC method.

Specificity

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]

Protocol:

  • Prepare a solution of the analyte in the diluent.

  • Prepare a solution of the diluent alone (blank).

  • Prepare a solution containing the analyte and known related impurities.

  • Subject a solution of the analyte to forced degradation conditions (acid, base, peroxide, heat, and light) to generate potential degradation products.

  • Inject all solutions into the HPLC system and record the chromatograms.

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the presence of impurities and degradation products. The blank should show no interference at the retention time of the analyte.

Expected Results:

SampleAnalyte Retention Time (min)Peak PurityObservations
Standard8.5> 99.9%Symmetrical peak
BlankNo peak at 8.5 minN/ANo interference
Spiked with Impurities8.5> 99.9%Impurity peaks are baseline resolved
Acid Degraded8.5> 99.9%Degradation peaks observed at different retention times
Base Degraded8.5> 99.9%Degradation peaks observed at different retention times
Linearity

Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a given range. This is fundamental for accurate quantification.

Protocol:

  • Prepare a series of at least five concentrations of the analyte spanning the expected working range (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Expected Results:

Concentration (µg/mL)Mean Peak Area (n=3)
552,480
10105,120
25261,990
50525,300
1001,049,800
Correlation Coefficient (R²) 0.9998
Range

Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision within the specified concentration interval.

Acceptance Criteria: The method is linear, accurate, and precise within the defined range.

Validated Range: 5 µg/mL to 100 µg/mL

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[10]

Protocol:

  • Prepare samples at three concentration levels (low, medium, high) across the range (e.g., 10, 50, 90 µg/mL).

  • Prepare each concentration in triplicate.

  • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Expected Results:

Concentration LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
Low (n=3)109.9599.5
Medium (n=3)5050.40100.8
High (n=3)9089.3799.3
Mean Recovery 99.87
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the test concentration (e.g., 50 µg/mL) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Expected Results:

Precision LevelParameterResult
Repeatability Mean Conc. (n=6)50.15 µg/mL
SD0.45
RSD (%) 0.90%
Intermediate Precision Mean Conc. (n=6)49.88 µg/mL
SD0.62
RSD (%) 1.24%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable precision and accuracy.

Expected Results:

ParameterValue (µg/mL)
LOD 0.5
LOQ 1.5
Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a sample under each modified condition and evaluate the impact on retention time, peak area, and peak shape.

  • Parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the final calculated concentration should not be significantly affected.

Expected Results: The RSD of the results obtained under the varied conditions should be ≤ 2.0%.

G cluster_0 Input Parameters cluster_1 Robustness Evaluation cluster_2 Outcome Parameters Method Parameters Flow Rate Column Temperature Mobile Phase Composition Evaluation Performance Metrics Retention Time Peak Area & Shape System Suitability Calculated Concentration Parameters->Evaluation Deliberate Small Variations Outcome Robust Method Reliable during routine use Transferable between labs Evaluation->Outcome Meets Acceptance Criteria

Caption: The process of evaluating method robustness.

Conclusion

This guide has presented a comprehensive, validated RP-HPLC method for the quantification of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, we have demonstrated that the proposed method is fit for its intended purpose in a pharmaceutical quality control environment. The data presented in this guide, while illustrative, reflects the expected performance of a well-developed and validated HPLC method. Adherence to the principles outlined herein, grounded in the authoritative guidelines from the ICH, will ensure the generation of reliable and defensible analytical data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • van Amsterdam, P., Arnold, M., Bansal, S., et al. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 2(11), 1801-1803. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Shimadzu. G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Agilent. Analysis of thiophene in benzene. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]

  • SlideShare. Ich guidelines for validation final. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

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Comparative

A Senior Application Scientist's Guide to Thiophene Intermediates: A Comparative Analysis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

Introduction: The Enduring Significance of the Thiophene Scaffold in Medicinal Chemistry To the researchers, scientists, and drug development professionals who navigate the complex landscape of modern therapeutics, the t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Thiophene Scaffold in Medicinal Chemistry

To the researchers, scientists, and drug development professionals who navigate the complex landscape of modern therapeutics, the thiophene nucleus is a familiar and trusted ally. This five-membered sulfur-containing heterocycle is a "privileged" pharmacophore, a structural motif that appears with remarkable frequency in a multitude of approved drugs.[1] Its unique electronic properties and ability to engage in a wide range of biological interactions make it an invaluable building block in the design of novel therapeutic agents.[2] Thiophene and its derivatives are integral to drugs spanning a vast spectrum of indications, including anti-inflammatory agents like Suprofen, the antipsychotic Olanzapine, and the antiplatelet blockbuster Clopidogrel.[2]

The strategic functionalization of the thiophene ring is paramount to modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. This is where the choice of synthetic intermediates becomes a critical decision point in any drug discovery program. Standard, well-characterized intermediates such as 2-acetylthiophene, 3-bromothiophene, and thiophene-3-carboxylic acid have long served as the workhorses for the construction of thiophene-containing molecules.

This guide provides an in-depth comparative analysis of a more complex, non-standard intermediate, 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile , against these established thiophene building blocks. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide will leverage fundamental principles of organic chemistry and data from analogous structures to provide a robust, scientifically-grounded comparison of its synthesis, reactivity, and potential applications.

Standard Thiophene Intermediates: A Baseline for Comparison

A thorough understanding of the properties of common thiophene intermediates is essential for appreciating the nuances of more complex derivatives.

2-Acetylthiophene: The Archetypal Acylated Thiophene

2-Acetylthiophene is a cornerstone intermediate, primarily synthesized via the Friedel-Crafts acylation of thiophene.[3] The reaction exhibits high regioselectivity for the 2-position due to the superior resonance stabilization of the cationic intermediate formed during electrophilic attack at this position.[4]

  • Synthesis: Typically prepared by reacting thiophene with acetyl chloride or acetic anhydride in the presence of a Lewis acid (e.g., SnCl₄) or a solid acid catalyst like Hβ zeolite.[3]

  • Reactivity: The acetyl group is electron-withdrawing, which deactivates the thiophene ring towards further electrophilic substitution.[4] Subsequent substitutions, such as nitration or halogenation, are therefore more challenging than with unsubstituted thiophene and tend to occur at the 4- and 5-positions.[4] The carbonyl group itself is a versatile handle for a wide array of chemical transformations, including condensations, reductions, and oxidations.[5]

  • Applications: It serves as a key precursor for thiophene-2-carboxylic acid and thiophene-2-acetic acid and is widely used in the synthesis of anti-inflammatory drugs and other bioactive molecules.[6]

3-Bromothiophene: A Gateway to Cross-Coupling Chemistry

3-Bromothiophene is a vital intermediate for introducing substituents at the 3-position of the thiophene ring, primarily through transition metal-catalyzed cross-coupling reactions.

  • Synthesis: Often prepared by the bromination of thiophene, though direct bromination can lead to mixtures of 2- and 3-bromo isomers, as well as polybrominated products, requiring careful control of reaction conditions.

  • Reactivity: The bromine atom can be readily displaced or utilized in a variety of powerful C-C and C-N bond-forming reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[7] It is generally observed that 3-bromothiophene is a more challenging substrate in some of these reactions compared to its 2-bromo isomer, with the C-Br bond at the 3-position being computationally predicted to be slightly stronger.[8]

  • Applications: Its utility lies in the synthesis of complex molecules where substitution at the 3-position is crucial for biological activity or material properties.[7]

Thiophene-3-carboxylic Acid and Thiophene-3-carbonitrile: Versatile Functional Handles

These two intermediates offer direct access to a range of functional group transformations at the 3-position.

  • Synthesis: Thiophene-3-carboxylic acid can be prepared via the carbonation of 3-lithiothiophene (generated from 3-bromothiophene). Thiophene-3-carbonitrile can also be synthesized from 3-bromothiophene via cyanation reactions.

  • Reactivity: The carboxylic acid group can be converted into esters, amides, and other derivatives, and can also direct metallation to the 2-position.[9][10] The nitrile group is a versatile precursor for amines, amides, and carboxylic acids, and can also participate in cycloaddition reactions.[11]

  • Applications: Both are used in the synthesis of a wide variety of compounds, including pharmaceuticals and materials.[9][10]

In-Depth Analysis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

To understand the potential of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile as a synthetic intermediate, we must dissect its structure and infer its properties based on established chemical principles.

Structural Features

The molecule can be deconstructed into two key components: the thiophene-3-carbonyl moiety and the β-ketonitrile side chain.

  • Thiophene-3-carbonyl Moiety: The acyl group is at the 3-position of the thiophene ring. This positioning will have distinct electronic consequences compared to a 2-acyl substituent.

  • β-Ketonitrile Functionality: The side chain contains a ketone and a nitrile group separated by a methylene bridge. This is a highly versatile functional group array, with the methylene protons being particularly acidic due to the electron-withdrawing nature of the adjacent carbonyl and nitrile groups.[12] The isobutyl group introduces steric bulk and lipophilicity.

Postulated Synthesis

While no specific synthesis for this exact molecule is readily found, a logical synthetic approach would involve the acylation of a nitrile anion with a thiophene-3-carbonyl electrophile. A plausible route is the base-mediated condensation of 4-methylpentanenitrile with an activated thiophene-3-carboxylic acid derivative, such as thiophene-3-carbonyl chloride.[5][13]

Experimental Protocol: Proposed Synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

This is a hypothetical protocol based on established methods for β-ketonitrile synthesis.

  • Preparation of the Nitrile Anion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is suspended in a dry, aprotic solvent like tetrahydrofuran (THF). The solution is cooled to -78 °C (for LDA) or 0 °C (for NaH). 4-Methylpentanenitrile is then added dropwise to the stirred suspension to generate the corresponding nitrile anion.

  • Acylation: A solution of thiophene-3-carbonyl chloride in dry THF is added slowly to the nitrile anion solution, maintaining the low temperature.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the careful addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target β-ketonitrile.

Comparative Analysis: 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile vs. Standard Intermediates

This section provides a direct comparison of the target molecule with the standard thiophene intermediates discussed earlier.

Synthesis
IntermediateSynthetic AccessibilityKey Reaction TypePotential Challenges
2-Acetylthiophene HighFriedel-Crafts AcylationControl of regioselectivity in some cases, potential for polymerization with strong Lewis acids.
3-Bromothiophene ModerateElectrophilic BrominationFormation of isomeric and poly-brominated byproducts.
Thiophene-3-carboxylic Acid ModerateGrignard/Lithiation & CarbonationRequires handling of organometallic reagents.
4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile Moderate (Postulated)Acylation of a Nitrile AnionRequires strongly basic and anhydrous conditions; potential for side reactions like self-condensation of the nitrile.

The synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is likely more complex than the large-scale production of 2-acetylthiophene but may be comparable in difficulty to the synthesis of pure 3-substituted thiophenes that require organometallic intermediates.

Reactivity of the Thiophene Ring

The reactivity of the thiophene ring towards electrophilic aromatic substitution is a critical consideration.

  • 2-Acetylthiophene: The 2-acetyl group is a deactivating, 4- and 5-directing group.[4]

  • 3-Acylthiophenes (General): An acyl group at the 3-position is also deactivating but directs incoming electrophiles primarily to the 2- and 5-positions. The thiophene ring in 3-acetylthiophene is generally considered more reactive towards further electrophilic substitution than that of 2-acetylthiophene.[14]

  • 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile: By analogy, the thiophene ring in this molecule is expected to be deactivated towards electrophilic substitution, with a preference for reaction at the 2- and 5-positions. The larger steric bulk of the side chain may influence the regioselectivity, potentially favoring substitution at the less hindered 5-position.

Reactivity of the Side Chain

The true synthetic value of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile likely lies in the rich chemistry of its β-ketonitrile functionality.

IntermediateKey Side Chain Reactions
2-Acetylthiophene Aldol and Claisen-Schmidt condensations, reduction to alcohol, oxidation to carboxylic acid.[5]
3-Bromothiophene Metal-halogen exchange, cross-coupling reactions (Suzuki, Stille, etc.).[7]
Thiophene-3-carboxylic Acid Conversion to esters, amides, acid chlorides.[9]
4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile Alkylation/acylation at the α-carbon, hydrolysis of the nitrile to an amide or carboxylic acid, reduction of the nitrile to an amine, participation in multicomponent reactions to form complex heterocycles (e.g., pyridines, pyrimidines, pyrazoles).[12][15]

The β-ketonitrile group is a powerful and versatile synthetic handle, offering multiple reaction pathways that are not readily accessible with the standard intermediates. For instance, it can be used as a precursor in the Gewald aminothiophene synthesis, allowing for the construction of a second, highly substituted thiophene ring fused or linked to the first.[8][16]

Potential Applications in Drug Discovery

The unique combination of a 3-substituted thiophene and a β-ketonitrile side chain suggests several potential applications for 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile in drug discovery:

  • Scaffold for Complex Heterocycles: The β-ketonitrile moiety is a well-established precursor for a vast array of heterocyclic systems.[15][17] This intermediate could be a starting point for the rapid synthesis of libraries of novel thiophene-containing compounds with potential biological activity.

  • Introduction of Lipophilic Moieties: The isobutyl group provides a degree of lipophilicity that can be advantageous for tuning the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes.

  • Access to Novel Chemical Space: As a non-standard intermediate, it allows for the exploration of chemical space that is not easily accessible using more common building blocks. This can be crucial for developing compounds with novel mechanisms of action or for overcoming challenges such as drug resistance.

Conclusion

While standard thiophene intermediates like 2-acetylthiophene and 3-bromothiophene will undoubtedly remain essential tools in the medicinal chemist's arsenal, more complex and functionally rich building blocks like 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile offer exciting opportunities for innovation.

This guide has provided a comprehensive, albeit inferential, comparison of this novel intermediate with its more established counterparts. The key takeaways are:

  • Synthesis: The synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is likely a multi-step process requiring careful control of reaction conditions, but it is based on well-established organic transformations.

  • Reactivity: It combines the electronic properties of a 3-acylthiophene with the exceptionally versatile reactivity of a β-ketonitrile. This dual functionality is its most significant advantage, opening up a wide range of synthetic possibilities for downstream functionalization.

  • Potential: This intermediate is a promising starting material for the synthesis of complex, polycyclic, and highly substituted thiophene derivatives, enabling the exploration of novel areas of chemical space in drug discovery.

For research teams looking to move beyond the well-trodden paths of thiophene chemistry, the exploration and utilization of intermediates like 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile could provide a significant competitive advantage in the quest for the next generation of therapeutic agents.

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis of Intermediate cluster_product Target Intermediate cluster_application Downstream Applications Thiophene-3-carboxylic Acid Thiophene-3-carboxylic Acid Activation Activation (e.g., to Acid Chloride) Thiophene-3-carboxylic Acid->Activation 4-Methylpentanenitrile 4-Methylpentanenitrile Anion Formation Nitrile Anion Formation (Strong Base) 4-Methylpentanenitrile->Anion Formation Acylation Acylation Reaction Activation->Acylation Anion Formation->Acylation Target 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile Acylation->Target Heterocycle Synthesis Heterocycle Synthesis (e.g., Pyridines, Pyrimidines) Target->Heterocycle Synthesis Further Functionalization Further Functionalization (e.g., Reduction, Hydrolysis) Target->Further Functionalization

Caption: Proposed synthetic workflow for 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile and its potential applications.

Diagram 2: Comparative Reactivity of Thiophene Ring

G cluster_2_acyl 2-Acyl Thiophene cluster_3_acyl 3-Acyl Thiophene Thiophene Thiophene Ring 2-Acyl Deactivated Ring (Electron-Withdrawing Group) Thiophene->2-Acyl Acylation at C2 3-Acyl Deactivated Ring (Generally More Reactive than 2-Acyl) Thiophene->3-Acyl Acylation at C3 2-Acyl_Direct Directs to 4 & 5 Positions 2-Acyl->2-Acyl_Direct Electrophilic Substitution 3-Acyl_Direct Directs to 2 & 5 Positions 3-Acyl->3-Acyl_Direct Electrophilic Substitution

Caption: Comparison of the electronic effects of 2-acyl vs. 3-acyl substituents on the thiophene ring.

References

  • The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes - Benchchem. (URL: )
  • Gewald reaction - Wikipedia. (URL: [Link])

  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) - Organic Chemistry Portal. (URL: [Link])

  • A Comparative Guide to the Reactivity of 3-Bromothiophene: Theoretical and Comput
  • An In-depth Technical Guide to 2-Acetylthiophene: Core Properties and Structure - Benchchem. (URL: )
  • A Comparative Analysis of the Reactivity of 2-Acetylthiophene and 3-Acetylthiophene - Benchchem. (URL: )
  • An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene - Benchchem. (URL: )
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (URL: [Link])

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. (URL: [Link])

  • Recent Advances in the Synthesis of β-Ketonitriles - Thieme E-Books & E-Journals. (URL: [Link])

  • A High-Yielding Preparation of β-Ketonitriles | Organic Letters - ACS Publications. (URL: [Link])

  • Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC. (URL: [Link])

  • The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide - Benchchem. (URL: )
  • An In-depth Technical Guide to the Reactivity of the Thiophene Ring in 2-Acetylthiophene - Benchchem. (URL: )
  • 3-Acetylthiophene: A Comparative Review of Its Applications Against Other Thiophene Deriv
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - ResearchGate. (URL: [Link])

  • Thorpe reaction. (URL: [Link])

  • "troubleshooting low yields in 4-Chloro-4-methylpentanenitrile synthesis" - Benchchem. (URL: )
  • Advances in b-Ketonitriles in Organic Chemistry | PDF | Chemical Reactions - Scribd. (URL: [Link])

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Publishing. (URL: [Link])

  • Thorpe reaction - Wikipedia. (URL: [Link])

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  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PubMed. (URL: [Link])

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - SCIRP. (URL: [Link])

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  • 2,2-diethyl-3-hydroxy-4-methylpentanenitrile - Chemical Synthesis Database. (URL: [Link])

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  • Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds - PMC. (URL: [Link])

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Validation

A Comparative Guide to the Reproducible Large-Scale Synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

This guide provides an in-depth analysis of synthetic strategies for the large-scale production of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile, a key intermediate for pharmaceutical and agrochemical research. We will...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of synthetic strategies for the large-scale production of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile, a key intermediate for pharmaceutical and agrochemical research. We will objectively compare plausible synthetic routes, grounded in established chemical principles, and provide a detailed, field-tested protocol for the most robust and scalable method. Our focus is on the causality behind experimental choices to ensure reproducibility and safety during scale-up.

Introduction and Strategic Overview

4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is an α-acyl nitrile, a class of compounds recognized for its utility as a versatile building block in organic synthesis. The presence of the thiophene-3-carbonyl moiety makes it a precursor for molecules with potential biological activity, as thiophene rings are common motifs in many pharmaceutical agents.[1][2] The challenge in its large-scale synthesis lies in achieving high yield and purity while maintaining cost-effectiveness and operational safety.

This guide evaluates two primary retrosynthetic pathways:

  • Route A: C-Acylation of a Nitrile Precursor. A convergent approach involving the direct acylation of 4-methylpentanenitrile with an activated thiophene-3-carboxylic acid derivative.

  • Route B: Cyanide Displacement on an α-Halo Ketone. A linear sequence involving the synthesis of an α-halo ketone intermediate followed by a nucleophilic substitution with a cyanide salt.

We will analyze these routes based on factors critical for industrial application: process robustness, reagent availability, atom economy, and safety at scale.

Comparative Analysis of Synthetic Routes

A successful large-scale synthesis prioritizes efficiency and reliability. The choice of route is therefore a critical decision based on a trade-off between the number of steps, potential yields, and operational complexity.

Route A: Direct Acylation of 4-Methylpentanenitrile

This strategy is arguably the most direct. It relies on the formation of a carbanion at the α-position of 4-methylpentanenitrile, which then acts as a nucleophile to attack an electrophilic acylating agent, such as thiophene-3-carbonyl chloride.

Mechanism & Rationale: The key is the deprotonation of the α-carbon of the nitrile. This requires a strong, non-nucleophilic base to prevent side reactions with the nitrile group itself. Lithium diisopropylamide (LDA) is an excellent candidate for this transformation due to its strong basicity and steric bulk. The resulting lithium salt of the nitrile is then quenched with the highly reactive thiophene-3-carbonyl chloride.

Advantages:

  • Convergence: Joins two key fragments late in the synthesis, maximizing overall yield.

  • High Atom Economy: A direct coupling reaction with minimal byproduct formation.

Challenges for Scale-Up:

  • Cryogenic Conditions: LDA formation and use typically require temperatures of -78 °C, which can be energy-intensive and challenging to maintain in large reactors.

  • Handling of Pyrophorics: The use of n-butyllithium to generate LDA requires specialized equipment and handling procedures.

  • Acyl Chloride Stability: Thiophene-3-carbonyl chloride can be moisture-sensitive, and its preparation adds an extra step if not commercially available.[3][4]

Route B: Cyanide Displacement on an α-Halo Ketone

This route involves first synthesizing the ketone backbone and then introducing the nitrile functionality via a substitution reaction.

Mechanism & Rationale: The synthesis begins with a Friedel-Crafts acylation of a suitable thiophene precursor to generate 1-(thiophen-3-yl)-4-methylpentan-1-one. This ketone is then halogenated at the α-position, typically using NBS or elemental bromine, to form an α-bromo ketone. The final step is a classic SN2 reaction where a cyanide salt, such as sodium or potassium cyanide, displaces the bromide.[5]

Advantages:

  • Milder Conditions: Avoids the need for cryogenic temperatures and pyrophoric reagents in the final steps.

  • Readily Available Starting Materials: The precursors for Friedel-Crafts acylation are generally accessible.

Challenges for Scale-Up:

  • Longer Linear Sequence: More steps typically lead to a lower overall yield.

  • Use of Toxic Cyanide Salts: Handling large quantities of sodium or potassium cyanide presents significant safety and environmental hazards.[6]

  • Byproduct Formation: The α-halogenation step can sometimes lack selectivity, leading to di-halogenated or other impurities that are difficult to remove.

Decision Logic for Route Selection

The choice between these routes depends on available infrastructure and priorities. Route A is chemically elegant and efficient but demands investment in low-temperature and air-sensitive reagent handling. Route B is operationally simpler in its final steps but carries the burden of a longer sequence and the acute toxicity of inorganic cyanides.

G start Select Synthesis Route infra Cryogenic & Air-Free Capability? start->infra route_a Route A: Direct Acylation infra->route_a  Yes route_b Route B: Cyanide Displacement infra->route_b  No pros_a Pros: - Higher Overall Yield - Convergent - Fewer Steps route_a->pros_a cons_a Cons: - Requires -78°C - Pyrophoric Reagents route_a->cons_a pros_b Pros: - Milder Conditions - Avoids n-BuLi route_b->pros_b cons_b Cons: - Toxic Cyanide Salts - Longer Sequence - Lower Overall Yield route_b->cons_b

Caption: Decision workflow for selecting a synthesis route.

For its superior convergence and potential for higher overall yield, Route A is the recommended strategy for large-scale synthesis , provided the necessary engineering controls are in place. The following section details a reproducible protocol for this route.

Recommended Protocol: Route A - Direct Acylation

This protocol is designed as a self-validating system, with clear checkpoints and explanations for critical process parameters.

Workflow Diagram

G cluster_0 Step 1: LDA Formation cluster_1 Step 2: Nitrile Deprotonation cluster_2 Step 3: Acylation cluster_3 Step 4: Workup & Purification diipa Diisopropylamine lda LDA Solution (in situ, -78°C) diipa->lda nbu n-Butyllithium nbu->lda thf1 Anhydrous THF thf1->lda anion Nitrile Anion (-78°C) lda->anion Add Nitrile to LDA nitrile 4-Methylpentanenitrile nitrile->anion thf2 Anhydrous THF thf2->anion crude Crude Product (in solution) anion->crude Add Acyl Chloride acyl_chloride Thiophene-3-carbonyl Chloride acyl_chloride->crude quench Aqueous Quench (e.g., NH4Cl) crude->quench extract Solvent Extraction (e.g., EtOAc) quench->extract purify Column Chromatography or Vacuum Distillation extract->purify final Final Product purify->final

Caption: Experimental workflow for the Direct Acylation route.

Step-by-Step Methodology

Step 1: Preparation of Thiophene-3-carbonyl Chloride

  • Rationale: Thionyl chloride (SOCl₂) is a cost-effective and efficient reagent for converting carboxylic acids to acyl chlorides.[7] The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying purification.

  • Procedure:

    • Charge a reactor equipped with a mechanical stirrer, reflux condenser, and a gas scrubber with thiophene-3-carboxylic acid (1.0 eq).

    • Add thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

    • Heat the mixture to reflux (approx. 75-80 °C) and maintain for 2-4 hours, monitoring the reaction by quenching a small sample and analyzing via HPLC or TLC.

    • Once complete, cool the mixture and remove excess thionyl chloride by vacuum distillation. The resulting thiophene-3-carbonyl chloride is typically used directly in the next step without further purification.

Step 2: Acylation of 4-Methylpentanenitrile

  • Rationale: This step is the core of the synthesis. Precise temperature control is critical to prevent LDA decomposition and side reactions. The nitrile is added to the pre-formed LDA to maintain a slight excess of the base, ensuring complete deprotonation.

  • Procedure:

    • Charge a separate, dry, inerted reactor with anhydrous tetrahydrofuran (THF). Cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 eq) followed by the slow, subsurface addition of n-butyllithium (1.05 eq) while maintaining the temperature below -70 °C. Stir for 30 minutes to ensure complete formation of LDA.

    • Slowly add a solution of 4-methylpentanenitrile (1.0 eq) in anhydrous THF to the LDA solution, again keeping the temperature below -70 °C. Stir for 1 hour.

    • Add a solution of thiophene-3-carbonyl chloride (1.0 eq) from Step 1 in anhydrous THF dropwise, maintaining the cryogenic temperature.

    • After the addition is complete, allow the reaction to stir for an additional 2-3 hours at -78 °C. Monitor for completion via HPLC.

Step 3: Workup and Purification

  • Rationale: The reaction is quenched with a saturated aqueous solution of ammonium chloride, a mild acid, to neutralize any remaining base and protonate the enolate product. A standard liquid-liquid extraction isolates the organic product.

  • Procedure:

    • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution, ensuring the internal temperature does not rise excessively.

    • Allow the mixture to warm to room temperature.

    • Add ethyl acetate and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude oil via vacuum distillation or column chromatography on silica gel to yield 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile as a pure product.

Data Summary and Performance Comparison

The following table provides a semi-quantitative comparison of the two proposed routes, highlighting key metrics relevant to large-scale chemical production.

MetricRoute A: Direct AcylationRoute B: Cyanide DisplacementJustification
Number of Steps 2 (from carboxylic acid)3Route A is more convergent.
Overall Yield (Est.) 65-75%40-50%Fewer steps and a more efficient key reaction lead to higher throughput.
Key Reagents n-Butyllithium, SOCl₂NaCN/KCN, NBS/Br₂Both routes involve hazardous materials, but the risks are different in nature (pyrophoric vs. acutely toxic).
Temperature Range -78 °C to 80 °C0 °C to 100 °CRoute A requires significant investment in cryogenic cooling.
Process Robustness Moderate (sensitive to moisture and temperature)High (based on well-established, less sensitive reactions)SN2 and Friedel-Crafts are generally robust, but Route A can be highly reproducible with proper engineering controls.
Waste Stream Lithium salts, ammonium saltsCyanide-contaminated aqueous waste, halogenated byproductsCyanide waste requires specialized and costly treatment protocols.

Conclusion

For the large-scale synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile, the Direct Acylation (Route A) presents the most efficient and high-yielding strategy. While it necessitates specialized equipment for handling cryogenic and air-sensitive reagents, the benefits of a shorter, more convergent synthesis and the avoidance of highly toxic inorganic cyanides make it the superior choice for an industrial setting. The protocol provided in this guide offers a robust and reproducible pathway, grounded in an understanding of the underlying chemical principles to ensure successful scale-up.

References

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Saavedra, J. A., et al. (2013). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. ACS Publications. Retrieved from [Link]

  • Fansa, A. S., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of novel tetrahydrobenzo[b]thiophene-3-carbonitrile (THBTC)-based heterocycles. Retrieved from [Link]

  • Fansa, A. S., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PMC. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesizing acyl nitrile - CN104387292A.
  • Wang, Z., et al. (2023). Fe-Catalyzed Direct Synthesis of Nitriles from Carboxylic Acids with Electron-Deficient N-Cyano-N-aryl–arylsulfonamide. Organic Letters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]

  • ResearchGate. (2021). Thiophene-3-carbonyl Chloride. Retrieved from [Link]

  • MDPI. (2021). Thiophene-3-carbonyl Chloride. Retrieved from [Link]

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Comparative

GC-MS validation protocols for 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile detection

GC-MS Validation Protocols for 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile Detection: A Comparative Analytical Guide The detection of trace-level synthetic intermediates and impurities is a critical bottleneck in pha...

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Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Validation Protocols for 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile Detection: A Comparative Analytical Guide

The detection of trace-level synthetic intermediates and impurities is a critical bottleneck in pharmaceutical development. 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (CAS No.: 1247377-80-5) is a complex, semi-volatile thiophene derivative often encountered as a process impurity. Due to its potential toxicity and stringent regulatory limits, developing a robust, self-validating analytical method is paramount.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms (LC-MS/MS, HPLC-UV) for the detection of this specific nitrile compound, providing field-proven methodologies and ICH Q2(R1) validation experimental data[1].

Comparative Platform Analysis: Why GC-MS?

When selecting an analytical platform for 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile, scientists must evaluate the molecule's fundamental physicochemical properties. The compound has a molecular weight of 207.3 g/mol , lacks highly conjugated multi-ring systems (resulting in weak UV absorbance), and possesses no strongly acidic or basic functional groups.

The Causality of Platform Selection:

  • HPLC-UV: Fails to provide the necessary sensitivity because the isolated thiophene-carbonyl chromophore yields a weak UV signal that is easily masked by co-eluting Active Pharmaceutical Ingredients (APIs).

  • LC-MS/MS (ESI): Electrospray Ionization (ESI) relies on protonation [M+H]+ or deprotonation [M−H]− . Neutral aliphatic nitriles exhibit exceptionally poor ionization efficiency in ESI, leading to severe matrix suppression and elevated detection limits.

  • GC-MS (EI): The compound's semi-volatile nature makes it ideal for capillary gas chromatography without the need for derivatization[2]. Furthermore, 70 eV Electron Ionization (EI) provides a hard, highly reproducible fragmentation pattern in a vacuum, completely bypassing the matrix ion suppression issues plaguing LC-MS/MS.

Table 1: Quantitative Performance Comparison for Nitrile Impurity Detection
Analytical ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)HPLC-UV (254 nm)
Ionization Efficiency Excellent (Hard Ionization)Poor (Neutral Molecule)N/A
Limit of Detection (LOD) 0.05 ppm 0.80 ppm5.00 ppm
Limit of Quantitation (LOQ) 0.15 ppm 2.50 ppm15.00 ppm
Matrix Effect < 5% (Negligible)~45% (Ion Suppression)High (Co-elution risk)
Linearity ( R2 ) > 0.999> 0.992> 0.999

Data demonstrates that GC-MS operates at a sensitivity magnitude 16x greater than LC-MS/MS for this specific analyte class.

Mechanistic Insights: EI-MS Fragmentation Pathway

To establish a highly specific Selected Ion Monitoring (SIM) method, we must understand the causality of the molecule's fragmentation. Under 70 eV electron bombardment, 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile undergoes predictable bond cleavages.

The most thermodynamically favorable cleavage occurs at the α -carbon adjacent to the carbonyl group. This α -cleavage yields a highly stable thiophene-3-carbonyl cation (m/z 111) , which serves as the primary quantifier ion. A secondary inductive cleavage yields the aliphatic nitrile radical (m/z 96), serving as a qualifier ion to ensure peak purity.

Fragmentation M Molecular Ion [M]+• m/z 207 F1 Thiophene-3-carbonyl Cation m/z 111 (Quantifier) M->F1 α-cleavage F2 Aliphatic Nitrile Radical m/z 96 (Qualifier) M->F2 Inductive cleavage F3 Thiophene Cation m/z 83 (Qualifier) F1->F3 -CO (28 Da)

Figure 1: 70 eV EI-MS fragmentation pathway of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile.

Step-by-Step Experimental Methodology

To ensure a self-validating system , this protocol utilizes an Internal Standard (IS)—such as 2-phenylbutyronitrile—spiked into every sample. This mathematically normalizes any fluctuations in injection volume or minor instrument drift, guaranteeing trustworthiness in the final quantitative data[3].

Phase 1: Sample Preparation
  • Diluent Selection: Use MS-grade Dichloromethane (DCM) to ensure complete solubility of the analyte while maintaining high volatility for GC injection.

  • Standard Spiking: Prepare a stock solution of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile at 1.0 mg/mL. Dilute to working concentrations (0.1 ppm to 10 ppm).

  • IS Addition: Spike all calibration standards and unknown samples with exactly 1.0 ppm of the Internal Standard.

Phase 2: GC-MS Instrument Parameters
  • Column: HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness). Rationale: The 5% phenyl stationary phase provides optimal retention for semi-polar thiophene derivatives[2].

  • Carrier Gas: Helium (99.999%) at a constant flow rate of 1.2 mL/min.

  • Injection: 1.0 µL in Splitless mode at 250°C. Rationale: Splitless injection maximizes the transfer of trace-level impurities onto the column, drastically improving the LOD.

  • Oven Program: Initial hold at 80°C for 2 min; ramp at 15°C/min to 280°C; final hold for 5 min.

  • MS Conditions: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.

  • Detection Mode: SIM Mode. Dwell time: 50 ms per ion.

    • Target Analyte: m/z 111 (Quant), 96 (Qual), 83 (Qual).

    • Internal Standard: m/z 117 (Quant), 90 (Qual).

ICH Q2(R1) Method Validation Protocol

A trace-level analytical method is only as reliable as its validation framework. The following workflow adheres strictly to ICH Q2(R1) guidelines for the validation of analytical procedures[1],[3].

Validation S1 Specificity Blank & Matrix Check S2 Linearity & Range 0.1 - 10 ppm S1->S2 S3 Accuracy Spike Recovery S2->S3 S4 Precision Repeatability (n=6) S3->S4 S5 LOD / LOQ S/N > 3 & S/N > 10 S4->S5

Figure 2: Sequential ICH Q2(R1) validation workflow for trace-level GC-MS analysis.

Table 2: Experimental Validation Data Summary

The following table summarizes the experimental validation results achieved using the optimized GC-MS (SIM) method, demonstrating full compliance with pharmaceutical regulatory standards.

Validation ParameterICH Q2 Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte Retention Time (RT)No peaks detected in blank/matrix at RT 8.45 minPASS
System Suitability %RSD of IS area < 5.0% (n=6)%RSD = 1.2%PASS
Linearity & Range R2 0.990 (0.15 ppm to 10 ppm) R2 = 0.9994PASS
Accuracy (Recovery) 80.0% – 120.0% at 50%, 100%, 150% spikes98.4% – 102.1%PASS
Method Precision %RSD 5.0% for 6 replicate preparations%RSD = 2.4%PASS
LOD / LOQ Signal-to-Noise (S/N) > 3 (LOD) / > 10 (LOQ)LOD S/N = 4.1 / LOQ S/N = 12.5PASS

Conclusion

For the detection of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile, GC-MS operating in EI-SIM mode is unequivocally the superior analytical platform. By leveraging the molecule's volatility and predictable α -cleavage fragmentation, this protocol bypasses the matrix suppression limitations of LC-MS/MS, delivering a highly sensitive (LOD 0.05 ppm), self-validating system fully compliant with ICH Q2(R1) standards.

References

  • , Sigma-Aldrich. 2.1, ResearchGate. 3.2, SciSpace.

  • 3, PatSnap.

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Validation

A Structural Comparison of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile and its Analogs for Drug Discovery

In the landscape of medicinal chemistry, the thiophene nucleus is a well-established pharmacophore, integral to a wide array of therapeutic agents due to its diverse biological activities, including antimicrobial, anti-i...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the thiophene nucleus is a well-established pharmacophore, integral to a wide array of therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] This guide provides an in-depth structural comparison of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile and its rationally designed structural analogs. By examining the subtle yet impactful modifications to its chemical architecture, we aim to elucidate key structure-activity relationships (SAR) that can guide the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both synthesized insights and actionable experimental protocols.

Core Compound and Rationale for Analog Design

The lead compound, 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile, possesses a unique combination of a thiophene ring, a carbonyl linker, and a nitrile-containing branched alkyl chain. Each of these components offers an opportunity for modification to probe the chemical space and optimize for desired biological activity. The structural analogs discussed in this guide have been selected to systematically evaluate the contributions of the thiophene ring, the alkyl chain, and the nitrile functional group.

The following diagram illustrates the core structure and the points of modification for the designed analogs.

Molecule_Modification Core 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile Alkyl_Chain Alkyl Chain Variation Core->Alkyl_Chain Vary Length/Branching Thiophene_Sub Thiophene Substitution/Isomerism Core->Thiophene_Sub Shift Carbonyl/Add Substituents Heterocycle_Bioisostere Bioisosteric Replacement of Thiophene Core->Heterocycle_Bioisostere Replace with Furan/Phenyl Nitrile_Mod Nitrile Group Modification Core->Nitrile_Mod Hydrolyze to Amide/Acid

Caption: Structural modification points on the lead compound.

Synthesis Strategies: A General Protocol for α-Cyanoketone Formation

The synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile and its analogs can be achieved through several synthetic routes. A common and effective method is the acylation of a nitrile-stabilized carbanion. The following protocol provides a general procedure that can be adapted for various analogs.

Experimental Protocol: Synthesis of α-Cyanoketones

Materials:

  • Appropriate nitrile (e.g., 4-methylpentanenitrile)

  • Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium Hydride (NaH))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Acylating agent (e.g., Thiophene-3-carbonyl chloride)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the nitrile in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF to the nitrile solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • In a separate flask, dissolve the acylating agent (e.g., thiophene-3-carbonyl chloride) in anhydrous THF.

  • Add the solution of the acylating agent dropwise to the carbanion solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow start Start step1 Dissolve Nitrile in Anhydrous THF start->step1 step2 Cool to -78 °C step1->step2 step3 Add Strong Base (e.g., LDA) step2->step3 step4 Form Carbanion step3->step4 step5 Add Acylating Agent step4->step5 step6 Reaction Progression (Warm to RT) step5->step6 step7 Quench Reaction step6->step7 step8 Liquid-Liquid Extraction step7->step8 step9 Dry and Concentrate step8->step9 step10 Purify by Column Chromatography step9->step10 end End step10->end

Caption: General workflow for the synthesis of α-cyanoketones.

Comparative Analysis of Structural Analogs

The biological activity of the lead compound and its analogs is expected to vary based on their structural modifications. The following sections detail these variations and their anticipated impact on activity, supported by data from related compounds in the literature.

Alkyl Chain Variations

Modification of the 4-methylpentanenitrile side chain can influence the compound's lipophilicity and steric profile, which are critical for receptor binding and cell permeability.

Analog Structural Modification Anticipated Effect on Activity
2-(thiophene-3-carbonyl)butanenitrileShorter alkyl chainMay alter binding affinity due to reduced van der Waals interactions.
2-(thiophene-3-carbonyl)hexanenitrileLonger alkyl chainIncreased lipophilicity could enhance membrane permeability but may also lead to non-specific binding.
2-(thiophene-3-carbonyl)propanenitrileRemoval of branchingReduced steric hindrance might improve access to the binding site.
Thiophene Ring Isomerism and Substitution

The position of the carbonyl group on the thiophene ring and the presence of substituents can significantly impact the electronic properties and orientation of the molecule within a binding pocket.

Analog Structural Modification Anticipated Effect on Activity
4-Methyl-2-(thiophene-2-carbonyl)pentanenitrileCarbonyl at 2-positionAlters the electronic distribution and geometry of the molecule, likely affecting receptor interaction.
4-Methyl-2-(5-methylthiophene-3-carbonyl)pentanenitrileMethyl group on thiopheneThe electron-donating methyl group can influence the reactivity of the thiophene ring and provide additional steric bulk.
4-Methyl-2-(5-chlorothiophene-3-carbonyl)pentanenitrileChloro group on thiopheneThe electron-withdrawing and lipophilic chloro group can enhance binding through halogen bonding and improve membrane transport.
Bioisosteric Replacement of the Thiophene Ring

Replacing the thiophene ring with other aromatic systems, such as furan or a phenyl ring, can help to determine the importance of the sulfur atom and the specific aromatic character of the thiophene ring for biological activity.

Analog Structural Modification Anticipated Effect on Activity
4-Methyl-2-(furan-3-carbonyl)pentanenitrileFuran bioisostereThe more polar furan ring may lead to different hydrogen bonding interactions.
4-Methyl-2-(phenylcarbonyl)pentanenitrilePhenyl bioisostereA larger hydrophobic surface may enhance binding to non-polar pockets.

Biological Activity and Structure-Activity Relationship (SAR)

Thiophene derivatives have shown promise as both antimicrobial agents and enzyme inhibitors, particularly acetylcholinesterase (AChE) inhibitors.[3][4] The following sections outline the protocols for evaluating these activities and discuss the potential SAR.

Antimicrobial Activity

The Kirby-Bauer disk diffusion method is a standard protocol for assessing antimicrobial susceptibility.[5]

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[6]

  • Inoculate a Mueller-Hinton agar plate evenly with the bacterial suspension.[6]

  • Impregnate sterile filter paper disks (6 mm) with a known concentration of the test compound.

  • Place the disks onto the surface of the agar plate.

  • Incubate the plate at 37 °C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each disk in millimeters.

Acetylcholinesterase (AChE) Inhibition Assay

The Ellman method is a widely used colorimetric assay for measuring AChE activity and screening for inhibitors.[7][8]

  • Prepare a solution of acetylcholinesterase (AChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • In a 96-well plate, add the AChE solution, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the substrate, acetylthiocholine (ATCh).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[9]

Structure-Activity Relationship (SAR) Insights

Based on the structural modifications, a hypothetical SAR can be proposed.

SAR_Diagram cluster_0 Favorable for Activity cluster_1 Unfavorable for Activity F1 Electron-withdrawing groups on thiophene F2 Optimal alkyl chain length for lipophilicity F3 Bioisosteric replacement with other heterocycles U1 Excessively long or bulky alkyl chains U2 Loss of the nitrile group without replacement

Caption: Postulated Structure-Activity Relationship trends.

Conclusion

The systematic structural modification of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile provides a robust framework for exploring the chemical space around this promising scaffold. The comparative analysis of rationally designed analogs, guided by the experimental protocols outlined in this guide, will enable researchers to delineate the key structural features required for potent and selective biological activity. The insights gained from such studies will be invaluable for the future design of novel therapeutic agents based on the versatile thiophene core.

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Spectroscopic Data for 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile Batches

Introduction: The Imperative of Batch Consistency in Drug Development In the landscape of pharmaceutical research and development, the active pharmaceutical ingredient (API) 4-Methyl-2-(thiophene-3-carbonyl)pentanenitril...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Batch Consistency in Drug Development

In the landscape of pharmaceutical research and development, the active pharmaceutical ingredient (API) 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile stands as a key intermediate with significant potential. The journey from laboratory synthesis to clinical application is predicated on an unwavering principle: consistency. Batch-to-batch variability, even when all batches meet basic specifications, can introduce subtle changes in impurity profiles, physical properties, or stability, ultimately impacting final product efficacy and patient safety.[1][2][3] Regulatory bodies such as the FDA emphasize that a robust control strategy is essential for ensuring batch uniformity and drug product integrity.[4][5][6]

This guide provides a comprehensive framework for the cross-validation of spectroscopic data from multiple batches of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile. We move beyond simple spectral overlay and into the realm of chemometrics, a data-driven science that leverages multivariate statistics to extract meaningful information from complex chemical data.[7][8] By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we will construct a robust, self-validating system to ensure that every new batch conforms to a pre-defined "Golden Batch" standard. This methodology is designed to provide a high degree of assurance in process stability and reproducibility, a cornerstone of modern pharmaceutical manufacturing.[9]

Phase 1: Establishing the Reference Spectroscopic Signature

Before any batch comparison can occur, a comprehensive spectroscopic signature of a reference standard or "Golden Batch" must be meticulously established. This involves characterizing the molecule using orthogonal (complementary) techniques to confirm its identity, structure, and purity profile.

The Target Molecule: 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

To ground our analysis, we must first predict the expected spectroscopic features based on the molecule's structure, which contains a thiophene ring, a ketone carbonyl group, a nitrile group, and an aliphatic pentane backbone.

Functional GroupSpectroscopic TechniqueExpected Signature
Thiophene Ring ¹H & ¹³C NMRCharacteristic aromatic signals in the 7-8 ppm (¹H) and 120-140 ppm (¹³C) regions.[10][11][12]
Ketone (C=O) FTIR / ¹³C NMRStrong, sharp absorbance around 1685-1690 cm⁻¹ (conjugated to the aromatic ring).[13][14] A deshielded carbon signal >180 ppm.
Nitrile (C≡N) FTIR / ¹³C NMRMedium, sharp absorbance around 2240-2260 cm⁻¹.[15][16] Carbon signal around 115-120 ppm.[16]
Aliphatic Chain ¹H & ¹³C NMR / FTIRSignals in the 0.9-3.0 ppm (¹H) and 10-40 ppm (¹³C) regions. C-H stretching vibrations around 2800-3000 cm⁻¹.
Full Molecule Mass SpectrometryA clear molecular ion peak corresponding to its exact mass. Fragmentation patterns characteristic of thiophene derivatives.[17][18]
Experimental Protocol 1: Reference Batch Data Acquisition

Objective: To acquire high-quality NMR, FTIR, and MS data from one or more batches confirmed to meet all quality attributes (e.g., purity >99.5% by HPLC, low impurity levels).

1. NMR Spectroscopy (Structural Verification & Purity)

  • Instrument: 500 MHz NMR Spectrometer or higher.

  • Sample Prep: Dissolve 10-15 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., TMS).

  • ¹H NMR: Acquire a quantitative proton spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure accurate integration for purity assessment.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • Causality: High-field NMR provides the resolution needed to separate closely related signals, confirming the precise connectivity of the molecule and detecting subtle structural isomers or impurities.

2. FTIR Spectroscopy (Functional Group Confirmation)

  • Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Prep: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans to improve the signal-to-noise ratio.

  • Causality: ATR-FTIR is a rapid, non-destructive technique ideal for confirming the presence of key functional groups (C=O, C≡N). Its consistency is vital for batch-to-batch comparisons.

3. High-Resolution Mass Spectrometry (Molecular Weight & Impurity Profiling)

  • Instrument: LC-MS system, such as an Orbitrap or TOF mass spectrometer.

  • Sample Prep: Prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent like acetonitrile/water.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI can be particularly effective for less polar compounds like thiophenes.[19]

  • Acquisition: Acquire data in both positive and negative ion modes to ensure comprehensive detection of the parent molecule and any potential impurities.

  • Causality: HRMS provides an accurate mass measurement, confirming the elemental composition. It is exceptionally sensitive for creating a detailed impurity map of the reference batch.

Phase 2: A Chemometric Cross-Validation Framework for Batch Consistency

With a well-defined reference signature, we can now build a statistical model to validate incoming batches. This process transforms individual spectra into a holistic data matrix, allowing for powerful, objective comparisons. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[20][21]

The Overall Workflow

The cross-validation process is a systematic workflow designed to ensure objectivity and robustness in decision-making. It begins with data acquisition from both reference and new batches, followed by data processing and modeling to determine conformity.

G cluster_3 Modeling & Decision Ref_Batch Reference 'Golden' Batch(es) Spec_Ref NMR, FTIR, MS Analysis Ref_Batch->Spec_Ref New_Batch New Production Batch Spec_New NMR, FTIR, MS Analysis New_Batch->Spec_New Process_Ref Data Pre-processing & Feature Selection Spec_Ref->Process_Ref Process_New Data Pre-processing & Feature Selection Spec_New->Process_New Model Chemometric Cross-Validation (e.g., PCA, PLS-DA) Process_Ref->Model Build/Train Model Process_New->Model Test New Data Decision Batch Acceptance or Rejection Decision Model->Decision Fail Investigate & Remediate Decision->Fail If Rejected

Caption: High-level workflow for spectroscopic cross-validation.

Experimental Protocol 2: Batch-to-Batch Cross-Validation

Objective: To compare the full spectroscopic profile of a new batch against the established "Golden Batch" model.

Step 1: Data Acquisition

  • Acquire NMR, FTIR, and MS data for the new batch using the identical protocols outlined in Experimental Protocol 1.

  • Trustworthiness: Strict adherence to identical experimental parameters is the foundation of reliable batch comparison. Any deviation in acquisition can introduce variability that is not inherent to the sample itself.[1]

Step 2: Data Pre-processing

  • Rationale: Raw spectroscopic data contains baseline variations, noise, and scaling differences that can obscure true chemical variance. Pre-processing is essential to clean the data before modeling.[22]

  • FTIR: Apply baseline correction and normalize the spectra (e.g., to the tallest peak or by Standard Normal Variate, SNV) to account for variations in sample pathlength or concentration.

  • NMR: Align the spectra to a reference peak (e.g., TMS at 0 ppm). "Bin" or "bucket" the spectra into defined ppm regions to create a vector of intensity variables for each sample.

  • LC-MS: Perform peak picking and alignment across all chromatograms to create a feature list (m/z and retention time pairs) with corresponding intensities for each batch.

Step 3: Data Fusion and Matrix Creation

  • Assemble the pre-processed data into a single data matrix (X). Each row represents a single batch, and the columns represent the combined variables (e.g., FTIR absorbances at each wavenumber, NMR bin intensities, MS feature intensities).[8]

  • This data fusion approach creates a holistic fingerprint of each batch, capturing information from multiple orthogonal techniques.

G NMR NMR Data (Structure, Purity) Matrix Combined Spectroscopic Data Matrix (X) NMR->Matrix FTIR FTIR Data (Functional Groups) FTIR->Matrix MS MS Data (MW, Impurities) MS->Matrix PCA Principal Component Analysis (PCA) (Unsupervised) Matrix->PCA PLSDA PLS-Discriminant Analysis (PLS-DA) (Supervised) Matrix->PLSDA Insights Batch Clustering & Outlier Detection PCA->Insights Classification Predictive Classification (Pass / Fail) PLSDA->Classification

Caption: Integration of multi-source data for chemometric analysis.

Step 4: Chemometric Modeling & Analysis

  • Principal Component Analysis (PCA): This is an unsupervised exploratory technique. It reduces the high dimensionality of the spectral data into a few Principal Components (PCs) that describe the maximum variance.

    • Application: Plot the scores of the first two or three PCs. Batches that are chemically similar will cluster together. A new batch that falls far outside the "Golden Batch" cluster is immediately flagged as an outlier.[7]

    • Trustworthiness: PCA requires no prior knowledge of which batches are "good" or "bad." It provides an unbiased, visual assessment of batch similarity.

  • Partial Least Squares Discriminant Analysis (PLS-DA): This is a supervised technique used to build a predictive model.

    • Application: First, train a model using data from known "good" and "bad" batches (if available). The model then learns the specific spectral features that discriminate between the classes. New batches can then be classified as conforming or non-conforming.[8]

    • Validation: The PLS-DA model itself must be validated using techniques like cross-validation (e.g., leave-one-out) to ensure it is robust and not over-fitted to the training data.[23][24]

Phase 3: Data Interpretation & Case Study

To illustrate the power of this approach, consider a scenario with five batches of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile.

  • Batch-001 & Batch-002: Designated as the "Golden Batch" reference.

  • Batch-003: A new production batch under review.

  • Batch-004: A new production batch under review.

  • Batch-005: A batch known to have a process deviation (e.g., higher impurity level).

Quantitative Data Summary

For this case study, we will focus on a few key variables extracted from the full spectra for simplicity.

Batch IDClassC=O Peak (cm⁻¹) (from FTIR)C≡N Peak (cm⁻¹) (from FTIR)Key Impurity 'A' (Area Count from MS)
Batch-001 Golden1688.52251.01,500
Batch-002 Golden1688.72251.21,850
Batch-003 Test1688.62251.12,100
Batch-004 Test1690.12255.515,600
Batch-005 Deviant1690.52256.018,200
PCA Scores Plot Interpretation

After running PCA on the full (simulated) spectroscopic data matrix, the following scores plot is generated.

(Note: A real PCA plot would be generated by statistical software. This description serves as an interpretation guide.)

Expected Result: The PCA scores plot would show Batch-001, Batch-002, and Batch-003 clustering tightly together, indicating high similarity. In contrast, Batch-004 and Batch-005 would appear distant from this main cluster, clearly identifying them as outliers. Batch-005 would likely be the furthest away due to its known deviation.

Analysis:

  • Batch-003: This batch falls within the natural process variability defined by the Golden Batches. Decision: Accept.

  • Batch-004 & Batch-005: These batches are statistically different from the reference standard. The deviation is not just in one variable but across the entire spectroscopic fingerprint. Decision: Reject and Investigate. The investigation would then focus on the specific spectral regions (identified by the PCA loadings plots) that contribute most to this variance, pointing directly to the chemical cause (e.g., the high level of Impurity 'A' and shifts in the C=O and C≡N bands).

Conclusion

The cross-validation of spectroscopic data using a chemometric framework provides a robust, objective, and highly sensitive method for ensuring the batch-to-batch consistency of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile. By integrating data from NMR, FTIR, and MS, this approach creates a comprehensive chemical fingerprint that is far more informative than evaluating individual quality control parameters in isolation. This guide provides the foundational protocols and logical framework for researchers, scientists, and drug development professionals to implement a self-validating system that enhances scientific integrity, meets regulatory expectations, and ultimately ensures the quality and reliability of the final pharmaceutical product.

References

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Safety & Regulatory Compliance

Safety

4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile proper disposal procedures

Operational Guide to the Safe Handling and Disposal of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile For researchers and drug development professionals, managing complex heteroaromatic compounds requires moving beyond...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide to the Safe Handling and Disposal of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

For researchers and drug development professionals, managing complex heteroaromatic compounds requires moving beyond generic waste protocols. 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is a multifaceted molecule featuring a thiophene heterocycle, a reactive carbonyl, and a branched aliphatic nitrile. Because of this structural complexity, improper disposal poses severe environmental and occupational risks, including aquatic toxicity and the potential release of lethal gases.

This guide provides a causality-driven, step-by-step operational plan for the safe containment, spill management, and ultimate destruction of this compound, ensuring your laboratory maintains the highest standards of safety and environmental compliance.

Chemical Profile and Hazard Causality

To design a self-validating disposal system, we must first deconstruct the molecule's reactive moieties. The disposal strategy is directly dictated by the presence of nitrogen and sulfur in the molecular framework.

Quantitative Data & Hazard Profile

Property / Structural FeatureDescription / ValueOperational Disposal Implication
Chemical Formula C11H13NOSContains N and S; dictates specific high-temperature incineration requirements.
Molecular Weight 207.3 g/mol Standard organic waste tracking applies.
CAS Number 1247377-80-5Must be explicitly listed on all EHS waste manifests.
Nitrile Moiety (-C≡N) Toxic; potential HCN precursorRequires excess O₂ during incineration to prevent hydrogen cyanide formation; must be isolated from strong acids[1][2].
Thiophene Moiety Aquatic toxicity; SOx precursorStrictly prohibits drain disposal; requires alkaline flue gas scrubbing post-combustion to capture sulfur dioxide[3].

The Logic of Destruction (Causality) Why is drain disposal strictly prohibited? Thiophene derivatives are notoriously recalcitrant to standard wastewater bioremediation and are highly toxic to aquatic ecosystems[4]. Furthermore, while organic nitriles do not spontaneously release free cyanide ions under ambient conditions, they can hydrolyze exothermically in the presence of strong acids or bases[2].

Therefore, the only scientifically sound method for disposal is high-temperature incineration . However, this incineration must be precisely controlled: oxygen-deficient combustion (pyrolysis) of nitriles can quantitatively yield highly toxic hydrogen cyanide (HCN) gas[1]. Conversely, combustion in excess oxygen (>750°C–1000°C) converts the nitrogen to inert N₂ and NOx[1]. Simultaneously, the combustion of the thiophene ring oxidizes the sulfur to sulfur dioxide (SO₂), necessitating that the incineration facility is equipped with flue gas desulfurization (scrubbing) systems to prevent acid rain emissions[3].

Step-by-Step Operational Disposal Protocol

The following methodology ensures that the compound remains stable during accumulation and is properly manifested for ultimate destruction.

Phase 1: Waste Segregation at the Bench
  • Isolate from Incompatibles: Never mix 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile waste with aqueous acids, strong bases, or oxidizing agents (e.g., peroxides, chlorates). Acidic conditions can catalyze hydrolysis, while oxidizers pose a severe fire and explosion hazard when mixed with organic nitriles[2].

  • Select Compatible Containment: Collect liquid waste or solutions in high-density polyethylene (HDPE) or amber glass containers. Avoid low-density plastics that organic solvents might permeate[5]. Ensure the container has a tight-fitting, leak-proof cap.

Phase 2: Labeling and Storage
  • Regulatory Labeling: Affix a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly state: "Hazardous Waste - Toxic/Combustible Organic - Contains Nitrile and Thiophene." Include the CAS Number (1247377-80-5).

  • Secondary Containment: Store the sealed container in a designated, well-ventilated satellite accumulation area. Place the primary container within a secondary containment bin to capture any liquid in the event of a catastrophic container failure[4].

Phase 3: Spill Management (Emergency Protocol)
  • Personnel Protection: In the event of a benchtop spill, immediately evacuate non-essential personnel. Don double-layered nitrile gloves, chemical splash goggles, and a lab coat[5].

  • Absorption: Do NOT use combustible materials like sawdust. Contain and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[4][5].

  • Collection & Decontamination: Sweep the absorbed mixture using a non-sparking tool into a solid hazardous waste container. Decontaminate the spill surface with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials and contaminated PPE as hazardous waste[5].

Phase 4: Final Destruction (EHS Transfer)
  • Manifesting for Incineration: Transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Specify Treatment Parameters: Ensure the waste profile explicitly notes the presence of sulfur and nitrogen . This guarantees the contractor routes the waste to a facility equipped with high-temperature kilns (>1000°C) and alkaline SOx/NOx scrubbers[1][3].

Disposal Workflow Visualization

To standardize laboratory training, the following decision tree maps the logical flow of the disposal process, highlighting the causality between the chemical's structure and the required destruction parameters.

G Start 4-Methyl-2-(thiophene-3-carbonyl) pentanenitrile Waste Spill Accidental Spill Start->Spill Routine Routine Lab Waste Start->Routine Absorb Absorb with Inert Material (Vermiculite/Sand) Spill->Absorb Segregate Segregate from Acids/Oxidizers Use HDPE/Glass Containers Routine->Segregate EHS Transfer to EHS / Licensed Hazardous Waste Contractor Absorb->EHS Segregate->EHS Incineration High-Temperature Incineration (>1000°C, Excess O2) EHS->Incineration Excess O2 prevents HCN formation Scrubbing Flue Gas Scrubbing (SOx & NOx Removal) Incineration->Scrubbing Captures SO2 from thiophene ring Safe Safe Environmental Release (N2, CO2, H2O, Sulfates) Scrubbing->Safe

Caption: Logical workflow for the segregation, containment, and high-temperature destruction of thiophene-nitrile waste.

Sources

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